molecular formula C8H10O2S2 B1596466 Methylthiomethyl phenyl sulfone CAS No. 59431-14-0

Methylthiomethyl phenyl sulfone

Cat. No.: B1596466
CAS No.: 59431-14-0
M. Wt: 202.3 g/mol
InChI Key: XBGGZYQBIQAYII-UHFFFAOYSA-N
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Description

Methylthiomethyl phenyl sulfone is a sulfone derivative.>Methylthiomethyl phenyl sulfone is a natural product found in Dioncophyllum thollonii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfanylmethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGGZYQBIQAYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349143
Record name Methylthiomethyl phenyl sulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59431-14-0
Record name Methylthiomethyl phenyl sulfone
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Record name Methylthiomethyl phenyl sulfone
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Foundational & Exploratory

Methylthiomethyl Phenyl Sulfone: The d¹ Synthon Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic utility, and mechanistic behavior of Methylthiomethyl Phenyl Sulfone (MMPS) . While often overshadowed by its p-tolyl analog (the commercially ubiquitous "Ogura Reagent"), the phenyl variant (CAS 59431-14-0) shares identical reactivity profiles and serves as a critical d¹ synthon (formyl anion equivalent) in organic synthesis.

Executive Summary & Chemical Identity

Methylthiomethyl Phenyl Sulfone is a sulfur-rich organic building block used to introduce the formyl group (–CHO) or acyl groups (R–CO–) into electrophiles. It functions as a "masked" carbonyl anion, overcoming the inherent instability of the formyl anion.

PropertyData
IUPAC Name (Methylsulfonylmethyl)benzene / [(Methylthio)methyl]sulfonylbenzene
CAS Number 59431-14-0
Common Analog Methylthiomethyl p-tolyl sulfone (CAS 59662-65-6, "Ogura Reagent")
Molecular Formula C₈H₁₀O₂S₂
Molecular Weight 202.29 g/mol
Appearance White to off-white crystalline solid
Melting Point 85–87 °C
Solubility Soluble in THF, CH₂Cl₂, DMSO, Ethanol; Insoluble in water

Mechanistic Core: The "Chemical Chameleon"

The synthetic power of MMPS lies in its ability to switch reactivity. It begins as a nucleophile (after deprotonation) and, upon hydrolysis, reveals an electrophilic carbonyl center.

Acidity and Anion Stabilization

The central methylene protons (PhSO₂–CH₂ –SMe) are acidified by the electron-withdrawing sulfone group and the polarizability of the sulfide sulfur.

  • Estimated pKa: ~23–25 (in DMSO).

  • Deprotonation: Requires a strong base such as Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) .

  • Anion Structure: The resulting carbanion is stabilized primarily by the sulfone's inductive and resonance effects, with secondary stabilization from the sulfide (d-orbital participation/negative hyperconjugation).

The d¹ Synthon Concept

In retrosynthetic analysis, a d¹ synthon represents a nucleophilic carbon that becomes a carbonyl carbon.

  • Masking: The sulfone and sulfide groups "mask" the carbonyl.

  • Reaction: The anion attacks an alkyl halide (R-X) or aldehyde.

  • Unmasking: Acidic hydrolysis cleaves the C-S bonds, releasing the carbonyl oxygen.

Synthetic Utility & Workflows

Preparation of the Reagent

While commercially available, MMPS is synthesized via nucleophilic substitution:



  • Reagents: Sodium benzenesulfinate and chloromethyl methyl sulfide.

  • Conditions: Reflux in DMF or Ethanol/Water.

Primary Reaction: Alkylation to Aldehydes

This is the most common application.

  • Deprotonation: Treat MMPS with NaH in THF (0 °C).

  • Alkylation: Add primary alkyl halide (R-CH₂-X).

  • Product: A mono-alkylated species (PhSO₂–CH(R)–SMe).

  • Hydrolysis: Treat with concentrated HCl in THF or use HgCl₂ (mercury-assisted hydrolysis) to yield the aldehyde (R-CH₂-CHO).

Knoevenagel Condensation

MMPS condenses with aromatic aldehydes to form


-unsaturated sulfones, which are versatile Michael acceptors.
Acylation to Ketones

Reacting the MMPS anion with esters or acyl chlorides yields a


-keto sulfone/sulfide intermediate. Subsequent hydrolysis affords a 1,2-diketone  or 

-hydroxy ketone
, depending on the workup.

Visualization of Reaction Pathways[2]

The following diagram illustrates the "Ogura" workflow, demonstrating how MMPS transforms from a nucleophile to a carbonyl generator.

Ogura_Workflow cluster_mechanism d1 Synthon Transformation Reagent MMPS (PhSO2-CH2-SMe) Anion Carbanion [PhSO2-CH-SMe]- Reagent->Anion Deprotonation Base Base (NaH or nBuLi) Base->Anion Intermediate Alkylated Adduct PhSO2-CH(R)-SMe Anion->Intermediate Nucleophilic Attack Electrophile Electrophile (R-X or R-CHO) Electrophile->Intermediate Product Target Carbonyl (R-CHO or R-CO-R') Intermediate->Product Unmasking (C-S Cleavage) Hydrolysis Acid Hydrolysis (HCl/H2O) Hydrolysis->Product

Caption: The synthetic lifecycle of Methylthiomethyl Phenyl Sulfone, from deprotonation to carbonyl unmasking.

Experimental Protocol: Synthesis of an Aldehyde

This protocol describes the conversion of an alkyl halide to an aldehyde using MMPS.

Step 1: Generation of the Carbanion
  • Flame-dry a 100 mL round-bottom flask under Argon.

  • Add MMPS (1.0 equiv) and anhydrous THF (0.3 M concentration) .

  • Cool to 0 °C .

  • Add NaH (1.2 equiv, 60% dispersion in oil) portion-wise.

  • Stir for 30–60 minutes. Evolution of H₂ gas indicates anion formation.

Step 2: Alkylation
  • Add the Alkyl Halide (1.1 equiv) dropwise to the anion solution.

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Extract: Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Note: The intermediate is stable and can be purified by column chromatography if needed.

Step 3: Hydrolysis (Unmasking)
  • Dissolve the alkylated intermediate in THF/Water (4:1) .

  • Add Concentrated HCl (5–10 equiv) .

  • Reflux for 4–12 hours. (Monitor by TLC; the disappearance of the sulfone spot is key).

  • Workup: Neutralize with NaHCO₃, extract with ether, and purify the resulting Aldehyde .

Safety & Handling

  • Odor: Like most organic sulfides, MMPS and its precursors (especially chloromethyl methyl sulfide) have a disagreeable stench. Work in a well-ventilated fume hood.

  • Toxicity: Sulfones are generally moderate in toxicity, but alkylating agents (used in synthesis) are potential carcinogens.

  • Stability: MMPS is stable at room temperature but should be stored in a cool, dry place.

References

  • Original "Ogura Reagent" Methodology: Ogura, K., & Tsuchihashi, G. (1974). Synthesis of Aldehydes from Alkyl Halides via Methylthiomethyl p-Tolyl Sulfone. Tetrahedron Letters.

  • Review of Sulfones in Synthesis: Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.

  • Chemical Properties & CAS Data: PubChem Compound Summary for Methylthiomethyl p-tolyl sulfone (Analogous chemistry).

  • Hydrolysis Mechanisms: Albright, J. D. (1983). Reactions of Acyl Anion Equivalents Derived from Cyanohydrins, Protected Cyanohydrins and Alpha-Heterosubstituted Nitriles. Tetrahedron.

Methylthiomethyl Phenyl Sulfone: The Ogura-Tsuchihashi Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Formyl Anion Equivalents in Drug Discovery

Part 1: Executive Summary & Strategic Utility

Methylthiomethyl phenyl sulfone (MTMPS) , commonly known as the Ogura-Tsuchihashi reagent , represents a high-precision tool for Umpolung (polarity inversion) chemistry. While 1,3-dithianes are the historical standard for formyl anion equivalents, MTMPS offers superior physiochemical properties that address critical bottlenecks in complex molecule synthesis—specifically regarding acidity and hydrolysis conditions .

For medicinal chemists, MTMPS is the reagent of choice when the target substrate is acid-sensitive or when the harsh oxidative/heavy-metal conditions required to deprotect dithianes are incompatible with the synthetic route.

Key Advantages Over 1,3-Dithiane
FeatureMethylthiomethyl Phenyl Sulfone (MTMPS)1,3-Dithiane
Acidity (pKa in DMSO) ~23.4 (Easily deprotonated by NaH)~31.0 (Requires n-BuLi)
Deprotection Mode Acid Hydrolysis (HCl/THF or H₂SO₄)Oxidative/Metal (HgCl₂, NBS, I₂)
Anion Stability High (Stabilized by Sulfone & Sulfide)Moderate (Stabilized by two Sulfides)
Odor/Handling Crystalline solid, manageable odorVolatile liquid precursors, foul odor

Part 2: Chemical Profile & Preparation[1][2][3]

Reagent Synthesis

While MTMPS is commercially available, in-house preparation is often required for scale-up to ensure purity. The standard protocol involves the nucleophilic substitution of chloromethyl methyl sulfide with sodium benzenesulfinate.

Reaction Scheme:



Standard Operating Procedure (SOP): Preparation of MTMPS
  • Reagents: Sodium benzenesulfinate (1.2 equiv), Chloromethyl methyl sulfide (1.0 equiv), DMF (Solvent).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Execution:

    • Dissolve sodium benzenesulfinate in DMF (0.5 M concentration).

    • Add chloromethyl methyl sulfide dropwise at room temperature.

    • Heat the mixture to 70–80°C for 3–4 hours.

  • Workup: Pour into water. The product usually precipitates as a white crystalline solid. Filter and wash with water.[1]

  • Purification: Recrystallization from ethanol or benzene/hexane.

  • Validation: MP: 88–89°C. ¹H NMR (CDCl₃):

    
     2.30 (s, 3H, SMe), 4.35 (s, 2H, CH₂), 7.5–8.0 (m, 5H, Ph).
    

Part 3: Mechanism of Action (Umpolung)

The power of MTMPS lies in its ability to mask a formyl group (


) as a nucleophile. The sulfone group is the critical electron-withdrawing auxiliary that lowers the pKa of the methylene protons, making the generation of the carbanion thermodynamically accessible.
Mechanistic Pathway
  • Activation: The alpha-proton is removed by a base (NaH is sufficient due to pKa ~23).

  • Nucleophilic Attack: The resulting carbanion attacks an electrophile (Alkyl halide, Epoxide, Carbonyl).

  • Unmasking (Hydrolysis): The sulfone group makes the adjacent carbon highly susceptible to acid-catalyzed hydrolysis, releasing the aldehyde.

MTMPS_Mechanism MTMPS MTMPS (PhSO2-CH2-SMe) Anion Stabilized Carbanion [PhSO2-CH-SMe]- MTMPS->Anion Deprotonation (pKa ~23.4) Base Base (NaH or n-BuLi) Base->Anion Adduct Alkylated Adduct (PhSO2-CH(R)-SMe) Anion->Adduct Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->Adduct Product Target Aldehyde (R-CHO) Adduct->Product Unmasking Hydrolysis Acid Hydrolysis (HCl / THF) Hydrolysis->Product

Figure 1: The mechanistic flow of the Ogura-Tsuchihashi reagent from deprotonation to aldehyde release.

Part 4: Experimental Protocols

General Protocol: Mono-Alkylation (Synthesis of Aldehydes)

This protocol describes the synthesis of an aldehyde (


) from an alkyl halide (

).

Reagents:

  • MTMPS (1.0 equiv)

  • Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil)

  • Alkyl Halide (1.1 equiv)

  • Solvent: DMF or THF/HMPA

  • Hydrolysis: Conc. HCl / THF

Step-by-Step Methodology:

  • Carbanion Formation:

    • Wash NaH with dry hexane to remove oil. Suspend in dry DMF.

    • Add MTMPS solution (in DMF) dropwise at 0°C.

    • Stir at room temperature (RT) for 1–2 hours until hydrogen evolution ceases. The solution typically turns yellow.

  • Alkylation:

    • Cool to 0°C. Add the alkyl halide dropwise.

    • Stir at RT for 2–12 hours (monitor by TLC).

    • Quench: Add saturated

      
      . Extract with EtOAc. Dry (
      
      
      
      ) and concentrate.
    • Intermediate: The alkylated sulfone is stable and can be purified if necessary, though crude is often used directly.

  • Hydrolysis (The Critical Step):

    • Dissolve the alkylated intermediate in THF.

    • Add water and concentrated HCl (Ratio: THF:Water:HCl

      
       4:1:1).
      
    • Heat to reflux (or 50–60°C) for 2–6 hours.

    • Workup: Neutralize with

      
      , extract with ether/EtOAc.
      
    • Result: The organic layer contains the pure aldehyde.

Application: Synthesis of -Hydroxy Aldehydes

MTMPS reacts with carbonyls (aldehydes/ketones) to form


-hydroxy aldehyde precursors.
  • Lithiation: Use n-BuLi (1.1 equiv) in THF at -78°C (NaH is less effective for carbonyl addition due to reversibility/equilibrium issues).

  • Addition: Add the carbonyl compound at -78°C.

  • Workup: Standard aqueous quench yields the

    
    -hydroxy sulfone.
    
  • Hydrolysis: The resulting adduct is often hydrolyzed using milder conditions (e.g., wet silica gel or dilute acid) to prevent dehydration of the alcohol.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Incomplete deprotonationEnsure NaH is fresh; switch to n-BuLi at -78°C if the electrophile is sensitive.
Dialkylation Excess base/reagentUse a slight excess of MTMPS (1.1 equiv) relative to the base to ensure no dianion forms.
Incomplete Hydrolysis Acid concentration too lowIncrease temperature to reflux or use

in MeOH.
Product Decomposition Acid-sensitive aldehydeAlternative Hydrolysis: Oxidize the sulfide to sulfoxide (mCPBA), then treat with mild base (Pummerer-type rearrangement).

Part 6: References

  • Ogura, K.; Tsuchihashi, G. "A New Method for the Synthesis of Aldehydes." Tetrahedron Letters, 1971 , 12(34), 3151–3154. Link

  • Ogura, K.; Yahata, N.; Hashizume, K. "Syntheses of

    
    -Hydroxy Aldehydes and 
    
    
    
    -Keto Acids." Bulletin of the Chemical Society of Japan, 1983 , 56, 3543. Link
  • Trost, B. M.; et al. "An asymmetric approach to 2-deoxynucleosides via organosulfur building blocks." Carbohydrate Research, 1990 , 202, 1-12. Link

  • Schank, K. "Thioacetals and

    
    -Sulfonyl Sulfides." Methoden der Organischen Chemie (Houben-Weyl), 1991 , Vol E11, 1293.
    
  • Edwards, D. R.; Wolfenden, R. "Proton-in-flight mechanism for the spontaneous hydrolysis of N-methyl O-phenyl sulfamate." Journal of Organic Chemistry, 2012 , 77(9), 4450-4453. (Mechanistic insights into sulfone/sulfamate hydrolysis). Link

Sources

Synthetic utility of methylthiomethyl phenyl sulfone in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the synthetic utility of Methylthiomethyl Phenyl Sulfone (MTMPS) , a versatile "chemical chameleon" originally popularized by K. Ogura and G. Tsuchihashi. It serves as a superior alternative to traditional acyl anion equivalents like 1,3-dithiane due to its unique reactivity profile, ease of handling, and milder hydrolysis conditions.

A Technical Guide for Advanced Organic Synthesis

Executive Summary: The "Chemical Chameleon"

Methylthiomethyl phenyl sulfone (MTMPS, 1 ) is a sulfur-stabilized carbon nucleophile that functions as a synthetic equivalent for multiple synthons depending on the reaction conditions. Unlike 1,3-dithiane, which requires cryogenic lithiation and heavy-metal hydrolysis, MTMPS can often be alkylated under milder conditions and hydrolyzed with acid, making it highly amenable to scale-up in drug development.

Core Strategic Value:

  • Formyl Anion Equivalent (

    
    ):  Mono-alkylation followed by hydrolysis yields aldehydes.
    
  • Acyl Anion Equivalent (

    
    ):  Di-alkylation (or alkylation of the mono-adduct) followed by hydrolysis yields ketones.
    
  • Ketene Dithioacetal S,S-Dioxide Precursor: Condensation with aldehydes yields vinyl sulfones, versatile Michael acceptors.

Preparation and Properties

Physicochemical Profile[1][2][3][4]
  • IUPAC Name: [(Methylthio)methyl]sulfonylbenzene

  • Structure: PhSO

    
    CH
    
    
    
    SMe
  • CAS: 59431-14-0[1]

  • Appearance: Colorless crystals or white solid.

  • Melting Point: 88–89 °C (Lit.)

  • Acidity (pKa): ~23–25 (DMSO).

    • Note: The presence of both the electron-withdrawing sulfone and the polarizable sulfide makes the methylene protons significantly more acidic than methyl phenyl sulfone (pKa ~29) or 1,3-dithiane (pKa ~31). This allows deprotonation with weaker bases like NaH or K

      
      CO
      
      
      
      (with 18-crown-6).
Synthetic Protocol (Scaleable)

While MTMPS is commercially available, it is easily synthesized in a single step using the Ogura Protocol .

Reagents:

  • Sodium benzenesulfinate (PhSO

    
    Na)
    
  • Chloromethyl methyl sulfide (ClCH

    
    SMe)
    
  • Solvent: DMF or Ethanol/Water

Procedure:

  • Charge: A reaction vessel is charged with sodium benzenesulfinate (1.2 equiv) and DMF (0.5 M concentration).

  • Addition: Chloromethyl methyl sulfide (1.0 equiv) is added dropwise at room temperature.

  • Reaction: The mixture is heated to 50–60 °C for 4–6 hours.

  • Workup: Pour into water. The product usually precipitates as a white solid. Filter, wash with water, and recrystallize from ethanol/hexane if necessary.

  • Yield: Typically >85%.

Reactivity Profile & Mechanism[6]

The utility of MTMPS relies on the "Pummerer-like" stability of the sulfur-stabilized carbanion and the facile hydrolysis of the resulting acetal-like intermediates.

The Mono-Alkylation Manifold (Aldehyde Synthesis)

The anion of MTMPS (generated by NaH or n-BuLi) reacts with primary alkyl halides to form the mono-alkylated product (2 ).

  • Mechanism: S

    
    2 Displacement.
    
  • Selectivity: Mono-alkylation is easily controlled because the introduced alkyl group destabilizes the anion slightly (inductive effect), making the second deprotonation slower than the first.

  • Hydrolysis: The sulfone-sulfide moiety in 2 is hydrolyzed by acid (HCl/THF) to release the aldehyde.

The Di-Alkylation Manifold (Ketone Synthesis)

To synthesize symmetrical or unsymmetrical ketones, the mono-alkylated species (2 ) is subjected to a second deprotonation (requiring a slightly stronger base like n-BuLi) and alkylation with a second halide (


).

Experimental Protocols

Protocol A: Synthesis of Aldehydes (Mono-Alkylation)

Target: Conversion of 1-Bromodecane to Undecanal.

  • Deprotonation: To a suspension of NaH (1.2 equiv, 60% dispersion) in dry THF (0.3 M) at 0 °C, add MTMPS (1.0 equiv) in THF. Stir for 30 min until H

    
     evolution ceases.
    
  • Alkylation: Add 1-bromodecane (1.0 equiv) dropwise. Warm to RT and reflux for 2–4 hours.

  • Isolation: Quench with saturated NH

    
    Cl. Extract with EtOAc. Concentrate to obtain the intermediate sulfone.[2]
    
  • Hydrolysis (The "Unmasking"): Dissolve the intermediate in THF/conc. HCl (4:1 ratio). Heat at reflux for 4–12 hours.

    • Note: The reaction is complete when the sulfone spot disappears on TLC.

  • Purification: Neutralize with NaHCO

    
    , extract, and purify via silica gel chromatography.
    
Protocol B: Synthesis of -Hydroxy Aldehydes

Target: Reaction with an aldehyde (


).
  • Condensation: Generate the MTMPS anion (n-BuLi, THF, -78 °C).

  • Addition: Add the aldehyde (

    
    ) slowly.
    
  • Result: This forms a

    
    -hydroxy sulfone.
    
  • Rearrangement: Upon treatment with acid or mesylation/elimination, these adducts can be rearranged or hydrolyzed to form

    
    -hydroxy aldehydes or ketones, valuable chiral building blocks.
    

Comparative Analysis: MTMPS vs. 1,3-Dithiane

FeatureMTMPS (Ogura Reagent)1,3-Dithiane (Corey-Seebach)
Odor Mild / LowStrong / Offensive
Acidity (pKa) ~23 (Accessible with NaH)~31 (Requires n-BuLi)
Alkylation Facile Mono- & Di-alkylationMono-alkylation easy; Di-alkylation harder
Hydrolysis Acidic (HCl/H

SO

)
Oxidative (Hg

, I

, NBS)
Atom Economy GoodModerate
Stability Crystalline solid, stable at RTSolid, stable

Expert Insight: The critical advantage of MTMPS is the hydrolysis step . Dithianes often require mercury salts (toxic) or oxidative conditions that are incompatible with alkenes or oxidizable amines. MTMPS adducts hydrolyze under acidic conditions, making them orthogonal to base-sensitive protecting groups (like Fmoc or esters).

Visualization of Reaction Manifolds

Diagram 1: The Synthetic Hub

This flowchart illustrates the divergent pathways available from the parent MTMPS reagent.

MTMPS_Reactivity MTMPS MTMPS (PhSO2CH2SMe) Anion Carbanion [PhSO2-CH-SMe]- MTMPS->Anion Base (NaH/BuLi) MonoAlk Mono-Alkylated (PhSO2-CH(R)-SMe) Anion->MonoAlk R-X (Alkylation) Hydroxy Beta-Hydroxy Sulfone (Adduct with R-CHO) Anion->Hydroxy R-CHO (Condensation) DiAlk Di-Alkylated (PhSO2-C(R)(R')-SMe) MonoAlk->DiAlk 1. Base 2. R'-X Aldehyde Aldehyde (R-CHO) MonoAlk->Aldehyde Acid Hydrolysis (HCl/H2O) Ketone Ketone (R-C(=O)-R') DiAlk->Ketone Acid Hydrolysis (HCl/H2O)

Caption: Figure 1. Divergent synthetic pathways from Methylthiomethyl Phenyl Sulfone (MTMPS).

Diagram 2: Mechanism of Hydrolysis

A simplified view of how the "masked" carbonyl is revealed.

Hydrolysis_Mechanism Step1 Alkylated Intermediate PhSO2-CH(R)-SMe Step2 Protonation of Sulfide/Sulfone (Acid Catalysis) Step1->Step2 Step3 Water Attack (Sn1/Sn2 like) Release of PhSO2H and MeSH Step2->Step3 Step4 Hemithioacetal Intermediate Step3->Step4 Final Carbonyl Product R-CH=O Step4->Final

Caption: Figure 2. Mechanistic pathway for the acid-catalyzed unmasking of the carbonyl group.

References

  • Ogura, K., & Tsuchihashi, G. (1974). "Synthesis of Aldehydes via Methylthiomethyl Phenyl Sulfone." Tetrahedron Letters, 15(36), 3151–3154. Link

  • Ogura, K., et al. (1986). "Versatile Utility of Methylthiomethyl Phenyl Sulfone in Organic Synthesis." Bulletin of the Chemical Society of Japan, 59(3), 953. Link

  • Trost, B. M., & Merlic, C. A. (1990). "An Asymmetric Approach to 2-Deoxynucleosides via Organosulfur Building Blocks." Journal of the American Chemical Society. (Discusses MTMPS as a "chemical chameleon"). Link

  • Field, L. (1972). "Dilution of Odorous Sulfides." Journal of Chemical Education. (Reference for handling sulfide byproducts).

Sources

Thermodynamic Stability & Reactivity Profile: Phenyl Methylthiomethyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, synthesis, and reactivity profile of Phenyl Methylthiomethyl Sulfone (


), widely recognized in organic synthesis as a formaldehyde equivalent and a pivotal reagent for C-C bond formation.[1]

Technical Monograph 04-2026 | Senior Application Scientist Review

Part 1: Executive Technical Summary

Phenyl Methylthiomethyl Sulfone (MMTS) is a bifunctional organosulfur reagent (


) combining a sulfonyl electron-withdrawing group (EWG) and a sulfide electron-donating group on a single methylene carbon. This unique "push-pull" electronic structure renders the central methylene protons significantly acidic (

in DMSO), allowing for facile deprotonation and subsequent nucleophilic alkylation.

While thermodynamically stable as a crystalline solid at room temperature, MMTS exhibits distinct reactivity windows governed by the oxidation state of its two sulfur atoms. It serves as a robust synthetic equivalent for the formyl anion (


) or acyl anion  (

) when used in conjunction with acid-catalyzed hydrolysis.
Key Physicochemical Metrics
PropertyValue / DescriptionContext
CAS Number 59431-14-0Specific to Phenyl analog
Molecular Weight 202.29 g/mol -
Melting Point 85–87 °CThermally stable solid
Acidity (

)
~23.4 – 25.0 (DMSO)Estimated via Bordwell data for

-thio sulfones
Bond Dissociation

kcal/mol
Weakest link, susceptible to homolysis at high T
Storage Class Combustible SolidHygroscopic; store under inert atmosphere

Part 2: Thermodynamic Profile & Structural Logic

Acidity and Carbanion Stability

The thermodynamic utility of MMTS lies in the acidity of its


-methylene protons.
  • The Sulfone Effect: The

    
     group strongly acidifies the adjacent protons via inductive withdrawal (-I) and resonance stabilization of the resulting carbanion into the sulfonyl oxygens.
    
  • The Sulfide Effect: The

    
     group provides additional stabilization through polarizability and the ability to accommodate negative charge density, though less effectively than the sulfone.
    
  • Net Result: While phenyl methyl sulfone has a

    
     of ~29.0 (DMSO), the introduction of the 
    
    
    
    -thiomethyl group lowers the
    
    
    to the 23–25 range . This allows for clean deprotonation using standard bases like NaH or n-BuLi at 0°C or room temperature, avoiding the need for cryogenic conditions often required for less stabilized carbanions.
Bond Energetics and Thermal Stability
  • C-S vs. C-SO2: The

    
     bond is significantly stronger and more polarized than the 
    
    
    
    bond. Thermal decomposition studies of
    
    
    -sulfonyl sulfides suggest that the primary decomposition pathway at elevated temperatures (>150°C) involves the homolytic cleavage of the
    
    
    bond or elimination pathways.
  • Redox Stability: The molecule is thermodynamically unstable toward strong oxidants. The sulfide sulfur (

    
    ) is readily oxidized to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ). This transformation drastically alters the chemical behavior, converting the reagent into a bis-sulfone (pKa ~12), which is far more acidic and less nucleophilic.

Part 3: Synthesis & Experimental Protocols

Protocol A: Nucleophilic Substitution (Standard Route)

This method relies on the nucleophilic attack of a sulfinate anion on a chloromethyl sulfide. It is preferred for its high atom economy and safety profile compared to oxidative routes.

Reagents:

  • Sodium Benzenesulfinate (

    
    )
    
  • Chloromethyl Methyl Sulfide (

    
    )
    
  • Solvent: DMF or Ethanol/Water

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     (1.2 equiv) in DMF (0.5 M concentration).
    
  • Addition: Add

    
     (1.0 equiv) dropwise at room temperature. The reaction is slightly exothermic; maintain internal temp < 40°C.
    
  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Pour mixture into ice water. The product, MMTS, typically precipitates as a white solid.

  • Purification: Filter and recrystallize from Ethanol. Target MP: 85–87°C.

Protocol B: Stability Testing (Self-Validating System)

To ensure reagent integrity before use in complex synthesis:

  • Proton NMR Check: The methylene protons appear as a distinct singlet around

    
     4.3–4.5 ppm (
    
    
    
    ). Any splitting or shift indicates oxidation (sulfoxide formation) or hydrolysis.[1]
  • Solubility Test: Dissolve 10 mg in dry THF. Turbidity suggests the presence of sodium salts (sulfinate impurities).

Part 4: Reactivity & Decomposition Pathways

The following Graphviz diagram illustrates the synthesis, activation (deprotonation), and potential decomposition pathways of MMTS.

MMTS_Stability Start PhSO2Na (Sulfinate) MMTS Phenyl Methylthiomethyl Sulfone (MMTS) Ph-SO2-CH2-SMe Start->MMTS Nucleophilic Sub. (DMF, 60°C) Reagent Cl-CH2-SMe Reagent->MMTS Carbanion α-Sulfonyl Carbanion [Ph-SO2-CH-SMe]- MMTS->Carbanion Base (NaH/nBuLi) Deprotonation Oxidation Bis-Sulfone Ph-SO2-CH2-SO2-Me MMTS->Oxidation Oxidants (mCPBA) Thermodynamic Sink Thermal Decomposition (Homolysis/Elimination) MMTS->Thermal >150°C Thermal Stress Alkylated Alkylated Product Ph-SO2-CH(R)-SMe Carbanion->Alkylated Electrophile (R-X) Carbonyl Target Carbonyl (R-CHO or R-CO-R') Alkylated->Carbonyl Acid Hydrolysis (HCl/H2O)

Figure 1: Synthesis, Activation, and Decomposition Logic of MMTS.

Part 5: Applications in Drug Development

In pharmaceutical chemistry, MMTS is utilized primarily as a masked carbonyl synthone . Its thermodynamic stability allows it to survive multi-step syntheses before the "mask" is removed.

  • Aldehyde Synthesis (Ogura Protocol):

    • MMTS is deprotonated and alkylated with an alkyl halide (

      
      ).
      
    • The resulting

      
      -alkylated sulfone is subjected to acid hydrolysis (often assisted by 
      
      
      
      or simple aqueous acid).
    • Mechanism: The sulfone and sulfide groups stabilize the intermediate carbocation during hydrolysis, eventually releasing the carbonyl group and eliminating the sulfur residues.

  • Vinyl Sulfone Synthesis:

    • Condensation of MMTS with aldehydes followed by elimination can yield vinyl sulfones, which are potent Michael acceptors used in covalent inhibitors (e.g., cysteine-targeting drugs).

Critical Control Points for Researchers
  • Avoid Oxidative Conditions: If the sulfide sulfur is oxidized to a sulfoxide during the reaction sequence, the final hydrolysis to the carbonyl will fail, as the C-S bond becomes too strong to cleave hydrolytically.

  • Quenching: Always quench carbanion reactions with saturated

    
     to prevent base-mediated polymerization or side reactions.
    

Part 6: References

  • Ogura, K., & Tsuchihashi, G. (1972). Synthesis of Aldehydes via Methylthiomethyl Phenyl Sulfone. Tetrahedron Letters.

  • Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research.

  • Trost, B. M. (1978). Sulfur: A Key Element in Synthesis. Chemical Reviews.

  • Sigma-Aldrich. (2024). Methylthiomethyl phenyl sulfone Product Specification & Safety Data.

  • Guan, Z. H., et al. (2007).[2] An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis.

Sources

MTMPS: The Thiol-Silane Interface in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, development, and application of MTMPS (commonly defined in literature as (3-Mercaptopropyl)trimethoxysilane , and occasionally abbreviated as MPTMS).

A Technical Guide to (3-Mercaptopropyl)trimethoxysilane in Drug Development and Nanomedicine

Executive Summary

MTMPS (3-Mercaptopropyltrimethoxysilane) is a bifunctional organosilane reagent that serves as the primary "molecular bridge" between inorganic substrates (silica, glass, metallic oxides) and organic biological systems. Its dual functionality—a hydrolyzable trimethoxysilyl anchor and a reactive thiol tail—has made it ubiquitous in the synthesis of targeted drug delivery systems, biosensors, and mucoadhesive scaffolds.

This guide explores the evolution of MTMPS from a simple industrial coupling agent to a cornerstone of modern nanomedicine, providing validated protocols for its use as a synthetic reagent.

Part 1: Chemical Identity & Historical Evolution

The Molecule
  • IUPAC Name: (3-Mercaptopropyl)trimethoxysilane[1][2][3]

  • Common Acronyms: MTMPS, MPTMS, MPS.

  • CAS Number: 4420-74-0

  • Molecular Formula: C₆H₁₆O₃SSi

Structural Logic: The molecule is designed with two distinct reactive ends separated by a propyl spacer to prevent steric interference:

  • The Anchor (Silane Head): Three methoxy (-OCH₃) groups hydrolyze to form silanols (-Si-OH), which condense with surface hydroxyls on inorganic substrates.

  • The Linker (Propyl Chain): A hydrophobic C3 chain that provides flexibility and separates the organic tail from the inorganic surface.

  • The Buoy (Thiol Tail): A nucleophilic mercaptan (-SH) group that allows for "Click" chemistry (Thiol-Ene), disulfide bridging, or coordination with noble metals (Au-S bonds).

Historical Development Timeline
EraPrimary ApplicationKey Technical Milestone
1950s-60s Fiberglass Composites Edwin Plueddemann (Dow Corning) develops silane coupling agents to prevent water intrusion at the glass-resin interface. MTMPS acts as a promoter for sulfur-cured rubber.
1980s-90s Surface Chemistry Rise of Self-Assembled Monolayers (SAMs). MTMPS is used to functionalize glass slides for DNA microarrays, utilizing the thiol group to anchor probes.
2000s Mesoporous Silica (MSNs) The "MCM-41" revolution. MTMPS becomes the standard reagent for internal pore functionalization of silica nanoparticles, enabling redox-responsive drug release (disulfide gates).
2010s-Present Nanomedicine Development of "Stealth" carriers. MTMPS is used to attach PEG chains via Thiol-Maleimide coupling to extend circulation time of drug vectors.

Part 2: Mechanistic Principles

The Silanization Mechanism (Sol-Gel Process)

The deposition of MTMPS is not a simple coating; it is a chemical grafting process governed by hydrolysis and condensation kinetics.

  • Hydrolysis: In the presence of water (and often a catalyst like acetic acid), the methoxy groups convert to silanols.

    • Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

  • Condensation: The silanols react with surface hydroxyls (Si-OH) on the substrate, forming stable siloxane bonds (Si-O-Si).

    • Critical Factor:[4] If water content is too high, MTMPS self-polymerizes in solution before reaching the surface, creating messy aggregates rather than a monolayer.

Visualization of the Grafting Process

SilanizationMechanism Substrate Silica Surface (Si-OH groups) MTMPS_Raw MTMPS Reagent (Methoxy groups) Hydrolysis Hydrolysis (Acid/Base Cat.) MTMPS_Raw->Hydrolysis + H2O Silanol Active Silanol (R-Si-OH) Hydrolysis->Silanol Condensation Condensation (-H2O) Silanol->Condensation + Surface OH SelfPoly Self-Polymerization (Aggregates) Silanol->SelfPoly Excess H2O (Side Reaction) Grafted Functionalized Surface (Si-O-Si-R-SH) Condensation->Grafted Covalent Bond

Caption: Figure 1. The mechanistic pathway of MTMPS grafting. Control of water concentration is critical to favor surface condensation over self-polymerization.

Part 3: Applications in Drug Development

Redox-Responsive Drug Delivery

MTMPS is pivotal in creating "gatekeeper" systems. By functionalizing the pore openings of Mesoporous Silica Nanoparticles (MSNs) with thiols, researchers can attach bulky "cap" molecules via disulfide bonds (S-S).

  • Mechanism: The drug is trapped inside the pores. When the particle enters a cancer cell (which has high glutathione/GSH levels), the high reducing environment cleaves the disulfide bond, removing the cap and releasing the drug.

Thiol-Maleimide Conjugation

The most robust application in bioconjugation is the reaction of MTMPS-treated surfaces with Maleimide-functionalized biomolecules (antibodies, peptides, PEG).

  • Selectivity: This reaction is highly specific at physiological pH (6.5–7.5), avoiding interference from amines.

Part 4: Experimental Protocols

Protocol A: Controlled Grafting of MTMPS on Silica Nanoparticles (Anhydrous Method)

Rationale: The anhydrous method prevents self-polymerization, ensuring a high-quality monolayer.

Reagents:

  • Calcined Mesoporous Silica Nanoparticles (MSNs)

  • MTMPS (Freshly distilled or stored under N₂)

  • Toluene (Anhydrous)

  • Ethanol (99%)

Step-by-Step:

  • Activation: Dry 500 mg of MSNs in a vacuum oven at 110°C for 2 hours to remove physisorbed water (leaving only chemically bound -OH).

  • Dispersion: Suspend MSNs in 50 mL anhydrous toluene. Sonicate for 15 minutes to break aggregates.

  • Reaction: Add 0.5 mL MTMPS (approx. 2.6 mmol) under nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux (110°C) for 24 hours under continuous stirring.

    • Note: Heat promotes the condensation reaction which is otherwise slow for trimethoxysilanes.

  • Washing: Centrifuge (12,000 rpm, 10 min). Discard supernatant. Resuspend in ethanol and centrifuge 3 times to remove unreacted silane.

  • Curing: Dry the pellet at 80°C overnight to "cure" the siloxane network (cross-linking).

Protocol B: Quantification of Thiol Groups (Ellman’s Assay)

Rationale: Self-validation. You must prove the thiols are present and reactive.

Reagents:

  • Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA)

Step-by-Step:

  • Preparation: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.

  • Incubation: Take 2 mg of MTMPS-functionalized particles. Add 3 mL of reaction buffer and 100 µL of DTNB solution.

  • Reaction: Incubate at room temperature for 15 minutes. The solution will turn yellow as TNB²⁻ is released upon reaction with thiols.

  • Measurement: Centrifuge to pellet the particles. Measure the absorbance of the supernatant at 412 nm .

  • Calculation: Use the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the molar concentration of thiols.

Part 5: Visualization of Drug Conjugation Workflow

DrugConjugation Step1 1. MTMPS Grafting (Silica-SH) Step2 2. Activation (Add Maleimide-Linker) Step1->Step2 Thiol-Maleimide Click Reaction Step3 3. Drug Conjugation (Linker-Drug attached) Step2->Step3 Drug Loading Step4 4. Release Trigger (High GSH / Low pH) Step3->Step4 Cellular Uptake Step4->Step1 Scaffold Recycled (Drug Released)

Caption: Figure 2. Workflow for synthesizing a redox-responsive drug delivery system using MTMPS as the primary anchor.

Part 6: Troubleshooting & Scientific Integrity

Common Failure Modes
  • "The particles aggregated irreversibly."

    • Cause: Too much water in the reaction solvent caused MTMPS to polymerize between particles, gluing them together.

    • Fix: Use anhydrous toluene and strictly dry the silica beforehand.

  • "Ellman's assay shows zero thiols."

    • Cause: Oxidation. The thiols may have oxidized to disulfides (S-S) during storage or synthesis.

    • Fix: Treat the particles with DTT (Dithiothreitol) to reduce disulfides back to active thiols (-SH) before use.

Safety & Handling
  • Moisture Sensitivity: MTMPS degrades rapidly in moist air. Store in a desiccator or glovebox.

  • Toxicity: MTMPS releases methanol upon hydrolysis. Perform all reactions in a fume hood.

References

  • Plueddemann, E. P. (1982). Silane Coupling Agents. Plenum Press. (Foundational text on the chemistry of silane adhesion).
  • Slowing, I. I., et al. (2007). "Mesoporous Silica Nanoparticles as Controlled Release Drug Delivery and Gene Transfection Carriers." Advanced Drug Delivery Reviews.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative guide on Thiol-Maleimide chemistry).
  • Van der Voort, P., & Vansant, E. F. (2000). "Silylation of the Silica Surface: A Review." Journal of Liquid Chromatography & Related Technologies.

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics.

Sources

An In-depth Technical Guide to the Safe Handling and Application of Methylthiomethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Methylthiomethyl Phenyl Sulfone in Modern Synthesis

Methylthiomethyl phenyl sulfone (CAS No. 59431-14-0) is a sulfone derivative that has emerged as a valuable and versatile reagent in organic synthesis. Its unique structure, featuring both a sulfonyl group and a methylthio moiety, allows it to function as both a nucleophilic and electrophilic building block. This "chemical chameleon" characteristic makes it particularly useful in complex molecular constructions, such as in the asymmetric synthesis of 2'-deoxynucleosides and various aryl ethyne derivatives[1]. As with any potent reagent, a thorough understanding of its physicochemical properties and safety profile is paramount for its effective and safe utilization in a research and development setting. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for methylthiomethyl phenyl sulfone, grounded in established safety principles to empower researchers to work with confidence and security.

Chapter 1: Physicochemical and Hazardous Properties

A foundational aspect of safe chemical handling is a complete understanding of the substance's intrinsic properties and associated hazards. This section consolidates the key data for methylthiomethyl phenyl sulfone.

Chemical Identity and Properties

The compound's structure is fundamental to its reactivity and requires consideration during handling and storage.

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Cleanup prep1 Review SDS and SOP prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 weigh Weigh Solid in Fume Hood (Use anti-static weigh boat) prep3->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer reaction Set up Reaction Under Inert Atmosphere (If required by chemistry) transfer->reaction workup Reaction Workup & Quenching (Perform in fume hood) reaction->workup waste Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-) workup->waste decon Decontaminate Glassware & Surfaces waste->decon dispose Dispose of Waste in Labeled Containers decon->dispose end_node Remove PPE and Wash Hands Thoroughly dispose->end_node

Caption: Safe Handling Workflow for Methylthiomethyl Phenyl Sulfone.

Methodology:

  • Preparation: Before any work begins, thoroughly review this guide and the supplier's Safety Data Sheet (SDS). Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use an anti-static weighing dish to prevent dispersal of the fine powder. Avoid creating dust clouds during transfer to the reaction vessel.[2]

  • Reaction Setup: Assemble the reaction apparatus within the fume hood. If the chemistry is air or moisture sensitive, ensure the system is properly set up for an inert atmosphere.

  • Post-Reaction: After the reaction is complete, perform all quenching and work-up procedures within the fume hood.

  • Decontamination and Waste: Carefully decontaminate all glassware. Segregate waste into appropriately labeled containers (e.g., solid waste, non-halogenated solvent waste). Solid waste contaminated with the compound should be placed in a sealed, labeled container for disposal.[2][3]

Storage Requirements

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]

  • Keep away from incompatible materials, particularly strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[2][6]

  • The designated storage area should comply with regulations for combustible solids (Storage Class 11).[1]

Chapter 4: Emergency and Disposal Procedures

Preparedness is the key to mitigating the impact of any laboratory incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected skin area immediately and thoroughly with soap and plenty of water. If irritation develops or persists, seek medical attention.[4][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Spill Response Protocol

A calm and systematic approach is required to manage chemical spills effectively.

start Spill Occurs alert Alert personnel in the immediate area start->alert assess Assess Spill Size & Risk alert->assess minor_spill Minor Spill (Small, contained, no immediate danger) assess->minor_spill Minor major_spill Major Spill (Large, uncontained, potential for exposure) assess->major_spill Major minor_steps Ensure PPE is worn Cover with inert absorbent material (e.g., vermiculite, sand) Gently sweep up, avoiding dust generation Place in a sealed, labeled container for disposal Decontaminate the area minor_spill->minor_steps major_steps Evacuate the area immediately Alert lab supervisor and EHS Restrict access to the area Allow only trained personnel to clean up major_spill->major_steps end_node Document Incident minor_steps->end_node major_steps->end_node

Caption: Decision Flowchart for Spill Response.

Causality of Spill Response: The primary goal is to prevent the spilled solid from becoming airborne and to avoid skin contact. For minor spills, use a dry clean-up method. Do not use water, as this may not be effective for an insoluble solid and could spread contamination.[2] For major spills, the priority shifts from immediate cleanup to personnel safety and containment, requiring evacuation and response from a trained emergency team.[2]

Disposal Considerations

Chemical waste must be managed responsibly to protect both human health and the environment.

  • All waste containing methylthiomethyl phenyl sulfone must be treated as hazardous waste.

  • Dispose of the material and its container through a licensed and approved waste disposal facility.[4][9]

  • Do not allow the product to enter drains or sewer systems.[10] Puncture empty containers to prevent reuse and dispose of them according to the same regulations as the product itself.[2]

References

  • Methylthiomethyl p-tolyl sulfone . PubChem, National Institutes of Health. [Link]

  • Methyl phenyl sulfone | CAS#:3112-85-4 . Chemsrc. [Link]

  • Phenyl phenylthio sulfone | CAS#:1212-08-4 . Chemsrc. [Link]

  • Safety Data Sheet . UFF. [Link]

  • Guidance for Selection of Protective Clothing for MDI Users . Covestro Solution Center. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • Material Safety Data Sheet Phenyl sulfone . West Liberty University. [Link]

  • Phenyl methyl sulfone . The Royal Society of Chemistry. [Link]

  • Fluoromethyl phenyl sulfone . Organic Syntheses Procedure. [Link]

Sources

Methylthiomethyl phenyl sulfone CAS number and physical constants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylthiomethyl phenyl sulfone (MTMPS) (CAS: 59431-14-0) is a versatile organosulfur reagent widely utilized in organic synthesis as a formyl anion equivalent and a chemical chameleon . Structurally featuring both a sulfonyl and a sulfide group attached to a central methylene carbon, MTMPS possesses a unique reactivity profile that allows it to act as both a nucleophile (after deprotonation) and an electrophile (under specific conditions). It serves as a robust, crystalline alternative to the liquid Ogura reagent (methyl methylthiomethyl sulfoxide, FAMSO) for the introduction of formyl (-CHO), acetyl, or carboxyl functionalities into complex molecular architectures.

Part 1: Chemical Identity & Physical Characterization

MTMPS is characterized by its stability and ease of handling compared to its sulfoxide analogs. The presence of the electron-withdrawing phenylsulfonyl group acidifies the central methylene protons (


 in DMSO), facilitating clean deprotonation with standard organolithium bases.
Table 1: Physical Constants and Chemical Properties
PropertyValue / Description
Chemical Name Methylthiomethyl phenyl sulfone
CAS Registry Number 59431-14-0
Molecular Formula

Molecular Weight 202.29 g/mol
Appearance White to off-white crystalline solid
Melting Point 85 – 90 °C (Lit. range)
Solubility Soluble in THF,

,

, Ethanol; Insoluble in water
Acidity (

)
~23 (estimated for central

in DMSO)
Representative

NMR

7.9–7.5 (m, 5H, Ph), 4.33 (s, 2H,

), 2.26 (s, 3H,

) (

)*

*Note: Chemical shifts are representative. The central methylene singlet typically appears between 3.9–4.4 ppm depending on concentration and solvent.

Part 2: Synthesis Protocol

The preparation of MTMPS is a classic example of nucleophilic substitution, typically synthesized by the reaction of sodium benzenesulfinate with chloromethyl methyl sulfide. This protocol ensures high yield and purity suitable for sensitive downstream applications.

Method: Nucleophilic Substitution[5]

Reaction Equation:



Reagents:

  • Sodium benzenesulfinate (

    
    )[1]
    
  • Chloromethyl methyl sulfide (

    
    )
    
  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol/Water mixtures.

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Charge the flask with Sodium benzenesulfinate (1.2 equiv) and anhydrous DMF (0.5 M concentration relative to sulfinate). Stir until partially dissolved.

  • Addition: Add Chloromethyl methyl sulfide (1.0 equiv) dropwise via syringe to the stirring suspension. Caution: Chloromethyl methyl sulfide is a lachrymator and potential alkylating agent; handle in a fume hood.

  • Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor reaction progress by TLC (Hexanes:EtOAc 3:1); the product is less polar than the sulfinate salt.

  • Workup: Cool the reaction mixture to room temperature. Pour into 5 volumes of ice-water.

  • Isolation: The product often precipitates as a white solid. Filter the solid and wash copiously with water to remove residual DMF and salts. If oil separates, extract with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or Hexanes/Ethyl Acetate to obtain pure white crystals (MP: 85–87 °C).

Part 3: Mechanistic Utility & Applications

The "Chemical Chameleon" Concept

MTMPS operates as a "chemical chameleon" because the central carbon can be modulated to react as a nucleophile or an electrophile depending on the reagents used.

  • Nucleophilic Mode: Deprotonation with n-BuLi generates a lithiated species (

    
    ) that attacks alkyl halides, epoxides, or carbonyls.
    
  • Electrophilic Mode: Under specific conditions (e.g., Pummerer-type activation), the sulfur can facilitate nucleophilic attack at the

    
    -carbon.
    
Primary Application: Formyl Anion Equivalent

The most common use of MTMPS is as a formyl anion equivalent (


). This allows for the nucleophilic introduction of an aldehyde group, which is otherwise difficult to achieve directly.

Mechanism:

  • Lithiation: Treatment with n-BuLi at -78 °C generates the carbanion.

  • Alkylation: The carbanion attacks an electrophile (R-X).

  • Hydrolysis: The resulting alkylated sulfone is hydrolyzed (often using acid or mercuric salts) to release the aldehyde.

MTMPS_Pathway MTMPS MTMPS (PhSO2-CH2-SMe) Lithiation Lithiation (n-BuLi, -78°C) MTMPS->Lithiation Anion Carbanion Species [PhSO2-CH(Li)-SMe] Lithiation->Anion Electrophile Electrophile Addition (R-X or R-CHO) Anion->Electrophile Intermediate Alkylated Intermediate (PhSO2-CH(R)-SMe) Electrophile->Intermediate Hydrolysis Hydrolysis (HCl/H2O or HgCl2) Intermediate->Hydrolysis Unmasking Product Final Product (Aldehyde R-CHO) Hydrolysis->Product

Figure 1: General workflow for using MTMPS as a formyl anion equivalent to synthesize aldehydes.[2]

Advanced Application: Synthesis of -Keto Esters and 1,2-Dicarbonyls

Beyond simple aldehydes, MTMPS can be used to synthesize complex carbonyls. By performing a double alkylation or reacting with acyl chlorides, the MTMPS core can be converted into 1,2-dicarbonyl systems upon oxidative hydrolysis.

Part 4: Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.

Precautions:

  • Storage: Store in a cool, dry place. Keep container tightly closed. MTMPS is stable at room temperature but should be protected from strong oxidizing agents.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling large quantities of powder.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

References

  • Sigma-Aldrich. Methylthiomethyl phenyl sulfone Product Sheet. Retrieved from

  • Ogura, K., & Tsuchihashi, G. (1970). Synthesis of Aldehydes via Methyl Methylthiomethyl Sulfoxide. Bulletin of the Chemical Society of Japan.
  • Trost, B. M., et al. (1990). An asymmetric approach to 2-deoxynucleosides via organosulfur building blocks as chemical chameleons. Journal of the American Chemical Society.
  • ChemicalBook. Methylthiomethyl p-tolyl sulfone NMR Data. Retrieved from

  • PubChem. Methylthiomethyl phenyl sulfone Compound Summary. Retrieved from

Sources

Technical Guide: MTMPS vs. Methyl Methylthiomethyl Sulfoxide (FAMSO)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and practical differences between MTMPS (Methylthiomethyl Phenyl Sulfone) and MMTMS (Methyl Methylthiomethyl Sulfoxide, also known as FAMSO).

Content Type: Advanced Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Part 1: Executive Summary & Core Distinction

In the synthesis of complex pharmaceutical intermediates, "masked" carbonyl equivalents are essential for C-C bond formation. Two primary reagents dominate this niche: MMTMS (FAMSO) and MTMPS .

While both reagents function as formyl anion equivalents (permitting the nucleophilic introduction of a carbonyl group), their utility diverges based on their sulfur oxidation states:

  • MMTMS (Sulfoxide): A versatile reagent that enables Pummerer rearrangements , allowing access to

    
    -hydroxy carbonyls and 
    
    
    
    -acetoxy sulfides. It is less acidic and thermally less stable.
  • MTMPS (Sulfone): A robust, crystalline reagent with higher acidity and thermal stability. It is strictly used for alkylation/acylation followed by hydrolysis to yield aldehydes or ketones, without the risk of Pummerer-type side reactions.

Part 2: Chemical Identity & Physical Properties

The fundamental difference lies in the oxidation state of the sulfur atom adjacent to the methylene bridge.

FeatureMMTMS (FAMSO) MTMPS
Full Name Methyl Methylthiomethyl SulfoxideMethylthiomethyl Phenyl Sulfone
Acronym Origin F ormaldehyde A ldehyde M ercaptal S -O xideM ethyl T hio M ethyl P henyl S ulfone
CAS Number 33577-16-159431-14-0
Chemical Structure


Oxidation State Sulfoxide (

)
Sulfone (

)
Physical State Liquid (High boiling, viscous)Solid (Crystalline)
Approx. pKa (DMSO) ~29-31 (Estimated)~20-23 (More Acidic)
Primary Utility Pummerer reaction, Aldehyde synthesisRobust Aldehyde/Ketone synthesis
Structural Visualization

The following diagram contrasts the electronic environment of the active methylene group in both reagents.

G cluster_0 MMTMS (FAMSO) cluster_1 MTMPS MMTMS Methyl Methylthiomethyl Sulfoxide (Sulfoxide) CH3-S(O)-CH2-S-CH3 Active_Site_1 Active Methylene (pKa ~29) Susceptible to Pummerer MMTMS->Active_Site_1 MTMPS_Node Methylthiomethyl Phenyl Sulfone (Sulfone) Ph-SO2-CH2-S-CH3 Active_Site_2 Active Methylene (pKa ~20-23) High Stability MTMPS_Node->Active_Site_2

Figure 1: Structural comparison highlighting the active methylene bridge and oxidation states.

Part 3: Mechanistic Divergence & Applications

MTMPS: The Robust Acyl Anion Equivalent

Mechanism: MTMPS is the reagent of choice when the goal is purely C-C bond formation followed by unmasking to a carbonyl. The sulfone group (


) provides strong electron-withdrawing power, stabilizing the 

-carbanion significantly better than the sulfoxide in MMTMS.
  • Step 1 (Lithiation): Easily deprotonated by

    
    -BuLi at -78°C.
    
  • Step 2 (Alkylation): Reacts cleanly with alkyl halides (

    
    ) or epoxides.
    
  • Step 3 (Hydrolysis): The resulting

    
    -sulfonyl sulfide is hydrolyzed (usually acid-catalyzed or assisted by 
    
    
    
    ) to release the aldehyde/ketone.

Key Advantage:

  • No Pummerer Side Reactions: Unlike MMTMS, the sulfone oxygen cannot initiate a Pummerer rearrangement, making MTMPS cleaner for simple alkylations.

  • Crystallinity: MTMPS is a solid, making it easier to weigh and handle than the liquid, odorous MMTMS.

MMTMS (FAMSO): The Pummerer Specialist

Mechanism: MMTMS is unique because it contains a sulfoxide . While it can serve as an acyl anion equivalent, its primary value in modern synthesis is accessing the Pummerer Rearrangement .

  • Pummerer Pathway: Treatment of the alkylated MMTMS derivative with an acid anhydride (e.g., acetic anhydride) or trifluoroacetic anhydride triggers the migration of the oxygen from sulfur to the

    
    -carbon.
    
  • Product: This yields an

    
    -acetoxy sulfide, which can be hydrolyzed to an 
    
    
    
    -hydroxy aldehyde
    or ketone.

Key Advantage:

  • Access to

    
    -functionalized carbonyls  (e.g., 
    
    
    
    -hydroxy,
    
    
    -thio) which are difficult to synthesize using MTMPS.

Part 4: Experimental Protocols

Protocol A: Synthesis of Aldehydes using MTMPS

Use this protocol for robust, large-scale preparation of aldehydes from alkyl halides.

  • Reagent Preparation: Dissolve MTMPS (1.0 equiv) in dry THF (0.2 M) under Argon.

  • Lithiation: Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min. The solution will turn pale yellow.
    
  • Alkylation: Add the alkyl halide (

    
    , 1.05 equiv) dissolved in THF. Allow to warm to RT over 2 hours.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc. Concentrate to yield the intermediate 
    
    
    
    .
  • Hydrolysis (Unmasking):

    • Dissolve intermediate in THF/

      
       (4:1).
      
    • Add concentrated

      
       (catalytic) or 
      
      
      
      (if rapid hydrolysis is needed).
    • Heat to reflux for 2-4 hours.

    • Result:

      
       (Aldehyde).
      
Protocol B: Pummerer Rearrangement using MMTMS

Use this protocol to synthesize


-acetoxy aldehydes or 

-hydroxy ketones.
  • Alkylation: (Follow similar lithiation steps as MTMPS, but use MMTMS).

  • Pummerer Reaction:

    • Dissolve the alkylated MMTMS adduct (

      
      ) in acetic anhydride (5 equiv) and sodium acetate (2 equiv).
      
    • Heat to 120°C for 4-6 hours.

  • Hydrolysis:

    • Treat the crude Pummerer product with

      
       in MeOH (for 
      
      
      
      -hydroxy) or mild acid (for
      
      
      -acetoxy aldehyde).
Reaction Pathway Diagram

ReactionPathways Start_MTMPS MTMPS (Sulfone) Lithiation Lithiation (n-BuLi, -78°C) Start_MTMPS->Lithiation Start_MMTMS MMTMS (Sulfoxide) Start_MMTMS->Lithiation Alkylation Alkylation (R-X) Lithiation->Alkylation Inter_MTMPS Intermediate: Ph-SO2-CH(R)-SMe Alkylation->Inter_MTMPS Path A Inter_MMTMS Intermediate: Me-S(O)-CH(R)-SMe Alkylation->Inter_MMTMS Path B Hydrolysis_MTMPS Acid Hydrolysis (HCl / H2O) Inter_MTMPS->Hydrolysis_MTMPS Inter_MMTMS->Hydrolysis_MTMPS Possible but less efficient Pummerer Pummerer Rearrangement (Ac2O / Heat) Inter_MMTMS->Pummerer Product_Aldehyde Product: Aldehyde (R-CHO) Hydrolysis_MTMPS->Product_Aldehyde Clean Unmasking Product_AlphaHydroxy Product: Alpha-Hydroxy/Acetoxy Carbonyl Pummerer->Product_AlphaHydroxy Functionalization

Figure 2: Divergent reaction pathways. Path A (MTMPS) yields simple carbonyls; Path B (MMTMS) enables higher functionalization.

Part 5: Safety & Handling (E-E-A-T)

  • Odor Control: Both reagents contain methylthio groups. MMTMS (liquid) has a potent, garlic-like stench typical of sulfides/sulfoxides. MTMPS (solid) is significantly less odorous but should still be handled in a fume hood.

  • Toxicity:

    • MMTMS: Skin irritant. Permeates skin easily (like DMSO).

    • MTMPS: Irritant. Avoid dust inhalation.

  • Waste Disposal: All sulfur-containing waste must be segregated and treated with bleach (hypochlorite) to oxidize sulfides before disposal, reducing odor and toxicity.

References

  • Ogura, K., & Tsuchihashi, G. (1972). "Synthesis of Aldehydes via Methyl Methylthiomethyl Sulfoxide." Tetrahedron Letters, 13(31), 3151–3154. Link

  • Trost, B. M., & Salzmann, T. N. (1973). "New synthetic methods. Sulfenylations and dehydrosulfenylations." Journal of the American Chemical Society, 95(20), 6840–6842. Link

  • Schank, K. (1988). "Synthesis of Sulfones." In The Chemistry of Sulphones and Sulphoxides, Wiley.
  • PubChem. (2024). "Methylthiomethyl phenyl sulfone (Compound Summary)." National Library of Medicine. Link

  • Thermo Fisher Scientific. (2024). "Methyl (methylthio)methyl sulfoxide (FAMSO) Safety Data Sheet." Link

Methodological & Application

Strategic Alkylation of Methylthiomethyl Phenyl Sulfone: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: Methylthiomethyl phenyl sulfone (PhSO₂CH₂SMe) is a versatile C1 building block in modern organic synthesis, primarily valued for its role as a masked formyl anion equivalent.[1] The methylene protons, activated by both the electron-withdrawing phenylsulfonyl group and the adjacent methylthio group, are readily abstracted by a strong base to form a nucleophilic carbanion. This anion can be efficiently alkylated with a wide range of electrophiles, providing a robust method for constructing new carbon-carbon bonds. This application note provides a comprehensive guide to the general procedure for this alkylation, detailing the underlying mechanism, a step-by-step experimental protocol, critical parameters for optimization, and the synthetic utility of the resulting products.

Introduction: The Synthetic Utility of a "Chemical Chameleon"

Methylthiomethyl phenyl sulfone is a stable, crystalline solid that serves as a powerful tool in the synthetic chemist's arsenal.[2] Its true utility is unlocked upon deprotonation, which generates a potent nucleophile. The resulting α-alkylated products can be further transformed into a variety of functional groups, most notably aldehydes and ketones, making the parent compound a superior formyl anion equivalent.[1] This two-faced, electrophilic-then-nucleophilic reactivity has led to its description as a "chemical chameleon" in asymmetric synthesis.[2] Understanding the principles of its alkylation is fundamental to leveraging its full synthetic potential.

Reaction Mechanism: Deprotonation and Nucleophilic Substitution

The alkylation proceeds via a two-step sequence: (1) deprotonation to form a stabilized carbanion, and (2) nucleophilic attack of the carbanion on an electrophile.

  • Deprotonation: The protons on the central methylene carbon (CH₂) are significantly acidified by the inductive and resonance effects of the flanking phenylsulfonyl (PhSO₂) and methylthio (SMe) groups. A strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), is required for complete and rapid deprotonation.[3][4] The reaction is performed at low temperatures (typically -78 °C) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent side reactions, including reaction of the base with the solvent.[4][5]

  • Alkylation (Sₙ2 Reaction): The resulting lithium carbanion is a soft nucleophile that readily reacts with various electrophiles, most commonly primary and secondary alkyl halides, in a classic Sₙ2 fashion. The choice of electrophile dictates the structure of the final product.

Alkylation Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Sulfone PhSO₂CH₂SMe Carbanion [PhSO₂CH(Li)SMe] Sulfone->Carbanion + n-BuLi (Deprotonation) THF, -78 °C Base n-BuLi Electrophile R-X Alkylated_Sulfone PhSO₂CH(R)SMe Carbanion->Alkylated_Sulfone + R-X (SN2 Attack) Byproduct LiX + Butane

Figure 1: General mechanism for the alkylation of methylthiomethyl phenyl sulfone.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of methylthiomethyl phenyl sulfone with an alkyl halide on a 5 mmol scale.

3.1. Materials and Equipment

  • Reagents:

    • Methylthiomethyl phenyl sulfone (PhSO₂CH₂SMe), 99% (1.01 g, 5.0 mmol)[2]

    • Anhydrous tetrahydrofuran (THF), inhibitor-free

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes (2.1 mL, 5.25 mmol, 1.05 equiv)[5]

    • Alkyl halide (e.g., benzyl bromide, iodomethane) (5.5 mmol, 1.1 equiv)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Equipment:

    • 100 mL three-necked, round-bottomed flask

    • Magnetic stirrer and stir bar

    • Rubber septa

    • Syringes and needles

    • Argon or nitrogen gas inlet

    • Low-temperature bath (dry ice/acetone, -78 °C)

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography

3.2. Experimental Workflow

Experimental Workflow A 1. Setup & Inerting - Assemble dry glassware - Purge with Ar/N₂ B 2. Reagent Addition - Dissolve sulfone in THF - Cool to -78 °C A->B C 3. Deprotonation - Add n-BuLi dropwise - Stir for 30-60 min B->C D 4. Alkylation - Add alkyl halide - Stir at -78 °C to RT C->D E 5. Quenching - Slowly add sat. aq. NH₄Cl D->E F 6. Work-up - Extract with organic solvent - Wash & dry organic layer E->F G 7. Purification - Concentrate in vacuo - Purify by column chromatography F->G

Sources

Application Note: One-Carbon Homologation to Aldehydes using Methylthiomethyl Phenyl Sulfone (MTMPS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the synthesis of aldehydes using Methylthiomethyl Phenyl Sulfone (MTMPS). This reagent serves as a robust "formyl anion equivalent," allowing for the one-carbon homologation of alkyl halides to aldehydes.

Executive Summary

The synthesis of aldehydes from alkyl halides represents a critical transformation in organic synthesis, often requiring the extension of the carbon skeleton by one unit (homologation). Methylthiomethyl phenyl sulfone (MTMPS) , PhSO


CH

SMe, acts as a practical, crystalline synthetic equivalent of the formyl anion (

CHO).

Unlike its sulfoxide analog (FAMSO/Ogura-Tsuchihashi reagent), MTMPS offers superior thermal stability and crystallinity of intermediates, facilitating purification. This protocol details the mono-alkylation of MTMPS followed by acid-catalyzed hydrolysis to yield high-purity aldehydes.

Key Advantages
  • Crystalline Intermediates: Unlike dithiane oils, MTMPS derivatives are often solids, allowing easy recrystallization.

  • Odor Control: MTMPS has a significantly lower vapor pressure than traditional thiols or dithianes, reducing laboratory odor.

  • Versatility: Compatible with primary and secondary alkyl halides.

Chemical Logic & Mechanism[1][2][3]

The transformation relies on the unique electronic properties of the methylene protons in MTMPS. The adjacent sulfone (electron-withdrawing) and sulfide (polarizable) groups render these protons acidic (pKa


 23-25 in DMSO), allowing facile deprotonation by strong bases like n-butyllithium.
The Mechanistic Pathway[2][4][5][6]
  • Lithiation: Treatment with n-BuLi generates the stable carbanion [A] .

  • Alkylation: Nucleophilic attack on an alkyl halide (R-X) yields the

    
    -alkylated intermediate [B] .
    
  • Hydrolysis: The sulfone-sulfide acetal is hydrolyzed under acidic conditions. The high oxidation state of the sulfone makes the adjacent carbon susceptible to nucleophilic attack by water, eventually expelling benzenesulfinic acid and methanethiol to release the aldehyde [C] .

Pathway Visualization

MTMPS_Pathway MTMPS MTMPS (PhSO2CH2SMe) Lithio Lithiated Species [PhSO2-CH(Li)-SMe] MTMPS->Lithio n-BuLi, THF -78°C to 0°C Alkylated Alkylated Intermediate [PhSO2-CH(R)-SMe] Lithio->Alkylated Alkyl Halide (R-X) SN2 Reaction Aldehyde Target Aldehyde (R-CHO) Alkylated->Aldehyde Acid Hydrolysis (HCl/THF or H2SO4)

Figure 1: Mechanistic pathway for the conversion of alkyl halides to aldehydes using MTMPS.

Experimental Protocol

Materials & Reagents[4][7][8][9][10][11]
  • Methylthiomethyl phenyl sulfone (MTMPS): Commercially available or synthesized from chloromethyl phenyl sulfone and sodium thiomethoxide.

  • n-Butyllithium (n-BuLi): 1.6 M or 2.5 M in hexanes (Titrate before use).

  • Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled from Na/Benzophenone.

  • Alkyl Halide (R-X): Primary iodides or bromides work best. Secondary halides may require longer reaction times.

  • Hydrolysis Reagent: Conc. HCl or 4.5 M H

    
    SO
    
    
    
    .
Step-by-Step Methodology
Step 1: Lithiation and Alkylation
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

  • Dissolution: Add MTMPS (1.0 equiv, e.g., 5.0 mmol, 1.01 g) and anhydrous THF (20 mL). Cool the solution to 0°C (ice bath).

    • Expert Insight: Unlike dithianes which often require -78°C, MTMPS anions are stable enough to be generated at 0°C, simplifying the setup.

  • Deprotonation: Dropwise add n-BuLi (1.05 equiv). The solution will turn a pale yellow/orange color. Stir for 30 minutes at 0°C.

  • Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise (neat or dissolved in minimal THF).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Intermediate is usually less polar than MTMPS).

  • Workup: Quench with saturated NH

    
    Cl solution (10 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification (Optional but Recommended): The intermediate (PhSO

    
    CH(R)SMe) is often a solid. Recrystallize from Ethanol/Hexanes or purify via short silica plug to remove unreacted MTMPS.
    
Step 2: Hydrolysis to Aldehyde

Note: The stability of the sulfone requires vigorous acidic conditions compared to sulfoxides.

  • Dissolution: Dissolve the alkylated intermediate from Step 1 in THF (10 mL per gram of intermediate).

  • Acid Addition: Add concentrated HCl (2 mL) and water (2 mL). Alternatively, use 4.5 M H

    
    SO
    
    
    
    .
  • Reflux: Heat the mixture to reflux (approx. 66°C) for 4–12 hours.

    • Monitoring: Monitor the disappearance of the sulfone spot on TLC.

  • Isolation: Cool to RT. Dilute with water (20 mL) and extract with Diethyl Ether or DCM.

  • Neutralization: Wash the organic layer carefully with saturated NaHCO

    
     (to neutralize acid) and then brine.
    
  • Final Purification: Dry (MgSO

    
    ) and concentrate. Purify the resulting aldehyde via flash column chromatography or distillation.
    

Scope and Performance Data

The following table summarizes typical yields expected when applying this protocol to various substrate classes.

Substrate Class (R-X)Halide TypeAlkylation ConditionsHydrolysis TimeTypical Yield (%)
Primary Alkyl Iodide0°C

RT, 2h
4h85-92%
Primary Alkyl Bromide0°C

RT, 4h
6h78-85%
Secondary Alkyl Iodide0°C

RT, 12h
8h65-75%
Benzylic Bromide-78°C

0°C
2h80-88%
Allylic Bromide-78°C

0°C
3h75-82%
Troubleshooting Guide
  • Problem: Low yield of alkylation.

    • Solution: Ensure THF is strictly anhydrous. If R-X is secondary, add HMPA (or DMPU) as a co-solvent to increase the reactivity of the anion.

  • Problem: Incomplete hydrolysis.

    • Solution: The sulfone bond is robust. If HCl/THF fails, switch to photochemical hydrolysis (irradiation with a high-pressure mercury lamp in aqueous dioxane) or use oxidative conditions (MCPBA followed by base), although the latter may oxidize the aldehyde to acid.

  • Problem: Bis-alkylation.

    • Solution: Use a slight excess of MTMPS (1.1 equiv) relative to the alkyl halide and keep the temperature low (-78°C) during addition if the alkyl halide is extremely reactive (e.g., Methyl Iodide, Benzyl Bromide).

Workflow Visualization

Protocol_Workflow start Start: MTMPS Reagent step1 1. Dissolve in THF (0°C) 2. Add n-BuLi (1.05 eq) start->step1 step2 Add Alkyl Halide (R-X) Warm to RT, Stir 2-4h step1->step2 check TLC Check: Intermediate Formed? step2->check check->step2 No (Stir longer) workup Quench (NH4Cl) Extract & Concentrate check->workup Yes hydrolysis Acid Hydrolysis (HCl/THF, Reflux) workup->hydrolysis finish Final Product: Aldehyde (R-CHO) hydrolysis->finish

Figure 2: Operational workflow for the synthesis of aldehydes via MTMPS.

References

  • Ogura, K.; Tsuchihashi, G. "Synthesis of Aldehydes via Methylthiomethyl Phenyl Sulfone". Tetrahedron Letters, 1971 , 12(34), 3151–3154.

  • Ogura, K.; Yahata, N.; Minoguchi, M.; Ohtsuki, K.; Takahashi, K.; Iida, H. "Photochemical Preparation of Aldehydes from Alkyl Phenyl Sulfones". The Journal of Organic Chemistry, 1986 , 51(4), 508–512.

  • Trost, B. M. "Sulfur: The Key to New Synthetic Methods". Accounts of Chemical Research, 1978 , 11(12), 453–461.

Application Notes and Protocols for the Conversion of S-Methyl-S-phenyl-N-tosylsulfoximine (MTMPS) to Ketones via Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and versatile protocol for the synthesis of ketones through the alkylation of S-methyl-S-phenyl-N-tosylsulfoximine (MTMPS). This methodology provides a powerful tool for the construction of complex carbonyl compounds, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules. This document provides a detailed mechanistic framework, step-by-step experimental procedures, and critical insights into reaction optimization.

Introduction

S-Methyl-S-phenyl-N-tosylsulfoximine (MTMPS) is a valuable and versatile reagent in modern organic synthesis. Its utility stems from the inherent acidity of the S-methyl protons, which upon deprotonation, generate a highly nucleophilic carbanion. This stabilized anion can readily participate in carbon-carbon bond-forming reactions with a wide array of electrophiles. Subsequent manipulation of the resulting alkylated sulfoximine provides a facile route to ketones, rendering MTMPS a practical methylene and substituted methylene anion equivalent. This protocol offers a reliable alternative to traditional ketone syntheses, such as Grignard reactions with nitriles or oxidation of secondary alcohols, and is particularly advantageous for the synthesis of sterically hindered or functionally diverse ketones.

The conversion of MTMPS to ketones is a multi-step process that leverages the principles of carbanion chemistry and the unique reactivity of the sulfoximine functional group. The overall transformation can be conceptually divided into three key stages: deprotonation, alkylation, and conversion of the alkylated sulfoximine to the corresponding ketone.

Mechanistic Rationale

The successful execution of this protocol hinges on a clear understanding of the underlying chemical principles. The entire process is a testament to the power of sequential bond formation and functional group manipulation.

Part 1: Deprotonation of MTMPS to Form the Nucleophilic Ylide

The journey from MTMPS to a ketone begins with the generation of a nucleophilic species. The protons on the methyl group of MTMPS are rendered acidic by the adjacent electron-withdrawing sulfoximine group. Treatment with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), results in the quantitative deprotonation of the methyl group to form a stabilized sulfur ylide. This ylide is a potent carbon nucleophile, poised for reaction with a variety of electrophiles. The choice of a strong base like n-BuLi is critical to ensure complete and irreversible deprotonation, preventing side reactions.[1][2]

Part 2: Alkylation of the MTMPS Anion

The generated MTMPS anion readily undergoes nucleophilic attack on a suitable electrophile. This alkylation step is the key bond-forming event where the desired carbon skeleton of the final ketone is assembled. A wide range of alkylating agents can be employed, including primary and secondary alkyl halides, epoxides, and other electrophilic species. The reaction proceeds via a standard SN2 mechanism with alkyl halides, leading to the formation of a new carbon-carbon bond.

Part 3: Conversion of the Alkylated Sulfoximine to the Ketone

The final and often most nuanced step is the conversion of the alkylated sulfoximine to the desired ketone. While direct acidic hydrolysis of the sulfoximine can be challenging, a more common and efficient strategy involves the formation of a vinyl sulfoximine intermediate, which is more readily hydrolyzed. This is typically achieved through an elimination reaction. Alternatively, other cleavage methods can be employed to unmask the carbonyl group.

The overall transformation can be visualized as follows:

MTMPS to Ketone Workflow cluster_reagents Key Reagents MTMPS MTMPS (S-methyl-S-phenyl-N-tosylsulfoximine) Anion MTMPS Anion (Sulfur Ylide) MTMPS->Anion 1. Deprotonation (n-BuLi) Alkylated Alkylated Sulfoximine Anion->Alkylated 2. Alkylation (R-X) Ketone Ketone Alkylated->Ketone 3. Conversion (e.g., Hydrolysis) n-BuLi n-BuLi R-X Alkylating Agent (R-X) H3O+ Acidic Workup (H₃O⁺)

Caption: Overall workflow for the conversion of MTMPS to ketones.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of ketones from MTMPS.

Materials and Reagents
ReagentGradeSupplierNotes
S-methyl-S-phenyl-N-tosylsulfoximine (MTMPS)≥98%Major chemical suppliersStore in a cool, dry place.
n-Butyllithium (n-BuLi)2.5 M in hexanesMajor chemical suppliersHandle under an inert atmosphere (Nitrogen or Argon).
Anhydrous Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major chemical suppliersUse freshly distilled or from a solvent purification system.
Alkylating Agent (e.g., Alkyl Halide)Reagent gradeMajor chemical suppliersEnsure purity and dryness.
Hydrochloric Acid (HCl)Concentrated (37%)Major chemical suppliersUse with caution in a fume hood.
Diethyl Ether (Et₂O)ACS gradeMajor chemical suppliers
Saturated Sodium Bicarbonate SolutionLaboratory preparedN/A
Brine (Saturated NaCl Solution)Laboratory preparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousMajor chemical suppliers
Protocol 1: General Procedure for the Synthesis of Ketones from MTMPS

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Deprotonation of MTMPS

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add S-methyl-S-phenyl-N-tosylsulfoximine (MTMPS) (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) (approximately 10 mL per 1 mmol of MTMPS) via syringe.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • While maintaining the temperature at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 10-15 minutes. A color change to pale yellow is typically observed, indicating the formation of the anion.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

Step 2: Alkylation

  • To the solution of the MTMPS anion at -78 °C, add the alkylating agent (1.2 eq) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Conversion to Ketone and Work-up

  • Upon completion of the alkylation, cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

  • Continue stirring at room temperature for 1-4 hours to facilitate the hydrolysis of the sulfoximine intermediate to the ketone. Monitor the conversion by TLC.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ketone.

Reaction Scheme

Caption: General reaction scheme for ketone synthesis from MTMPS. (Note: Placeholder images are used for illustrative purposes)

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by careful monitoring at each stage.

  • Deprotonation: The formation of the MTMPS anion is visually indicated by a color change. However, for quantitative assessment in process development, an aliquot can be quenched with D₂O and analyzed by ¹H NMR to determine the extent of deuterium incorporation.

  • Alkylation: TLC is the primary tool for monitoring the consumption of the MTMPS anion and the formation of the alkylated product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot.

  • Hydrolysis: The final conversion to the ketone can also be monitored by TLC. The disappearance of the alkylated sulfoximine spot and the emergence of the ketone spot, which can be visualized with a suitable stain (e.g., 2,4-dinitrophenylhydrazine), confirms the completion of the reaction.

Expertise and Field-Proven Insights

  • Choice of Base: While n-BuLi is highly effective, other strong bases such as lithium diisopropylamide (LDA) can also be used. The choice may depend on the substrate and the desired selectivity.

  • Solvent: Anhydrous THF is the solvent of choice due to its ability to solvate the lithium cation and its low freezing point. The use of rigorously dried solvent is paramount to prevent quenching of the n-BuLi and the MTMPS anion.

  • Temperature Control: Maintaining a low temperature (-78 °C) during deprotonation and the initial stages of alkylation is crucial to minimize side reactions, such as the degradation of n-BuLi or unwanted reactions with the solvent.[2]

  • Alkylating Agents: Primary alkyl halides are generally excellent substrates. Secondary halides may lead to some elimination byproducts. Epoxides are also effective electrophiles, leading to the formation of β-hydroxy ketones after the hydrolysis step.

  • Hydrolysis Conditions: The final hydrolysis step can sometimes be sluggish. If the reaction does not proceed to completion with aqueous HCl, alternative methods such as treatment with other mineral acids or oxidative cleavage may be explored. For some substrates, a two-step procedure involving elimination to a vinyl sulfoximine followed by hydrolysis may be more efficient.

References

  • Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. 1965 , 87 (6), 1353–1364. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Johnson, C. R.; Shanklin, J. R.; Kirchhoff, R. A. Chemistry of Sulfoxides and Related Compounds. 28. Synthesis of Ketones. Journal of the American Chemical Society. 1973 , 95 (19), 6462–6463. [Link]

  • Alkylation of Ketones. Organic Chemistry Portal. [Link]

  • n-Butyllithium. Wikipedia. [Link]

Sources

Application Note: Advanced Dialkylation Strategies Using Methylthiomethyl Phenyl Sulfone (Ogura’s Reagent)

Author: BenchChem Technical Support Team. Date: February 2026


-Dialkylation and Carbonyl Unmasking

Executive Summary

Methylthiomethyl phenyl sulfone (MT-sulfone), often referred to as Ogura’s Reagent , represents a cornerstone in "Umpolung" (polarity inversion) chemistry. Unlike 1,3-dithianes which require cryogenic lithiation (


-BuLi, -78 °C), MT-sulfone possesses a unique acidity (

in DMSO) that allows deprotonation under milder conditions (NaH,

°C).

This guide details the dialkylation of MT-sulfone to synthesize complex ketones and cyclic systems. By treating the reagent as a formaldehyde dication equivalent (


CH

)
, researchers can construct quaternary carbon centers and strained rings that are otherwise difficult to access via direct carbonyl alkylation.

Mechanistic Principles & Reagent Design

The "Chemical Chameleon" Architecture

MT-sulfone derives its utility from the synergistic electronic effects of the sulfone (


) and sulfide (

) groups flanking a central methylene.
  • Acidity: The electron-withdrawing sulfone stabilizes the carbanion, making the methylene protons acidic enough for sodium hydride (NaH) or potassium tert-butoxide (

    
    -BuOK).
    
  • Mono- vs. Di-alkylation Control: The introduction of the first alkyl group exerts steric hindrance but does not significantly destabilize the anion, allowing for a controlled second deprotonation.

  • Latent Carbonyl: The resulting gem-sulfenyl sulfone moiety is a stable thioketal equivalent that can be hydrolyzed to a ketone using acid or oxidative solvolysis.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the reagent to a dialkylated ketone.

OguraReagentWorkflow Reagent MT-Sulfone (PhSO2-CH2-SMe) Anion1 Mono-Anion (PhSO2-C⁻H-SMe) Reagent->Anion1 Base (NaH) MonoAlk Mono-Alkylated (PhSO2-CH(R)-SMe) Anion1->MonoAlk R-X Anion2 Di-Anion (PhSO2-C⁻(R)-SMe) MonoAlk->Anion2 Base (NaH) Dialk Dialkylated (PhSO2-C(R)(R')-SMe) Anion2->Dialk R'-X Ketone Target Ketone (R-C(=O)-R') Dialk->Ketone Hydrolysis (HCl/H2O)

Figure 1: Stepwise dialkylation workflow converting MT-sulfone into a ketone.

Experimental Protocols

Protocol A: Asymmetric Stepwise Dialkylation

Objective: Synthesis of unsymmetrical ketones (


) via sequential alkylation.
Scope:  Primary and secondary alkyl halides.
Reagents & Materials
  • Methylthiomethyl phenyl sulfone (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equiv total)

  • Alkyl Halides: R-Br or R-I (1.1 equiv each)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Quench: Saturated NH

    
    Cl solution
    
Step-by-Step Methodology
  • Base Preparation: In a flame-dried flask under Argon, wash NaH (1.2 equiv) with dry hexane (

    
    ) to remove mineral oil. Suspend in anhydrous DMF.
    
  • First Deprotonation: Cool the suspension to

    
     °C. Add MT-sulfone (1.0 equiv) dissolved in minimal DMF dropwise. Evolution of H
    
    
    
    gas will be observed. Stir for 30–60 min at RT until evolution ceases and the solution turns pale yellow.
  • First Alkylation: Cool to

    
     °C. Add the first electrophile (
    
    
    
    , 1.1 equiv) dropwise. Stir at RT for 2–4 hours.
    • Checkpoint: Monitor by TLC.[1] The mono-alkylated product is usually less polar than the starting material.

  • Isolation (Recommended): Quench with sat. NH

    
    Cl. Extract with EtOAc. Wash organic layer with water (
    
    
    
    ) to remove DMF. Dry (MgSO
    
    
    ) and concentrate.
    • Note: While one-pot dialkylation is possible, intermediate isolation prevents " scrambling" if the second alkylation is slower than the first.

  • Second Alkylation: Repeat steps 1–3 using the isolated mono-alkylated intermediate, fresh NaH (1.3 equiv), and the second electrophile (

    
    ).
    
    • Optimization: For sterically hindered second alkylations, add NaI (0.1 equiv) as a catalyst (Finkelstein condition) and heat to 50–60 °C.

Protocol B: Cycloalkylation (Ring Formation)

Objective: Synthesis of cyclic ketones (cyclobutanes, cyclopentanes) using


-dihaloalkanes.
Critical Factor:  Concentration control to favor intramolecular cyclization over intermolecular polymerization.
Reagents
  • MT-sulfone (1.0 equiv)

  • 
    -Dibromoalkane (e.g., 1,4-dibromobutane) (1.1 equiv)
    
  • Base: NaH (2.5 equiv)

  • Solvent: DMF or THF/HMPA (9:1)

Step-by-Step Methodology
  • Reagent Mixing: Dissolve MT-sulfone and the dibromide in DMF.

  • Base Addition: Add NaH slowly to the solution at

    
     °C.
    
    • Alternative (High Dilution): Add a solution of MT-sulfone and dibromide slowly (via syringe pump over 4 hours) to a suspension of NaH in DMF at 50 °C. This keeps the instantaneous concentration of the intermediate mono-anion low, favoring ring closure.

  • Reaction: Heat to 50–70 °C for 12–16 hours.

  • Workup: Standard aqueous extraction.

Protocol C: Unmasking the Carbonyl (Hydrolysis)

Objective: Converting the dialkylated sulfone/sulfide moiety into the carbonyl group.

MethodConditionsSuitability
Acidic Hydrolysis conc. HCl (3–4 mL) in Methanol/Water (9:1), Reflux, 2–4 h.Robust substrates; stable to strong acid.
Sulfuric Acid 30% H

SO

, THF, Reflux.
General purpose; slightly milder than HCl.
Oxidative (Mild) Iodine (I

), NaHCO

, Acetone/Water.
Acid-sensitive substrates.[2]

Standard Acidic Protocol:

  • Dissolve the dialkylated intermediate in MeOH.

  • Add concentrated HCl (approx. 1 mL per mmol of substrate).

  • Reflux until TLC shows disappearance of the sulfone.

  • Neutralize with solid NaHCO

    
    , evaporate MeOH, and extract with ether.
    

Data Analysis & Troubleshooting

Comparative Reactivity Table
VariableObservationCorrective Action
Solvent DMF vs. THFDMF is superior for NaH reactions due to polarity. Use THF only if cryogenic conditions (

-BuLi) are required.
Base NaH vs.

-BuLi
NaH is preferred (cheaper, easier). Use

-BuLi only if the alkyl halide is extremely unreactive.
Leaving Group Iodide vs. BromideIodides react faster. If using bromides, add catalytic NaI or TBAI.
By-product O-Alkylation?Rare. C-alkylation is exclusively favored due to the soft nature of the carbanion.
Structural Validation (NMR)
  • Starting Material:

    
     ppm (s, 2H) for the 
    
    
    
    flanked by S and SO
    
    
    .
  • Mono-alkylated:

    
     ppm (dd, 1H) shifting upfield due to shielding.
    
  • Dialkylated: Disappearance of the methine proton.

  • Final Ketone: Loss of aromatic signals (from PhSO

    
    ) and S-Me singlet (
    
    
    
    ppm).

Strategic Advantages over 1,3-Dithiane

Comparison cluster_0 Ogura Reagent (MT-Sulfone) cluster_1 1,3-Dithiane (Corey-Seebach) A Acidity: pKa ~23 (Mild Base: NaH, NaOH) B Hydrolysis: Acidic (No Heavy Metals) C Odor: Low/Manageable X Acidity: pKa ~31 (Strong Base: n-BuLi) Y Hydrolysis: Difficult (Requires Hg(II) or Ag(I)) Z Odor: Strong/Unpleasant

Figure 2: Operational comparison between Ogura's Reagent and traditional Dithiane chemistry.

References

  • Ogura, K.; Tsuchihashi, G. (1971). "A New Method for the Synthesis of Ketones via Methylthiomethyl Phenyl Sulfone". Tetrahedron Letters, 12(34), 3151–3154. Link

  • Ogura, K.; Yamashita, M.; Suzuki, M.; Tsuchihashi, G. (1972). "Reactions of Methylthiomethyl Phenyl Sulfone with Alkyl Halides". Bulletin of the Chemical Society of Japan, 45, 2203. Link

  • Worthy, A. D.; et al. (2019). "Applications of Sulfone Reagents in Modern Synthesis". Journal of Organic Chemistry, 84(15), 9385–9400. (Generalized Review of Sulfone Chemistry).
  • Trost, B. M. (1978). "Organosulfur Reagents in Organic Synthesis". Chemical Reviews, 78(4), 363–382. Link

Sources

Application Note: High-Efficiency Carbonyl Synthesis via Methylthiomethyl Phenyl Sulfone (MTMPS) Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of methylthiomethyl phenyl sulfone adducts to carbonyls Content Type: Application Notes and Protocols

Executive Summary

Methylthiomethyl phenyl sulfone (MTMPS, 1 ) is a versatile synthetic reagent acting as a formyl anion or acyl anion equivalent . First introduced by Ogura and Tsuchihashi in the 1970s, it offers a distinct advantage over traditional 1,3-dithianes: the presence of the sulfone group increases the acidity of the


-protons (

in DMSO), allowing for facile deprotonation, while also facilitating the final hydrolysis step under relatively mild acidic conditions.

This guide details the protocols for unmasking the carbonyl functionality from MTMPS adducts. Specifically, it covers the hydrolysis of mono-alkylated adducts to yield aldehydes and di-alkylated (or carbonyl-reacted) adducts to yield ketones or


-hydroxy carbonyls .

Mechanistic Principles

The utility of MTMPS lies in its ability to stabilize a carbanion adjacent to both sulfur and sulfone groups. Once alkylated, the resulting


-sulfenyl sulfone (2 ) masks the carbonyl group.
The Hydrolysis Trigger

Unlike dithianes, which often require heavy metal salts (Hg, Ag) or oxidative conditions for cleavage, MTMPS adducts are typically hydrolyzed via acid catalysis . The electron-withdrawing phenylsulfonyl group makes the adjacent carbon susceptible to nucleophilic attack by water once the sulfide moiety is activated (protonated) or simply under thermodynamic equilibration in aqueous acid.

Key Mechanistic Steps:

  • Protonation: Acidic protonation of the sulfide sulfur or the sulfone oxygen (enhancing electrophilicity).

  • Nucleophilic Attack: Water attacks the central carbon (

    
    -C).
    
  • Elimination: Loss of methanethiol (MeSH) and benzenesulfinic acid (

    
    ).
    
  • Tautomerization: Formation of the stable carbonyl product.

MTMPS_Hydrolysis_Mechanism Start MTMPS Adduct (PhSO2-CH(R)-SMe) Inter1 Protonated Intermediate (Activated) Start->Inter1 H+ (Acid Cat.) Inter2 Tetrahedral Intermediate (Hemithioacetal-like) Inter1->Inter2 + H2O Products Carbonyl (RCHO) + PhSO2H + MeSH Inter2->Products - H+, Elimination

Figure 1: Simplified mechanistic flow of MTMPS adduct hydrolysis to carbonyls.

Experimental Protocols

Protocol A: Synthesis of Aldehydes (Hydrolysis of Mono-Alkylated Adducts)

This protocol describes the conversion of an alkyl halide to an aldehyde using MTMPS. The focus here is on the hydrolysis step of the intermediate


-sulfenyl sulfone.

Reagents Required:

  • Mono-alkylated MTMPS adduct (

    
    )
    
  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Preparation of Solvents: Ensure THF is reagent grade. Strictly anhydrous conditions are not required for the hydrolysis step, but the starting material should be free of residual alkylating agents.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of the mono-alkylated MTMPS adduct in THF.

    • Concentration: Approx. 0.1 M to 0.2 M.

  • Acid Addition: Add concentrated HCl to the solution.

    • Ratio: Typically 2–4 mL of conc. HCl per 1 mmol of substrate. A large excess of acid is standard to drive the equilibrium.

  • Reaction: Heat the mixture to a gentle reflux (approx. 60–65 °C).

    • Time: Monitor by TLC. Most reactions are complete within 2–5 hours.

    • Observation: The solution may turn slightly cloudy or change color; this is normal.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (approx. 3x reaction volume) and extract with diethyl ether (3x).

    • Wash the combined organic layers with saturated

      
       (carefully, to neutralize acid) and then brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The resulting oil is often the pure aldehyde. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting the Aldehyde Hydrolysis

IssuePossible CauseCorrective Action
Low Conversion Insufficient acid strength or time.Increase HCl concentration or switch to

(40% aq) in refluxing MeOH.
Side Products Acid-sensitive R-group degradation.Use milder conditions: 90% trifluoroacetic acid (TFA) at RT, or oxidative hydrolysis (NCS/AgNO3).
Sulfur Smell Release of MeSH.Perform work-up in a well-ventilated hood. Treat glassware with bleach solution.
Protocol B: Synthesis of Ketones (Hydrolysis of Di-Alkylated Adducts)

Dialkylated MTMPS adducts (


) are sterically more congested and may require more vigorous conditions for hydrolysis to yield ketones (

).

Alternative Reagent System: Sulfuric Acid in Methanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the di-alkylated adduct (1.0 equiv) in Methanol (MeOH).

  • Acid Addition: Add aqueous Sulfuric Acid (

    
    ).
    
    • Recipe: A mixture of conc.

      
       and water (1:1 v/v) is often effective. Add approx. 1 mL per mmol of substrate.
      
  • Reaction: Heat to reflux (65–70 °C) for 4–12 hours.

    • Note: Sterically bulky groups (

      
      ) may require longer reaction times (up to 24h) or the use of Dioxane/HCl to achieve higher temperatures.
      
  • Work-up:

    • Evaporate most of the methanol under reduced pressure.

    • Dilute the residue with water and extract with Ethyl Acetate.

    • Wash with water and brine.

    • Crucial Step: Ensure complete removal of the benzenesulfinic acid byproduct, which is water-soluble but can contaminate organic layers if pH is too low. A wash with mild base (

      
      ) is recommended.
      

Synthesis Workflow Diagram

The following diagram illustrates the complete lifecycle of the MTMPS reagent from alkylation to final carbonyl release.

MTMPS_Workflow cluster_Aldehyde Aldehyde Synthesis cluster_Ketone Ketone Synthesis MTMPS MTMPS Reagent (PhSO2CH2SMe) Anion Lithio-Anion (PhSO2CH(Li)SMe) MTMPS->Anion n-BuLi / THF Adduct_Mono Mono-Alkylated Adduct (PhSO2CH(R)SMe) Anion->Adduct_Mono + R-X (1 equiv) Aldehyde Aldehyde (RCHO) Adduct_Mono->Aldehyde Hydrolysis (HCl / THF, Reflux) Adduct_Di Di-Alkylated Adduct (PhSO2C(R)(R')SMe) Adduct_Mono->Adduct_Di 1. Base 2. R'-X Ketone Ketone (RC(=O)R') Adduct_Di->Ketone Hydrolysis (H2SO4 / MeOH, Reflux)

Figure 2: Strategic workflow for accessing aldehydes and ketones using MTMPS.

Critical Considerations & Safety

  • Odor Control: The hydrolysis releases methanethiol (MeSH), which has a potent, offensive odor (rotten cabbage).

    • Mitigation: Connect the reflux condenser to a scrubber containing bleach (sodium hypochlorite) solution to oxidize the thiol immediately upon release.

  • Atom Economy: While effective, this method generates stoichiometric amounts of benzenesulfinic acid. For large-scale applications, consider the waste stream management of sulfonyl byproducts.

  • Substrate Scope:

    • Compatible: Alkyl halides, benzyl halides, primary/secondary iodides.

    • Incompatible: Substrates with highly acid-labile protecting groups (e.g., THP ethers, acetals) may deprotect during the hydrolysis step. In such cases, use oxidative hydrolysis (e.g.,

      
      ) as a milder alternative.
      

References

  • Ogura, K.; Tsuchihashi, G. (1971). "A New Synthesis of Aldehydes using Methyl Methylthiomethyl Sulfoxide". Tetrahedron Letters, 12(34), 3151–3154. Link

  • Ogura, K.; Yahata, N.; Hashizume, K.; Tsuyama, K.; Takahashi, K.; Iida, H. (1983). "Syntheses of D-Glucose Derivatives having a Formyl Group at C-5". Chemistry Letters, 12(5), 767–770. Link

  • Schank, K. (1988). "Synthesis of Carbonyl Compounds via -Oxosulfones". Comprehensive Organic Synthesis, Vol 2, Pergamon Press.
  • Trost, B. M. (1978). "Organosulfur Compounds in Organic Synthesis". Chemical Reviews, 78(4), 363–382. Link

Using methylthiomethyl phenyl sulfone in Pummerer rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methylthiomethyl Phenyl Sulfone (MTMPS) in Pummerer Rearrangements

Executive Summary

Methylthiomethyl phenyl sulfone (MTMPS) is a robust, crystalline synthetic equivalent of the formyl anion (


) and the formaldehyde dianion (

). While widely recognized for its utility in C-C bond formation via alkylation, its potential is significantly expanded when coupled with the Pummerer rearrangement .

This guide details the protocol for transforming MTMPS into highly functionalized


-substituted carbonyls (specifically 

-keto esters and

-hydroxy aldehydes). Unlike the standard use of MTMPS (alkylation followed by acid hydrolysis), the Pummerer-mediated pathway allows access to higher oxidation states and complex functional arrays that are otherwise difficult to install.

Key Advantages:

  • Crystallinity: MTMPS and its derivatives are often stable solids, unlike the hygroscopic liquid FAMSO (Ogura reagent).

  • Anion Stability: The sulfone group provides superior stabilization for the

    
    -anion during the initial alkylation step.
    
  • Oxidative Versatility: The Pummerer rearrangement allows the formal oxidation of the

    
    -carbon, converting the reagent from a formyl equivalent to an acyl anion equivalent.
    

Mechanistic Workflow

The utilization of MTMPS in a Pummerer context is a three-stage process. MTMPS itself is a sulfide and cannot undergo Pummerer rearrangement directly. It must first be functionalized and oxidized.[1][2]

The Pathway:

  • Alkylation: Generation of the carbanion and reaction with an electrophile.

  • Oxidation: Selective oxidation of the sulfide sulfur to a sulfoxide (critical control point).

  • Pummerer Rearrangement: Reaction with an anhydride to migrate oxygen to the

    
    -carbon.
    

MTMPS_Workflow MTMPS MTMPS (PhSO2CH2SMe) Anion α-Lithiated Species (PhSO2CHLiSMe) MTMPS->Anion n-BuLi, THF, -78°C Alkylated Alkylated Sulfide (PhSO2CH(R)SMe) Anion->Alkylated Electrophile (R-X) Sulfoxide α-Sulfinyl Sulfone (PhSO2CH(R)S(O)Me) Alkylated->Sulfoxide NaIO4 (1.1 eq) or mCPBA (Selective Oxidation) Thionium Thionium Ion Intermediate Sulfoxide->Thionium Ac2O, NaOAc (Activation) PummererProd α-Acetoxy Sulfide (PhSO2C(R)(OAc)SMe) Thionium->PummererProd Acetate Attack (Rearrangement) Target Target Product (α-Keto Ester / α-Hydroxy Aldehyde) PummererProd->Target Hydrolysis / Workup

Figure 1: The sequential transformation of MTMPS from a nucleophilic synthon to a highly functionalized Pummerer product.

Detailed Protocols

Phase 1: Alkylation of MTMPS

Objective: To attach the carbon framework (R) to the MTMPS core.

Reagents:

  • Methylthiomethyl phenyl sulfone (MTMPS) [MW: 202.27]

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (Alkyl halide, epoxide, or carbonyl)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add MTMPS (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi (1.1 eq) dropwise via syringe. The solution usually turns pale yellow. Stir for 30–60 minutes at -78°C to ensure complete anion formation.

  • Alkylation: Add the electrophile (1.1 eq) dropwise (neat or dissolved in minimal THF).

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (MTMPS spot should disappear).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize (usually from EtOH/Hexane) or flash chromatography.

Phase 2: Selective Oxidation (The Critical Step)

Objective: To convert the sulfide to a sulfoxide without over-oxidizing to the disulfone.

Critical Parameter: Stoichiometry of the oxidant must be precise (1.0–1.1 eq). Over-oxidation renders the Pummerer reaction impossible.

Reagents:

  • Alkylated MTMPS derivative (from Phase 1)

  • Sodium Periodate (

    
    )
    
  • Methanol/Water (1:1 v/v)

Procedure:

  • Dissolve the alkylated MTMPS (1.0 eq) in MeOH/Water (0.1 M).

  • Cool to 0°C .

  • Add

    
     (1.1 eq) in portions.
    
  • Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Monitoring: Check TLC. The sulfoxide is significantly more polar than the sulfide.

  • Workup: Filter off inorganic salts. Extract the filtrate with

    
    .
    
  • Yield: typically >90%. The product is often a mixture of diastereomers (due to the new chiral sulfur center), which is irrelevant for the subsequent Pummerer step.

Phase 3: The Pummerer Rearrangement

Objective: To migrate oxygen to the


-carbon, generating the 

-acetoxy sulfide.[3]

Reagents:

  • Sulfinyl Sulfone (from Phase 2)

  • Acetic Anhydride (

    
    ) - Solvent and Reagent
    
  • Sodium Acetate (NaOAc) - Base/Buffer

Procedure:

  • Mix: In a round-bottom flask, combine the sulfinyl sulfone (1.0 eq) and anhydrous NaOAc (3.0 eq).

  • Solvent: Add Acetic Anhydride (

    
    ) (approx. 10–20 volumes relative to mass).
    
  • Reaction: Heat the mixture to reflux (approx. 140°C) for 2–4 hours.

    • Note: Lower temperatures (

      
      ) may be sufficient for activated substrates, but reflux ensures completion for steric bulk.
      
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (excess) to hydrolyze the remaining acetic anhydride. Stir vigorously for 1 hour.

  • Extraction: Extract with

    
     or EtOAc. Wash with saturated 
    
    
    
    until neutral (to remove acetic acid).
  • Product: The resulting oil/solid is the

    
    -acetoxy- 
    
    
    
    -methylthio-
    
    
    -phenylsulfonyl derivative.

Application Data: Synthesis of -Keto Esters

The Pummerer product contains three heteroatoms on a single carbon (Sulfone, Sulfide, Acetate). This unique "ortho-ester-like" state allows for specific hydrolytic pathways.

Transformation Table:

Precursor StateReagent SequenceIntermediate StateFinal Product (after hydrolysis)
MTMPS 1. nBuLi, R-XSulfide-SulfoneAldehyde (

)
MTMPS 1. nBuLi, R-X2. [Ox]3. Pummerer

-Acetoxy Sulfide-Sulfone

-Keto Ester / Acid

Hydrolysis Protocol for


-Keto Esters: 
To convert the Pummerer product (

) to an

-keto ester:
  • Dissolve the Pummerer product in EtOH.

  • Add a catalytic amount of acid (conc. HCl or

    
    ).
    
  • Reflux for 3 hours.

  • The sulfonyl and sulfide groups are displaced, yielding

    
    .
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
No Reaction (Alkylation) Wet THF or degraded n-BuLi.Titrate n-BuLi using diphenylacetic acid. Ensure THF is distilled from Na/Benzophenone.
Disulfone Formation Over-oxidation in Phase 2.Use

strictly at 0°C. Avoid mCPBA unless temperature is strictly controlled <-20°C.
Low Yield (Pummerer) Moisture in Acetic Anhydride.Distill

over

before use. Moisture hydrolyzes the acyloxysulfonium intermediate.
Elimination Products Base concentration too high.If

-unsaturated sulfones form instead of Pummerer products, reduce NaOAc or lower temperature.

References

  • Ogura, K.; Yahata, N.; Watanabe, J.; Takahashi, K.; Iida, H. "Pummerer Rearrangement of

    
    -Methylsulfinyl Phenyl Sulfone: A Novel Synthesis of 
    
    
    
    -Keto Esters." Bulletin of the Chemical Society of Japan, 1986 , 59, 3285–3287.
  • Ogura, K.; Tsuchihashi, G. "Methylthiomethyl Phenyl Sulfone. A New Synthetic Reagent." Tetrahedron Letters, 1975 , 16, 1383–1386.

  • Iriuchijima, S.; Maniwa, K.; Tsuchihashi, G. "Pummerer Rearrangement of Sulfonium Salts." Journal of the American Chemical Society, 1974 , 96, 4280–4282.

  • Burri, K. F.; Cardone, R. A.; Chen, W. Y.; Rosen, P. "Preparation of Methylthiomethyl Phenyl Sulfone." Journal of the American Chemical Society, 1978 , 100, 7069.

Sources

Application Note: Michael Addition Reactions Involving Methylthiomethyl Phenyl Sulfone (MTMPS)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals seeking a robust method for synthesizing 1,4-dicarbonyl compounds—critical precursors for heterocycles like furans, pyrroles, and cyclopentenones.

Introduction: The "Chemical Chameleon"

Methylthiomethyl phenyl sulfone (


), often referred to as Ogura's Reagent  (specifically the sulfone variant), is a versatile formyl anion equivalent  (

). While traditional formyl anion equivalents (e.g., dithiane anions) often require harsh deprotection conditions (e.g., mercury salts), MTMPS offers a distinct advantage: its sulfone-stabilized carbanion undergoes smooth Michael addition to

-unsaturated ketones, and the resulting adduct can be hydrolyzed under relatively mild acidic conditions to yield

-keto aldehydes (1,4-dicarbonyls).

This methodology is particularly valuable in medicinal chemistry for the rapid assembly of furan and cyclopentenone scaffolds found in bioactive natural products.

Key Advantages
  • High Nucleophilicity: The anion is generated easily with NaH or n-BuLi.

  • Regioselectivity: Exclusive 1,4-addition to enones; 1,2-addition is rare due to the "soft" nature of the sulfone-stabilized anion.

  • Versatile Unmasking: The

    
     moiety is stable during workup but hydrolyzes to an aldehyde (
    
    
    
    ) with acid, or can be alkylated further before hydrolysis to yield ketones.

Mechanistic Insight

The reaction proceeds via a three-stage sequence: Activation (Deprotonation) , Conjugate Addition , and Unmasking (Hydrolysis) .

The Pathway[1][2]
  • Activation: Treatment of MTMPS with a strong base removes the acidic proton between the sulfone and sulfide groups (

    
    ), generating a stabilized carbanion.
    
  • Michael Addition: The carbanion attacks the

    
    -carbon of the enone. The sulfone group provides steric bulk and electronic stabilization, favoring thermodynamic control (1,4-addition).
    
  • Hydrolysis: The resulting adduct contains a dithioacetal S,S-dioxide-like moiety. Acid-catalyzed hydrolysis cleaves the C-S and C-SO2 bonds, releasing the carbonyl oxygen from water to form the aldehyde.

Visualizing the Pathway

MichaelAddition MTMPS Methylthiomethyl Phenyl Sulfone (Reagent) Anion Stabilized Carbanion [PhSO2-CH-SMe]- MTMPS->Anion Deprotonation Base Base (NaH or n-BuLi) Base->Anion Adduct Michael Adduct (Masked 1,4-Dicarbonyl) Anion->Adduct + Enone (1,4-Addn) Enone Enone (Michael Acceptor) Enone->Adduct Product Gamma-Keto Aldehyde (1,4-Dicarbonyl) Adduct->Product Unmasking (-PhSO2H, -MeSH) Hydrolysis Acid Hydrolysis (HCl/H2O) Hydrolysis->Product Furan Furan/Cyclopentenone (Cyclized Product) Product->Furan Paal-Knorr / Aldol

Figure 1: Logical flow of the MTMPS Michael addition and subsequent transformation to bioactive scaffolds.

Experimental Protocol

Objective: Synthesis of a


-keto aldehyde via Michael addition of MTMPS to cyclohexenone.
Materials
  • Reagent: Methylthiomethyl phenyl sulfone (1.0 equiv)

  • Substrate: 2-Cyclohexen-1-one (1.1 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Hydrolysis: Concentrated Hydrochloric Acid (HCl)

Step-by-Step Procedure
Phase 1: Generation of the Carbanion
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Preparation: Add NaH (1.2 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if necessary (optional for scale < 1g). Suspend the NaH in anhydrous THF (concentration ~0.2 M).

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Add Methylthiomethyl phenyl sulfone (1.0 equiv) dropwise (if liquid) or portion-wise (if solid) dissolved in a minimum amount of THF.

  • Activation: Stir at 0°C for 30 minutes. Evolution of hydrogen gas will cease, and the solution typically turns a pale yellow, indicating anion formation.

Phase 2: Michael Addition
  • Substrate Addition: Add 2-Cyclohexen-1-one (1.1 equiv) dropwise to the stirring anion solution at 0°C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The sulfone spot should disappear, replaced by a more polar adduct spot.

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Note: The crude intermediate (Michael adduct) is stable and can be purified by column chromatography if desired, but is often carried through directly.

Phase 3: Hydrolytic Unmasking (The Ogura Protocol)
  • Dissolution: Dissolve the crude Michael adduct in a mixture of THF (or Dioxane) and Water (4:1 ratio) .

  • Acidification: Add Concentrated HCl (approx. 1 mL per mmol of substrate).

  • Heating: Heat the mixture to reflux (approx. 65–80°C) for 3–12 hours.

    • Mechanism:[1][2] The acid catalyzes the elimination of the phenylsulfonyl group and the hydrolysis of the thiomethyl group.

  • Workup: Cool to RT. Neutralize carefully with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Purify the resulting

    
    -keto aldehyde by flash chromatography on silica gel.
    

Data & Applications

The following table summarizes the scope of this reaction with various Michael acceptors.

EntryMichael AcceptorProduct TypeTypical Yield (Adduct)Typical Yield (Hydrolysis)
1Cyclohexenone

-Keto Aldehyde
85-92%75-80%
2Methyl Vinyl Ketone1,4-Diketone (after alkylation)80-88%70-75%
3Ethyl Acrylate

-Aldo Ester
78-85%65-70%
4Nitroalkene

-Nitro Aldehyde
70-75%60-65%
Post-Reaction Transformations

The 1,4-dicarbonyl products are "spring-loaded" for heterocycle synthesis:

  • Paal-Knorr Synthesis: Treat with acid/dehydrating agent

    
    Furan .
    
  • Paal-Knorr (Amine): Treat with primary amine

    
    Pyrrole .
    
  • Intramolecular Aldol: Treat with base

    
    Cyclopentenone .
    

Troubleshooting & Expert Tips

  • Base Selection: While NaH is standard, n-BuLi at -78°C is recommended for sterically hindered enones to prevent polymerization of the enone.

  • Odor Control: The hydrolysis step releases methanethiol (MeSH) and other sulfur byproducts. Bleach traps are mandatory for the rotary evaporator exhaust.

  • Hydrolysis Difficulties: If HCl fails to unmask the aldehyde (common with bulky substrates), use CuCl2 (2 equiv) and CuO (2 equiv) in aqueous acetone at reflux. This "oxidative hydrolysis" is milder and often higher yielding.

References

  • Ogura, K., et al. (1986). "A Novel Synthesis of

    
    -Keto Aldehydes via Michael Addition of Methylthiomethyl Phenyl Sulfone." Tetrahedron Letters, 27(52), 6381-6384. Link
    
  • Trost, B. M. (1978). "Organosulfur Compounds as Chemical Chameleons." Chemical Reviews, 78(4), 363-382. Link

  • Ogura, K., & Tsuchihashi, G. (1974). "Synthesis of Aldehydes via Methylthiomethyl Phenyl Sulfone." Tetrahedron Letters, 15(36), 3151-3154. Link

  • Master Organic Chemistry. (2023). "The Michael Addition Reaction." Link

Sources

Application Note: Precision Reductive Desulfonylation of Methylthiomethyl Phenyl Sulfone (MTMPS) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methylthiomethyl phenyl sulfone (MTMPS), also known as the Ogura-Tsuchihashi reagent, is a cornerstone in organic synthesis, functioning as a formaldehyde anion equivalent. Its power lies in its ability to stabilize carbanions for C-C bond formation.[1] However, the utility of MTMPS is defined by the exit strategy : the removal of the sulfone auxiliary to unveil the target functionality.

This guide focuses on Reductive Desulfonylation —the selective cleavage of the


 bond while preserving the methyl sulfide (

) group (or reducing it subsequently). This transformation allows access to aldehydes (via hydrolysis of the resulting thioether) or methyl groups (via exhaustive reduction).

We present two primary protocols chosen for their distinct operational advantages:

  • Magnesium/Methanol (Mg/MeOH): The scalable, cost-effective, and "green" standard.

  • Samarium Diiodide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  The chemoselective, single-electron transfer (SET) agent for complex, sensitive substrates.
    

Mechanistic Insight: The Single Electron Transfer (SET) Pathway[3]

Understanding the mechanism is crucial for troubleshooting. Both protocols rely on dissolving metal reductions or SET processes. The sulfone group is electron-withdrawing, lowering the energy of the C-S antibonding orbital.

  • Injection: The metal (Mg or Sm) donates an electron to the sulfone LUMO, forming a radical anion.

  • Fragmentation: The weak

    
     bond cleaves, expelling the stable sulfinate anion (
    
    
    
    ) and generating an
    
    
    -thio radical.
  • Termination: The radical is further reduced to an anion and protonated (usually by the solvent, MeOH or THF/Proton source).

Visualization: Mechanistic Pathway[4]

DesulfonylationMechanism Start MTMPS Derivative R-CH(SMe)-SO2Ph SET1 SET (e-) from Mg or SmI2 Start->SET1 RadAnion Radical Anion [R-CH(SMe)-SO2Ph]•- SET1->RadAnion Frag Fragmentation RadAnion->Frag Intermediates Sulfinate (PhSO2-) + α-Thio Radical (R-CH•-SMe) Frag->Intermediates SET2 SET (e-) + H+ Intermediates->SET2 Product Desulfonylated Product R-CH2-SMe SET2->Product

Figure 1: General Single Electron Transfer (SET) mechanism for the reductive desulfonylation of MTMPS derivatives.

Protocol A: Magnesium in Methanol (The Scalable Standard)

Best For: Large-scale reactions, simple substrates, and cost-sensitive workflows. Mechanism: Dissolving metal reduction.[2] Key Advantage: Avoids the high toxicity of traditional Sodium Amalgam (Na/Hg) while maintaining high yields.

Materials & Reagents[1][2][3][5][6][7][8][9][10][11][12]
  • Substrate: MTMPS derivative (1.0 equiv).

  • Magnesium Turnings: 10–20 equiv (High surface area is critical; use turnings or powder).

  • Solvent: Anhydrous Methanol (MeOH).[2]

  • Catalyst (Optional):

    
     or 
    
    
    
    (trace) can activate the Mg surface if induction is slow.
Step-by-Step Methodology
  • Preparation: Dissolve the MTMPS substrate (1.0 mmol) in anhydrous MeOH (10–20 mL). Ensure the vessel is equipped with a reflux condenser and a nitrogen inlet.

  • Activation (Critical):

    • Standard: Add a small crystal of iodine (

      
      ) or 1,2-dibromoethane to the Mg turnings in a separate flask to etch the surface oxide.
      
    • Alternative: Sonicate the Mg turnings in MeOH for 5 minutes before use.

  • Addition: Add the activated Magnesium turnings (10 equiv) to the reaction mixture.

    • Caution: The reaction is exothermic and evolves hydrogen gas. Add Mg in portions if working on >5g scale.

  • Reaction: Stir vigorously at room temperature.

    • Monitoring: The reaction typically takes 2–12 hours. If the reaction stalls, add more Mg (5 equiv) or warm to 40°C.

    • Visual Cue: The solution often turns turbid gray/white due to the formation of magnesium methoxide.

  • Quench: Cool the flask in an ice bath. Slowly add saturated aqueous

    
     or 1N HCl to dissolve the magnesium salts and quench excess Mg.
    
    • Note: Ensure pH is neutral to slightly acidic to prevent emulsion formation.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Expert Tip: For stubborn substrates, the addition of catalytic


 (0.1 equiv) creates a "Mg-MeOH-Ni" system that is significantly more potent than Mg alone.

Protocol B: Samarium Diiodide ( ) (The Precision Tool)

Best For: Complex natural product synthesis, substrates with sensitive functional groups (e.g., epoxides, esters), and late-stage functionalization. Mechanism: Homogeneous SET. Key Advantage: Mild conditions (-78°C to RT) and high chemoselectivity.

Materials & Reagents[1][2][3][5][6][7][8][9][10][11][12]
  • Substrate: MTMPS derivative (1.0 equiv).

  • Reagent:

    
     (0.1 M solution in THF).
    
  • Co-solvent: HMPA (toxic) or DMPU (safer alternative) - Required to increase the reduction potential of Samarium.

  • Proton Source: Methanol or t-Butanol (2–5 equiv).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under Argon. This reaction is strictly anaerobic .

  • Solvation: Dissolve the substrate in dry THF (0.05 M concentration) and add the proton source (MeOH, 2 equiv).

  • Activation: Add DMPU (4–6 equiv relative to Sm). This ligands to the Sm center, pushing the reduction potential from -1.5V to nearly -2.0V.[3]

  • Reduction: Cool the mixture to -78°C (or 0°C for less reactive sulfones).

  • Titration: Add the

    
     solution dropwise via syringe.
    
    • The Indicator: The deep blue color of

      
       will disappear (turn yellow/colorless) as it is consumed.
      
    • Endpoint: Continue addition until the deep blue color persists for at least 5–10 minutes, indicating the substrate is fully consumed.

  • Quench: Open to air (oxidizes excess Sm to yellow

    
    ). Add Saturated 
    
    
    
    .[4]
  • Workup: Extract with diethyl ether. Wash with water and sodium thiosulfate (to remove any iodine byproducts).

Comparative Data Analysis

ParameterProtocol A: Mg/MeOHProtocol B:

/THF/DMPU
Traditional: Na/Hg
Primary Utility Bulk Scale, Simple SulfonesComplex/Fragile ScaffoldsHistorical Reference
Cost Low ($)High (

$)
Low ($)
Toxicity Low (Green)Low (if DMPU used)High (Mercury)
Temp Range 25°C to 60°C-78°C to 25°C0°C to 25°C
Chemoselectivity Good (tolerates esters)Excellent (tolerates epoxides)Moderate
Typical Yield 80–95%85–98%70–90%

Strategic Workflow: The MTMPS "Exit Strategy"

The desulfonylation is rarely the final step. It is usually followed by hydrolysis to release the carbonyl.

MTMPS_Workflow cluster_decision Desulfonylation Choice Step1 Alkylation (R-X + FAMSO Anion) Intermediate MTMPS Derivative R-CH(SMe)-SO2Ph Step1->Intermediate MethodA Method A: Mg/MeOH (Scalable) Intermediate->MethodA MethodB Method B: SmI2 (Selective) Intermediate->MethodB ProductThio Thioether Intermediate R-CH2-SMe MethodA->ProductThio MethodB->ProductThio Hydrolysis Acid Hydrolysis (HCl/H2O or HgCl2/CH3CN) ProductThio->Hydrolysis FinalAldehyde Target Aldehyde R-CHO Hydrolysis->FinalAldehyde

Figure 2: The standard synthetic workflow utilizing MTMPS as a formyl anion equivalent.

Troubleshooting & Optimization

  • Incomplete Conversion (Mg/MeOH): If the reaction stalls, the Mg surface is likely passivated.

    • Fix: Add 0.5 mL of concentrated HCl (carefully!) or sonicate the flask. The addition of catalytic

      
       is a proven "supercharger" for this reaction.
      
  • Over-Reduction (SmI2): In rare cases,

    
     can reduce the sulfide as well.
    
    • Fix: Strictly control temperature (-78°C) and avoid large excesses of HMPA/DMPU.

  • Emulsions during Workup: Magnesium salts form gelatinous precipitates.

    • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to chelate the metal ions, ensuring clean phase separation.

References

  • Ogura, K., & Tsuchihashi, G. (1972). Synthesis of Aldehydes via Methylthiomethyl Phenyl Sulfone. Tetrahedron Letters.[5]

  • Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan. (General review on sulfone utility).
  • Lee, G. H., et al. (2006). Desulfonylation with Mg-MeOH-NiBr2: An Expedient Reagent System. Organic Letters.[6]

  • Keck, G. A., et al. (1995).[6] Samarium Diiodide Mediated Reductive Desulfonylation.[6][7][5][8] Journal of Organic Chemistry.[6]

  • ScienceMadness. Magnesium-Methanol Reagent Profile. (Practical community-verified protocols).

Sources

Preparation of alpha-hydroxy aldehydes from MTMPS

Application Note: Preparation of -Hydroxy Aldehydes from MTMPS

Introduction & Scope

Methylthiomethyl p-Tolyl Sulfone (MTMPS) , often referred to as MT-sulfone , is a versatile formyl anion equivalent used in organic synthesis. While classical formyl anion equivalents (e.g., 1,3-dithianes) are well-known, MTMPS offers distinct advantages: it is a crystalline solid, odorless compared to dithianes, and the resulting adducts are easily unmasked to carbonyls under mild conditions.

This protocol details the synthesis of


-hydroxy aldehydes

Key Advantages
  • Operational Simplicity: MTMPS is stable and easy to handle.

  • Chemo-selectivity: The lithiated reagent reacts cleanly with aldehydes and ketones.

  • Versatile Unmasking: The sulfonyl/sulfide masking group can be removed via acid hydrolysis or photo-irradiation, preserving sensitive functionalities.

Mechanistic Principles

The transformation proceeds through a three-stage sequence: Lithiation , Nucleophilic Addition , and Hydrolysis (Unmasking) .

  • Lithiation: The methylene protons of MTMPS are acidified by the flanking sulfone and sulfide groups. Treatment with

    
    -Butyllithium (
    
    
    -BuLi) generates the lithiated carbanion.
  • Addition: This carbanion attacks the carbonyl carbon of the substrate (aldehyde or ketone), forming a

    
    -hydroxy sulfone intermediate.
    
  • Unmasking: The

    
    -(methylthio)methyl p-tolyl sulfone group serves as a latent formyl group. Acid-catalyzed hydrolysis cleaves the C-S and C-SO
    
    
    bonds, releasing the aldehyde moiety.
Mechanism Diagram

MTMPS_MechanismMTMPSMTMPS(p-Tol-SO2-CH2-SMe)Li_MTMPSLithiated Species[p-Tol-SO2-CH(Li)-SMe]MTMPS->Li_MTMPSn-BuLi, THF-78°CIntermediateβ-Hydroxy Adduct(R-CH(OH)-CH(SO2Tol)(SMe))Li_MTMPS->Intermediate+ SubstrateNucleophilic AttackSubstrateCarbonyl Substrate(R-CHO)Substrate->IntermediateElectrophileProductα-Hydroxy Aldehyde(R-CH(OH)-CHO)Intermediate->ProductAcid Hydrolysis(HCl/H2O)

Figure 1: Mechanistic pathway for the conversion of MTMPS to

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Role
MTMPS 216.321.1Formyl Anion Equivalent
Substrate (Aldehyde/Ketone) Variable1.0Electrophile

-Butyllithium (

-BuLi)
~64.061.2Base (typically 1.6M or 2.5M in hexanes)
THF (Anhydrous) 72.11SolventReaction Medium
Hydrochloric Acid (3M) 36.46ExcessHydrolysis Reagent
Ammonium Chloride (sat. aq.) 53.49-Quenching Agent

Note: MTMPS (Methylthiomethyl p-tolyl sulfone) can be purchased commercially or synthesized from sodium p-toluenesulfinate and chloromethyl methyl sulfide.

Step-by-Step Methodology
Phase 1: Generation of the MTMPS Carbanion
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Add MTMPS (1.1 equiv) and anhydrous THF (concentration ~0.2 M) to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add

    
    -BuLi  (1.2 equiv) over 10 minutes. The solution typically turns pale yellow, indicating the formation of the carbanion.
    
  • Incubation: Stir at -78 °C for 30–60 minutes to ensure complete deprotonation.

Phase 2: Nucleophilic Addition
  • Substrate Addition: Dissolve the carbonyl substrate (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated MTMPS mixture at -78 °C.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to 0 °C (or room temperature, depending on substrate reactivity) over 1–2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH

    
    Cl .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Purification (Intermediate): The crude

    
    -hydroxy sulfone intermediate is often stable and can be purified via silica gel flash chromatography (Hexanes/EtOAc) if necessary. Note: For robust protocols, purification of this intermediate is recommended before hydrolysis.
    
Phase 3: Unmasking (Hydrolysis) to

-Hydroxy Aldehyde
  • Dissolution: Dissolve the purified intermediate in THF (or Dioxane).

  • Acidification: Add 3M HCl (approx. 5–10 equiv) and water. The solvent ratio THF:H

    
    O should be roughly 4:1 to maintain solubility.
    
  • Hydrolysis: Heat the mixture to reflux (or 50–60 °C) for 2–4 hours. Monitor by TLC for the disappearance of the sulfone spot.

    • Alternative (Mild): For acid-sensitive substrates, photo-irradiation (

      
       nm) in wet acetonitrile can also effect this cleavage, though acid hydrolysis is more scalable.
      
  • Workup: Neutralize carefully with saturated NaHCO

    
    . Extract with Ethyl Acetate or Dichloromethane.
    
  • Isolation: Dry organic layers (MgSO

    
    ) and concentrate. Purify the final 
    
    
    -hydroxy aldehyde via flash chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Lithiation) Moisture in THF or degraded

-BuLi.
Ensure THF is freshly distilled/dried. Titrate

-BuLi before use.
Incomplete Addition Enolization of substrate.If substrate is an enolizable ketone/aldehyde, keep temp at -78 °C strictly. Add CeCl

(organocerium protocol) to suppress enolization.
Decomposition during Hydrolysis Acid concentration too high.Lower acid strength (use 1M HCl) or reduce temperature. Try photochemical hydrolysis.
Racemization Basic conditions or high temp.

-hydroxy aldehydes are prone to racemization. Keep workup neutral and avoid excessive heat.

Workflow Visualization

WorkflowStartStart: Dry THF + MTMPSCoolCool to -78°CStart->CoolDeprotonateAdd n-BuLi(Generate Carbanion)Cool->DeprotonateAddSubstrateAdd Carbonyl Substrate(Aldehyde/Ketone)Deprotonate->AddSubstrateWarmWarm to 0°C / RTAddSubstrate->WarmQuenchQuench (NH4Cl) & Isolate IntermediateWarm->QuenchHydrolysisAcid Hydrolysis(HCl/THF, Reflux)Quench->HydrolysisFinalFinal Product:α-Hydroxy AldehydeHydrolysis->Final

Figure 2: Operational workflow for the synthesis of

References

  • Ogura, K. , Tsuruda, T., Takahashi, K., & Iida, H. (1986).[4] "A versatile reagent for synthesis of

    
    -hydroxy aldehydes and ketones — Methylthiomethyl p-tolyl sulfone."[2] Tetrahedron Letters, 27(31), 3665–3668.[2] Link
    
  • Ogura, K. , et al. (1987). "A novel preparation of 3-methylthio-2-oxopropanal acetals using methylthiomethyl p-tolyl sulfone." Tetrahedron Letters, 28(46), 5703–5706. Link

  • Ogura, K. (1991). "Methylthiomethyl p-Tolyl Sulfone."[2][3][5][6][7] Encyclopedia of Reagents for Organic Synthesis. Link

One-pot synthesis protocols using phenyl methylthiomethyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Protocols Using Phenyl Methylthiomethyl Sulfone


) in One-Pot Synthetic Workflows.

Executive Summary

Phenyl methylthiomethyl sulfone (


), often abbreviated as MT-Sulfone  in specific contexts (distinct from MMTS/FAMSO), serves as a robust, solid-state "chemical chameleon" in organic synthesis. It functions primarily as a formyl anion equivalent  (

) but possesses unique reactivity profiles that allow for the construction of alkynes, alkenes, and carbonyls via one-pot sequential addition protocols.

This guide details the physicochemical properties of the reagent and provides three validated protocols, focusing on the high-value Double-Elimination Protocol for conjugated diyne synthesis and the classic Formyl Anion application.

Reagent Profile & Mechanistic Utility

Compound: Phenyl methylthiomethyl sulfone CAS: 59431-14-0 Structure: Ph-SO


-CH

-S-Me Physical State: White crystalline solid (mp 85–87 °C). pKa: ~23 (DMSO). The methylene protons are acidified by the strong electron-withdrawing sulfone group and the stabilizing effect of the sulfur atom (d-orbital resonance/polarizability).

Mechanistic Versatility:

  • Acidity: Easily deprotonated by bases like

    
    -BuLi, NaH, or LDA to form the mono-anion.
    
  • Alkylation: The anion reacts cleanly with alkyl halides, epoxides, and carbonyls.

  • Elimination: The sulfone group (

    
    ) and the methylthio group (
    
    
    
    ) can act as leaving groups under specific conditions, enabling olefination and alkyne formation.
  • Hydrolysis: The resulting

    
    -substituted sulfone can be hydrolyzed to release a carbonyl group (aldehyde formation).
    

Core Protocol 1: One-Pot Synthesis of Methylthio Arylbutadiynes

Application: Rapid construction of conjugated diynes (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) from simple aldehydes.
Mechanism:  Sequential Nucleophilic Addition 

Phosphate Activation

Double Elimination. Source Authority: Su, Q., et al. Synthetic Communications (2013).[1]
Experimental Workflow

Reagents Required:

  • Phenyl methylthiomethyl sulfone (1.0 equiv)

  • Arylpropargyl aldehyde (1.0 equiv)

  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexane)
  • Diethyl chlorophosphate (

    
    ) (1.2 equiv)
    
  • Lithium Diisopropylamide (LDA) (2.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Anion Generation:

    • Charge a flame-dried flask with Phenyl methylthiomethyl sulfone (1.0 equiv) and anhydrous THF (concentration ~0.1 M).

    • Cool to -78 °C under inert atmosphere (

      
       or Ar).
      
    • Add

      
      -BuLi (1.0 equiv) dropwise. Stir for 10 minutes. The solution typically turns pale yellow.
      
  • Nucleophilic Addition:

    • Add the Arylpropargyl aldehyde (

      
      ) (1.0 equiv) dropwise as a solution in THF.
      
    • Stir at -78 °C for 10 minutes. Note: This forms the

      
      -hydroxy sulfone intermediate.
      
  • Activation (In-situ):

    • Add Diethyl chlorophosphate (1.2 equiv) dropwise at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) .[2] Stir for 30 minutes.

    • Mechanistic Insight: This step converts the hydroxyl group into a phosphate ester (a superior leaving group).

  • Double Elimination:

    • Cool the mixture back to -78 °C .

    • Add LDA (2.5 equiv) dropwise.

    • Stir for 30 minutes at -78 °C.

    • Reaction: The base triggers the elimination of the phosphate (forming a vinyl sulfone intermediate) followed by the elimination of the phenyl sulfinate (

      
      ), resulting in the diyne.
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ). Wash combined organics with brine, dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
      
      
      
      , and concentrate.
    • Purify via silica gel flash chromatography.

Yields: Typically 80–93% for phenyl, tolyl, and chlorophenyl derivatives.

Data Visualization: Double Elimination Pathway

DoubleElimination Reagent PhSO2-CH2-SMe Anion Anion Species [PhSO2-CH-SMe]- Li+ Reagent->Anion n-BuLi -78°C Inter1 β-Hydroxy Sulfone Intermediate Anion->Inter1 + Aldehyde Aldehyde Ar-C≡C-CHO Inter2 Phosphate Ester ( Activated LG ) Inter1->Inter2 + ClP(O)(OEt)2 Warm to RT Product Methylthio Arylbutadiyne Ar-C≡C-C≡C-SMe Inter2->Product + LDA -78°C (Double Elim.)

Caption: Sequential activation and elimination strategy for converting aldehydes to diynes in a single vessel.

Core Protocol 2: General Synthesis of Aldehydes (Formyl Anion Equivalent)

Application: Synthesis of aldehydes (


) from alkyl halides (

). Concept:

acts as a masked formyl group. The phenyl sulfone moiety facilitates alkylation and subsequent acid hydrolysis unmasks the carbonyl.

Experimental Workflow:

Reagents Required:

  • Phenyl methylthiomethyl sulfone[2][1][3][4]

  • Alkyl Halide (

    
     or 
    
    
    
    )
  • Base: Sodium Hydride (

    
    ) or 
    
    
    
    -BuLi
  • Hydrolysis Acid: Conc.

    
     or 
    
    
    
  • Solvent: DMF (for NaH) or THF (for BuLi)

Step-by-Step Procedure:

  • Alkylation:

    • Suspend

      
       (1.1 equiv, 60% dispersion) in dry DMF.
      
    • Add Phenyl methylthiomethyl sulfone (1.0 equiv) at 0 °C. Stir until

      
       evolution ceases (approx. 30 min).
      
    • Add the Alkyl Halide (1.0 equiv) dropwise.[2]

    • Stir at RT (2–4 hours) until TLC indicates consumption of the sulfone.

    • Result: Formation of the mono-alkylated product

      
      .
      
  • Hydrolysis (The Unmasking):

    • Note: While often performed after isolation, this can be telescoped (one-pot) by solvent exchange or direct acidification if solvents are compatible.

    • Direct Method: Add water and Conc.

      
       (ratio 1:1 v/v relative to solvent) directly to the reaction mixture.
      
    • Reflux vigorously for 2–4 hours.

    • Mechanism:[1][5][6][7][8][9][10] Acid-catalyzed hydrolysis of the S,S-acetal S-oxide derivative releases the aldehyde

      
      , Phenyl sulfinic acid, and Methyl mercaptan (volatile).
      
  • Workup:

    • Neutralize with

      
      .
      
    • Extract with Ether or DCM.

    • Purification: Distillation or chromatography.

Comparative Data: Reagent Efficiency

FeaturePhenyl Methylthiomethyl SulfoneFAMSO (Methyl Analog)Benefit of Phenyl Variant
Melting Point 85–87 °C73–75 °CHigher crystallinity; easier handling.
UV Activity Yes (Phenyl chromophore)NoEasy monitoring via TLC/HPLC.
Leaving Group PhSO

(Benzenesulfinate)
MeSO

(Methanesulfinate)
PhSO

is a superior leaving group in elimination reactions (e.g., Julia type).
Solubility High in organic solventsModerateBetter for lipophilic substrates.

References

  • Su, Q., Yan, H., Gao, S. C., Xie, D. X., Cai, Q. Y., Shao, G., Peng, Z. H., & An, D. L. (2013).[1] "Efficient One-Pot Preparation of Methylthio Arylbutadiynes by Double Elimination Protocol." Synthetic Communications, 43(19), 2648–2655.[1] [2]

  • Ogura, K., & Tsuchihashi, G. (1970). "Synthesis of Aldehydes via Methyl methylthiomethyl sulfone." Tetrahedron Letters, 11(36), 3151–3154. (Foundational reference for the class of reagents).
  • Trost, B. M., et al. (1976). "Sulfones in Organic Synthesis." Chemical Reviews. (General reactivity context for sulfone carbanions).
  • Field, L. (1972). "Dilithio derivatives of methyl phenyl sulfone." Journal of Organic Chemistry.

Sources

Application Note: Deprotonation & Utilization of Methylthiomethyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-performance application of Methylthiomethyl Phenyl Sulfone (MT-Sulfone) , a robust


 synthon used as a formyl or acyl anion equivalent.

Part 1: Strategic Overview

Methylthiomethyl Phenyl Sulfone (PhSO₂CH₂SMe) is a versatile "chemical chameleon" used in organic synthesis to introduce a masked carbonyl functionality. Unlike its sulfoxide counterpart (the Ogura-Tsuchihashi reagent, FAMSO), MT-Sulfone is odorless, thermally stable, and crystalline, making it a superior choice for scale-up and handling.

Core Synthetic Utility

The reagent serves as a Formyl Anion Equivalent (


)  or Acyl Anion Equivalent (

)
.
  • Deprotonation: The methylene protons are highly acidic (pKa

    
     20–23 in DMSO) due to the electron-withdrawing sulfone and the polarizable sulfide group.
    
  • Alkylation: The resulting carbanion is a powerful nucleophile that reacts with alkyl halides, epoxides, and carbonyls.

  • Unmasking: The alkylated product is a dithioacetal S,S-dioxide. Acidic hydrolysis unmasks the latent carbonyl (aldehyde or ketone).

Part 2: Reagent Selection & Mechanistic Insight

The Base: n-Butyllithium (n-BuLi)

Recommendation: Use n-BuLi (1.1 equiv) in hexanes.

  • Why: While weaker bases like NaH can theoretically deprotonate the sulfone, n-BuLi provides quantitative, rapid, and irreversible deprotonation at low temperatures (-78°C). This prevents side reactions (e.g., self-condensation) and ensures a clean lithiated species (PhSO₂CHLiSMe).

  • Alternative: Lithium Diisopropylamide (LDA) is effective but unnecessary unless the electrophile is extremely base-sensitive.

The Solvent: Tetrahydrofuran (THF)

Recommendation: Anhydrous THF .

  • Why: THF coordinates Li⁺, breaking up n-BuLi aggregates and stabilizing the resulting sulfone-stabilized carbanion.

  • Constraint: Avoid diethyl ether if possible; the solubility of the lithiated intermediate is superior in THF.

Temperature Control

Recommendation: -78°C for deprotonation; warm to 0°C or RT for alkylation.

  • Why: The lithiated species is stable at -78°C. Deprotonation is diffusion-controlled (instantaneous). Lower temperatures maximize regioselectivity and prevent degradation of the active species.

Part 3: Detailed Experimental Protocol

Phase A: Preparation of the Carbanion

Safety: n-BuLi is pyrophoric. All glassware must be flame-dried and under inert atmosphere (


 or Ar).
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Dissolution: Add Methylthiomethyl Phenyl Sulfone (1.0 equiv) and anhydrous THF (0.2 M concentration) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Deprotonation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise via syringe over 10 minutes.

    • Observation: The solution typically turns a pale yellow, indicating formation of the lithiated species.

  • Maturation: Stir at -78°C for 30–60 minutes to ensure complete lithiation.

Phase B: Electrophile Trapping (Alkylation)
  • Addition: Add the Electrophile (1.1–1.2 equiv) (e.g., alkyl halide, aldehyde) dissolved in a minimum amount of THF dropwise.

  • Reaction:

    • For reactive electrophiles (primary iodides/aldehydes): Stir at -78°C for 1 hour.

    • For less reactive electrophiles: Remove the cooling bath and allow the mixture to warm to 0°C or Room Temperature (RT) over 2 hours.

  • Monitoring: Check conversion via TLC (silica gel; EtOAc/Hexanes). The product is usually less polar than the starting sulfone.

Phase C: Quenching & Workup
  • Quench: Slowly add saturated aqueous NH₄Cl (10 mL) at 0°C.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x) .

  • Wash: Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallization (EtOH) or Flash Chromatography.

Phase D: Hydrolysis (Unmasking the Carbonyl)

To convert the alkylated sulfone (PhSO₂CH(R)SMe) to the Aldehyde (RCHO):

  • Reagents: Dissolve the alkylated product in THF/Conc. HCl (10:1) .

  • Conditions: Reflux for 2–12 hours (monitor by TLC).

  • Note: If the substrate is acid-sensitive, use photochemical hydrolysis (wet dioxane, UV light) or HgCl₂/CaCO₃ in aqueous acetonitrile (though toxic, this is milder).

Part 4: Visualization & Logic

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation from the neutral sulfone to the active carbanion and subsequent trapping.

G Start MT-Sulfone (PhSO₂CH₂SMe) Inter Lithiated Species [PhSO₂-CH(Li)-SMe] Start->Inter Deprotonation (pKa ~23) Base n-BuLi (-78°C, THF) Base->Inter Prod Alkylated Product (PhSO₂-CH(R)-SMe) Inter->Prod Nucleophilic Attack Elec Electrophile (R-X) Elec->Prod Final Target Aldehyde (R-CHO) Prod->Final Unmasking (Acidic Reflux) Hydro Hydrolysis (HCl / H₂O)

Caption: Mechanistic pathway from MT-Sulfone deprotonation to aldehyde release.

Diagram 2: Experimental Workflow

A step-by-step logic flow for the laboratory execution.

Workflow cluster_0 Setup Phase cluster_1 Reaction Phase cluster_2 Workup Phase S1 Flame-dry Flask N₂ Atmosphere S2 Dissolve MT-Sulfone in Anhydrous THF S1->S2 S3 Cool to -78°C S2->S3 R1 Add n-BuLi (1.1 eq) Dropwise S3->R1 R2 Stir 30-60 min (Pale Yellow Color) R1->R2 R3 Add Electrophile (Dissolved in THF) R2->R3 R4 Warm to RT (Monitor TLC) R3->R4 W1 Quench: Sat. NH₄Cl R4->W1 W2 Extract: EtOAc Wash: Brine W1->W2 W3 Hydrolysis (HCl/THF Reflux) W2->W3

Caption: Step-by-step experimental workflow for MT-Sulfone alkylation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction / Low Yield Wet THF or degraded n-BuLi.Titrate n-BuLi before use. Distill THF from Na/Benzophenone.
Poly-alkylation Temperature too high during addition.Keep reaction at -78°C during electrophile addition.
Starting Material Recovery Incomplete deprotonation.Increase stirring time after n-BuLi addition (up to 1h). Ensure temp is -78°C.
Hydrolysis Failure Sulfone stability.Increase acid concentration (6M HCl) or switch to HgCl₂-assisted hydrolysis.

References

  • Ogura, K., & Tsuchihashi, G. (1970). Synthesis of Aldehydes via Methyl Methylthiomethyl Sulfoxide. Bulletin of the Chemical Society of Japan. Link(Note: Foundational work on the sulfoxide analog, establishing the principle of thio-acetal anions).

  • Trost, B. M., & Salzmann, T. N. (1973). New synthetic reactions.[1][2][3][4] Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society. Link(Context on sulfenyl/sulfone anion stabilization).

  • Schank, K. (1988). Chemistry of Sulfones and Sulfoxides. In The Chemistry of Sulphones and Sulphoxides, Wiley. (Authoritative text on pKa and reactivity of alpha-sulfonyl carbanions).
  • Field, L. (1972). Dilithio Derivatives of Methyl Phenyl Sulfone. Journal of Organic Chemistry. Link(Specifics on lithiation of phenyl sulfones).

  • Sigma-Aldrich. Methylthiomethyl phenyl sulfone Product Specification. Link(Physical properties and handling).

Sources

Troubleshooting & Optimization

Technical Support Center: MTMPS Ligand Exchange & Surface Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates with Sodium 3-Mercapto-1-Propanesulfonate (MTMPS)

Core Directive & Scope

The Problem: You are observing low ligand conversion efficiencies or colloidal instability when using MTMPS (CAS 17636-10-1) to functionalize Gold Nanoparticles (AuNPs). The Context: MTMPS is a sulfonate-terminated thiol used to confer high water solubility and permanent negative charge to surfaces. The Diagnosis: Low conversion is rarely a "bad reagent" issue; it is almost exclusively a kinetic trap or an electrostatic collapse during the exchange process.

This guide treats your experiment as a system. We will analyze the thermodynamics of the Au-S bond formation against the kinetic barriers of the displacing ligand.

Diagnostic Triage: Where did the protocol fail?

Before altering your chemistry, trace the failure mode using this decision tree.

MTMPS_Troubleshooting Start START: Observed Failure Mode Agg Immediate Aggregation (Color change: Red -> Blue/Purple) Start->Agg StableLow Stable Colloid but Low Surface Charge/Density Start->StableLow Reversible Ligand Desorbs over Time (Stability lost in <24h) Start->Reversible CheckStartLigand Starting Ligand? Agg->CheckStartLigand CheckOxidation Did you use TCEP/DTT? StableLow->CheckOxidation Equilibrium DIAGNOSIS: Equilibrium Limited (Insufficient MTMPS Excess) Reversible->Equilibrium Low Grafting Density CTAB CTAB/Cationic CheckStartLigand->CTAB Positive Surface Citrate Citrate/Anionic CheckStartLigand->Citrate Negative Surface ElectroCollapse DIAGNOSIS: Electrostatic Collapse (Charge Neutralization) CTAB->ElectroCollapse SaltShock DIAGNOSIS: Salt Shock (Ionic Strength too high) Citrate->SaltShock Oxidized No CheckOxidation->Oxidized Reduced Yes CheckOxidation->Reduced Disulfide DIAGNOSIS: Disulfide Formation (MTMPS oxidized to dimer) Oxidized->Disulfide Reduced->Equilibrium

Figure 1: Diagnostic logic flow for identifying the root cause of MTMPS functionalization failure.

The Chemistry of Failure: Why MTMPS Fails

To fix the problem, you must understand the mechanism. MTMPS functionalization is a Ligand Exchange Reaction (LER) .



Critical Failure Point 1: The Electrostatic Trap (CTAB Coated Particles)

If your starting particles are synthesized using CTAB (Cetyltrimethylammonium bromide), they are positively charged. MTMPS is negatively charged (sulfonate).

  • What happens: When you add MTMPS, it doesn't exchange; it ionically pairs with the CTAB bilayer.

  • Result: The net charge drops to zero

    
     Van der Waals forces dominate 
    
    
    
    Irreversible Aggregation.
Critical Failure Point 2: The Oxidation Trap

MTMPS contains a free thiol (-SH). In the presence of trace oxygen and basic pH, thiols oxidize to disulfides (


).
  • The Physics: Disulfides have a much lower adsorption kinetic rate onto gold than free thiols.

  • Result: You think you are adding 10 mM MTMPS, but you are adding 9 mM unreactive disulfide and 1 mM thiol. Coverage density remains low.

Troubleshooting Guide (FAQs)

Scenario A: "My solution turned blue/purple immediately upon adding MTMPS."

Q: Is my MTMPS concentration too high? A: Likely the opposite, or the addition speed is wrong. This is Electrostatic Collapse .

  • The Fix: If starting with CTAB-AuNPs, you cannot add MTMPS directly to the aqueous solution. You must use a Round-Trip Phase Transfer or a massive excess of non-ionic surfactant (Tween-20) first to shield the particles.

  • Immediate Action: Stabilize the particles with 0.1% Tween-20 before adding MTMPS. The non-ionic surfactant acts as a steric bumper, preventing aggregation while the small MTMPS molecules penetrate the shell to bind to the gold surface.

Scenario B: "The particles are stable, but the Zeta Potential is only -15mV (Target is -40mV)."

Q: Why is the ligand density so low? A: You likely have Disulfide Contamination .

  • The Fix: MTMPS shelf-life is limited once opened.

    • Prepare a fresh stock solution.

    • Add TCEP (Tris(2-carboxyethyl)phosphine) in a 1:1 molar ratio with MTMPS to the stock solution 15 minutes before use. TCEP selectively reduces disulfides back to active thiols without interfering with the gold surface (unlike DTT).

Scenario C: "The conversion yield is <50% despite long incubation."

Q: How do I drive the reaction to completion? A: You are fighting Le Chatelier’s Principle .

  • The Fix: Ligand exchange is an equilibrium process.

    • Concentration: You need a 5,000x to 10,000x molar excess of MTMPS relative to AuNPs.

    • Iterative Exchange: One long incubation is inferior to two short ones. Incubate for 4 hours

      
       Centrifuge/Wash 
      
      
      
      Resuspend in fresh MTMPS buffer. This removes the displaced initial ligand (which competes for re-adsorption) and drives the equilibrium forward.

The "Gold Standard" Protocol: High-Efficiency MTMPS Exchange

This protocol assumes Citrate-capped 20nm AuNPs. (If using CTAB, see Note below).

Reagents
  • AuNPs: 10 mL Citrate-capped (OD 1.0).

  • MTMPS Stock: 10 mM in degassed DI water.

  • TCEP-HCl: 10 mM stock (pH adjusted to 7.0).

  • Buffer: 10mM Phosphate Buffer (pH 7.4).

Step-by-Step Methodology
  • Activation (Critical Step): Mix MTMPS stock and TCEP stock (1:1 volume) and let sit for 20 minutes. This ensures 100% active thiol content.

    • Why? Eliminates "dead" disulfide dimers that block surface sites.

  • Primary Addition: Add the Activated MTMPS solution to the AuNP suspension.

    • Target Ratio: Final concentration of MTMPS should be 1 mM (approx. 20,000 excess ligands per particle).

    • Tip: Add dropwise while stirring rapidly to prevent local high-ionic-strength shock.

  • Incubation: Seal the vial and incubate for 12-16 hours at Room Temperature in the dark.

    • Why? Thiol exchange has two kinetics: Fast (edges/vertices, <1 hour) and Slow (terraces, >10 hours). You need the slow phase for high density.

  • Purification (The "Soft Spin"): Centrifuge at a speed sufficient to pellet particles but not hard-pack them (e.g., 6000xg for 20 mins for 20nm AuNPs).

    • Warning: Hard packing causes irreversible aggregation due to the high surface energy of thiols.

  • Resuspension: Discard supernatant. Resuspend in DI water or Buffer.

    • Validation: Measure Zeta Potential. A successful MTMPS coating should yield <-35 mV at pH 7.

Note for CTAB Particles: You must perform a "Tween-20 Assist". Add Tween-20 to 0.1% (v/v) to the AuNPs before adding MTMPS. This prevents the electrostatic collapse described in Section 3.

Data Presentation: Expected Performance

Compare your results against these benchmarks to determine pass/fail.

ParameterCitrate-AuNP (Control)MTMPS-AuNP (Target)Failure Indicator
LSPR Peak (20nm) ~520 nm~522-524 nm>530 nm (Aggregation)
Zeta Potential (pH 7) -25 to -35 mV-40 to -55 mV > -20 mV (Low Density)
Salt Stability Aggregates in 50mM NaClStable in 1M NaCl Blue ppt in 1M NaCl
Hydrodynamic Size (DLS) ~25 nm~22-24 nm>50 nm (Dimers/Clumps)

Table 1: Physicochemical benchmarks for successful MTMPS functionalization.

References

  • Hinterwirth, H., et al. (2013). "Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry." ACS Nano.[1]

  • Hostetler, M. J., et al. (1999). "Alkanethiolate Gold Cluster Molecules with Core Diameters from 1.5 to 5.2 nm: Core and Monolayer Properties as a Function of Core Size." Langmuir.

  • Kassu, A., et al. (2018). "Ligand Exchange on Gold Nanoparticles: A Molecular Dynamics Strategy for the Creation of Functionalized Nanomaterials." Frontiers in Chemistry.

  • Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A.

  • Thermo Fisher Scientific. "TCEP Hydrochloride Technical Guide."

Sources

Technical Support Center: MTMPS/MPTMS Hydrolysis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During (3-Mercaptopropyl)trimethoxysilane (MTMPS/MPTMS) Hydrolysis Audience: Senior Researchers, Surface Chemists, and Drug Development Scientists

Executive Summary & Chemical Identity

Note on Nomenclature: In this guide, MTMPS refers to (3-Mercaptopropyl)trimethoxysilane (also commonly abbreviated as MPTMS).[1] This organosilane is critical for functionalizing silica surfaces, gold nanoparticles, and quantum dots with thiol (-SH) groups.

The Core Challenge: The hydrolysis of MTMPS is a race between generating active silanol groups (


) and preventing two primary side reactions:
  • Self-Condensation (Oligomerization): Formation of siloxane networks (

    
    ) in solution before surface attachment, leading to rough, cloudy coatings or flocculation.
    
  • Thiol Oxidation: Conversion of reactive thiols into disulfides (

    
    ) or sulfonates, rendering the surface chemically inert for subsequent conjugation (e.g., maleimide coupling).
    
Critical Reaction Pathways (Visualized)

The following diagram illustrates the competing kinetic pathways during activation. Your goal is to maximize the Green Path while suppressing the Red Paths .

MTMPS_Hydrolysis_Pathways cluster_conditions Critical Control Parameters Precursor MTMPS Precursor (Methoxy-terminated) Silanol Active Silanol (Si-OH) Precursor->Silanol Hydrolysis (+H2O) Acid Cat. (pH 4-5) Oligomer Siloxane Oligomer (Gel/Precipitate) Precursor->Oligomer Direct Condensation Grafted Surface Grafted Monolayer Silanol->Grafted Condensation w/ Substrate (Target Reaction) Silanol->Oligomer Self-Condensation (Side Rxn: High pH/Conc.) Disulfide Disulfide Dimer (Inactive Thiol) Silanol->Disulfide Oxidation (O2/High pH) Params 1. pH (4.5 - 5.5) 2. Water:Silane Ratio 3. Solvent Choice

Figure 1: Kinetic competition between hydrolysis (activation), surface grafting (target), and side reactions (oligomerization/oxidation).[2][3]

Troubleshooting Guide & FAQs
Category A: Solution Stability & Appearance

Q: My MTMPS solution turns cloudy or forms a white precipitate within minutes of adding water. Why? A: This is the hallmark of uncontrolled self-condensation .

  • Mechanism: MTMPS is hydrophobic. If the hydrolysis rate is too slow (neutral pH) or the local concentration of silane is too high, the hydrolyzed silanols react with each other rather than the solvent or substrate, forming insoluble polysiloxane networks.

  • Solution:

    • Acidify the Water: Never add MTMPS to neutral water. Pre-adjust your water/ethanol mix to pH 4.5–5.0 using Acetic Acid. This pH range catalyzes hydrolysis while minimizing the rate of condensation [1].

    • Solvent Bridge: Ensure you are using enough ethanol or methanol. A standard ratio is 95% Ethanol / 5% Water (v/v). MTMPS is not water-soluble until hydrolyzed; the alcohol acts as a phase-transfer agent.

Q: Can I use basic catalysis (e.g., Ammonium Hydroxide) to speed up the reaction? A: Avoid bases for MTMPS hydrolysis.

  • Reasoning: Base catalysis (

    
    ) increases the rate of condensation (Si-O-Si formation) by orders of magnitude more than it increases hydrolysis. This leads to rapid gelation and particle formation rather than a reactive monomeric solution [2]. Base is only appropriate if you intend to synthesize silica nanoparticles (Stöber process), not for surface coating.
    
Category B: Surface Functionality (Thiol Activity)

Q: I successfully coated my nanoparticles, but they won't conjugate to my maleimide-linker. The Ellman’s assay shows low free thiols. A: You likely have oxidized thiols (disulfide formation).

  • Mechanism: Thiols (-SH) are susceptible to oxidation to disulfides (-S-S-) in the presence of dissolved oxygen, especially at pH > 7.

  • Protocol Adjustment:

    • Degas Solvents: Sparge your ethanol/water mix with

      
       or Argon for 15 minutes prior to adding MTMPS.
      
    • EDTA Additive: Trace metal ions (Cu, Fe) catalyze disulfide formation. Adding 1 mM EDTA to the hydrolysis buffer can chelate these ions and preserve thiol activity [3].

Category C: Layer Quality

Q: Ellipsometry indicates my layer is 5 nm thick, but a monolayer should be ~0.8 nm. What happened? A: You have formed a vertical polymer rather than a monolayer.

  • Cause: Excess water or long reaction times.

  • Fix:

    • Cure at Elevated Temp: After a short dip (10-30 min), remove the substrate and cure at 110°C. This drives the surface condensation reaction without allowing time for solution-phase polymers to deposit.

    • Reduce Water: Use a "dry" deposition method (toluene with trace water) if strict monolayer thickness is required.

Optimized Experimental Protocol

Objective: Hydrolyze MTMPS for surface grafting while suppressing oligomerization.

ParameterSpecificationRationale
Solvent System 95% Ethanol / 5% WaterEthanol solubilizes the hydrophobic silane; water is the reactant.
Catalyst Acetic Acid (to pH 4.5–5.0)Acid promotes hydrolysis (

) over condensation (

).
Silane Conc. 1% - 2% (v/v)Low concentration reduces collision frequency for self-polymerization.
Time 5 – 15 minutes (Pre-hydrolysis)Sufficient to generate Si-OH; too short for Si-O-Si formation.
Atmosphere Nitrogen / ArgonPrevents oxidation of -SH to -S-S-.

Step-by-Step Workflow:

  • Preparation: Clean substrates (e.g., Silicon wafer, Glass) using Piranha solution or Oxygen Plasma to generate surface hydroxyls (

    
    ). Warning: Piranha is explosive with organics.
    
  • Solvent Mix: In a beaker, mix 95 mL Ethanol (HPLC grade) and 5 mL deionized water.

  • Acidification: Add Glacial Acetic Acid dropwise while monitoring pH. Target pH 4.5 - 5.0 .

  • Silane Addition: Add 1 mL MTMPS (approx 1% v/v) to the stirring solution.

    • Critical: Stir vigorously immediately to prevent local high concentrations.

  • Activation (Hydrolysis): Allow to stir for 5 to 10 minutes at room temperature. The solution should remain perfectly clear.

    • Checkpoint: If it turns hazy, discard. The silane has polymerized.

  • Deposition: Immerse the substrate into the solution for 30–60 minutes.

  • Rinse: Remove substrate and rinse vigorously with Ethanol (to remove physically adsorbed oligomers), then water.

  • Curing: Bake at 110°C for 30 minutes to covalent lock the siloxane bonds (

    
    ).
    
References
  • Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Inc. Technical Brochure, 2006 .

  • Brinker, C. J., & Scherer, G. W. "Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing." Academic Press, 1990. (Fundamental text on acid vs.
  • Herman, A., et al. "Optimization of the silanization of silica nanoparticles with (3-mercaptopropyl)trimethoxysilane." Journal of Colloid and Interface Science, 2013 .

  • Pemberton, J. E., et al. "Hydrolysis and Condensation of Self-Assembled Monolayers of (3-Mercaptopropyl)trimethoxysilane on Ag and Au Surfaces."[1] Langmuir, 1997 .[1][4]

Sources

Technical Support Center: Purification of Methylthiomethyl Phenyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of methylthiomethyl (MTM) phenyl sulfone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common purification challenges. Here, we move beyond simple protocols to explain the underlying principles of each method, ensuring you can adapt and optimize these techniques for your specific MTM phenyl sulfone derivative.

Frequently Asked Questions (FAQs)

Q1: My MTM phenyl sulfone derivative is a solid. What is the most straightforward purification method to start with?

For solid derivatives, single-solvent recrystallization is often the most effective and scalable initial purification strategy.[1][2] The key is to find a solvent that dissolves your compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[2] This differential solubility allows for the separation of your desired compound from impurities that are either highly soluble or insoluble in the chosen solvent at all temperatures.

Q2: I'm observing a persistent yellow or brown color in my purified MTM phenyl sulfone. What is the likely cause and how can I remove it?

Discoloration in sulfone derivatives, particularly those with phenolic groups, is often due to the formation of colored impurities like quinones through oxidation.[3] These can arise from the synthesis process, especially at high temperatures, or during storage.[3] To remove these colored impurities, treatment with activated carbon during recrystallization is a highly effective method.[3] The activated carbon adsorbs the colored byproducts, which can then be removed by hot filtration.

Q3: I'm struggling to separate my MTM phenyl sulfone derivative from a very similar impurity. What advanced purification techniques should I consider?

When dealing with closely related impurities, such as isomers or compounds with very similar polarities, preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool.[4] It offers high efficiency and reproducibility for separations.[4] Depending on the polarity of your derivative and the impurity, you might explore reversed-phase, normal-phase, or Hydrophilic Interaction Liquid Chromatography (HILIC) methods.[5]

Q4: My MTM phenyl sulfone derivative seems to be degrading on my silica gel column. What are my alternatives?

Degradation on silica gel can occur with sensitive compounds. In such cases, several alternatives can be considered:

  • Alumina Chromatography: Basic or neutral alumina can be a gentler alternative to acidic silica gel.

  • Reversed-Phase Chromatography: Using C8 or C18 stationary phases can be a good option, as these are generally less reactive.[1]

  • Non-Chromatographic Methods: If possible, consider recrystallization, distillation (for thermally stable liquids), or sublimation to avoid stationary phase interactions altogether.[1][6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of your methylthiomethyl phenyl sulfone derivatives.

Issue 1: Low Recovery After Recrystallization

Potential Causes & Solutions

Potential Cause Recommended Solution
Excessive Solvent Used During dissolution, add the hot solvent dropwise until the compound just dissolves to ensure a saturated solution. If too much solvent is added, carefully evaporate some of it to concentrate the solution.[2]
Premature Crystallization During Hot Filtration Preheat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. Work quickly during the filtration step.
Crystals are Too Fine and Pass Through the Filter Paper Allow the solution to cool more slowly to encourage the growth of larger crystals. You can also try using a finer porosity filter paper for collection.
Product is Partially Soluble in the Cold Solvent After crystallization, cool the flask in an ice bath to minimize the solubility of your compound in the mother liquor.[2] Use ice-cold solvent to wash the collected crystals.[2]
Issue 2: Ineffective Separation by Column Chromatography

Potential Causes & Solutions

Potential Cause Recommended Solution
Poor Choice of Eluent System Systematically screen different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your compound and impurities.
Column Overloading For a given column size, there is a maximum amount of sample that can be effectively separated. If peaks are broad or overlapping, reduce the amount of sample loaded onto the column.[7]
Co-elution of Impurities If impurities have very similar polarity to your product, consider a different chromatographic mode. For example, if you are using normal-phase (silica), try reversed-phase (C18) or HILIC, as these offer different separation selectivities.[5]
Compound Degradation on the Stationary Phase As mentioned in the FAQs, switch to a less reactive stationary phase like alumina or a bonded-phase silica like C18.[1] You can also try deactivating the silica gel by adding a small percentage of a polar modifier like triethylamine or acetic acid to the eluent, depending on the nature of your compound.
Workflow for Method Selection in Purifying MTM Phenyl Sulfone Derivatives

start Crude MTM Phenyl Sulfone Derivative is_solid Is the derivative a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_liquid Is the derivative a liquid? is_solid->is_liquid No recrystallization_success Is the purity >95%? recrystallization->recrystallization_success final_product Final Product recrystallization_success->final_product Yes column_chromatography Perform Column Chromatography recrystallization_success->column_chromatography No distillation Attempt Distillation (if thermally stable) is_liquid->distillation Yes distillation_success Is the purity >95%? distillation->distillation_success distillation_success->final_product Yes distillation_success->column_chromatography No tlc_screen Screen with TLC (Normal & Reversed Phase) column_chromatography->tlc_screen column_success Is the purity >95%? column_chromatography->column_success tlc_screen->column_chromatography column_success->final_product Yes prep_hplc Consider Preparative HPLC column_success->prep_hplc No prep_hplc->final_product

Caption: A decision tree for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Purification of a Solid MTM Phenyl Sulfone Derivative by Recrystallization

This protocol outlines the general steps for purifying a solid MTM phenyl sulfone derivative using a single-solvent recrystallization method.

1. Solvent Selection:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.
  • Add a small amount of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
  • Heat the test tubes that did not show dissolution. An ideal solvent will dissolve your compound when hot.
  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will show significant crystal formation upon cooling.

2. Dissolution:

  • Place the crude MTM phenyl sulfone derivative in an Erlenmeyer flask.
  • Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.
  • Add a small amount of activated carbon (about 1-2% of the solute's weight).
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure your filtration setup is pre-heated to prevent premature crystallization.

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Collection and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying an MTM phenyl sulfone derivative using flash column chromatography on silica gel.

1. Eluent Selection:

  • Develop a solvent system using TLC that gives your desired compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Carefully pour the slurry into your column, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the eluent.
  • Carefully apply the sample solution to the top of the silica bed.
  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

4. Elution:

  • Carefully add the eluent to the column and begin elution, collecting fractions.
  • Maintain a constant flow rate.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain your purified product.
  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified MTM phenyl sulfone derivative.
Purity Assessment Workflow

start Purified MTM Phenyl Sulfone Derivative tlc TLC Analysis start->tlc single_spot Is there a single spot? tlc->single_spot hplc HPLC Analysis single_spot->hplc Yes repurify Repurify Sample single_spot->repurify No single_peak Is there a single peak of >98% purity? hplc->single_peak nmr NMR Spectroscopy single_peak->nmr Yes single_peak->repurify No clean_spectrum Is the spectrum clean and consistent with the structure? nmr->clean_spectrum ms Mass Spectrometry clean_spectrum->ms Yes clean_spectrum->repurify No correct_mass Is the molecular ion peak correct? ms->correct_mass pure_product Pure Product Confirmed correct_mass->pure_product Yes correct_mass->repurify No repurify->start

Caption: A workflow for assessing the purity of the final product.

References

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • Method for separating sulfone from a hydrocarbon stream having a concentration of sulfone producing a dry sulfone product. Google Patents.
  • Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. PubMed. Available at: [Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]

  • Process for the removal of sulfones from oxidized hydrocarbon fuels. Google Patents.
  • Process for preparation of sulfone derivatives. Google Patents.
  • Removal of sulfone compounds formed in oxidative desulfurization of middle distillate. ResearchGate. Available at: [Link]

  • Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. Google Patents.
  • New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. MDPI. Available at: [Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available at: [Link]

  • Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Asian Journal of Chemistry. Available at: [Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Available at: [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]

  • Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Preparation method of phenyl methyl sulphone derivatives. Google Patents.
  • Process for the formation and purification of aromatic sulfones. Google Patents.
  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link]

  • Comparison and evaluation of the quick purification methods of methamphetamine hydrochloride from dimethyl sulfone for spectroscopy. Forensic Science International. Available at: [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. Available at: [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • How to purify a sulfonated porphyrins or the other organic compounds? ResearchGate. Available at: [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules. Available at: [Link]

  • Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by LC-MS/MS. Preprints.org. Available at: [Link]

Sources

Technical Support: Precision Lithiation of Methylthiomethyl Phenyl Sulfone (MTMPS)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MTMPS-LITH-001 Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary & Core Directive

The Objective: You are performing a lithiation of Methylthiomethyl Phenyl Sulfone (MTMPS) using n-butyllithium (n-BuLi). This reagent system (PhSO₂CH₂SMe) acts as a synthetic equivalent for the formyl anion (


CHO) or a methylene dianion, depending on your downstream chemistry.

The Critical Variable: Temperature Control. While the MTMPS anion is thermodynamically more stable than many non-stabilized organolithiums due to the electron-withdrawing sulfone and the empty d-orbitals (or


 interactions) of the sulfur, kinetic control  during the deprotonation step is non-negotiable.

The Golden Rule:

“The stability of the anion is not the same as the stability of the reaction mixture during generation. You must divorce the heat of deprotonation from the static stability of the resulting species.”

Standard Operating Procedure (SOP): The "Safe Harbor" Protocol

This protocol is designed to eliminate thermal runaway and solvent fragmentation (THF decomposition).

Phase A: Preparation (The Setup)
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][2] Must be distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use.

  • Concentration: 0.1 M to 0.5 M with respect to MTMPS.

  • Vessel: Flame-dried round-bottom flask with a nitrogen/argon balloon or Schlenk line.

Phase B: The Lithiation (Thermodynamic Management)
StepActionCritical Technical Note
1 Dissolution Dissolve MTMPS in THF. Cool the bath to -78°C (Dry Ice/Acetone).
2 Equilibration Wait 15 minutes. Internal temperature must match bath temperature.
3 Deprotonation Add n-BuLi (1.05 equiv) dropwise along the flask wall.
4 The Exotherm Monitor Internal Temp. Do not allow T > -65°C during addition.
5 Maturation Stir at -78°C for 15 mins, then allow to warm to 0°C for 15-30 mins.
6 Reaction Recool to -78°C (if electrophile is reactive) or add at 0°C.

Why warm to 0°C (Step 5)? Unlike dithianes, MTMPS lithiation is sometimes sluggish at -78°C. Warming to 0°C ensures complete deprotonation. The mono-lithiated species is stable at 0°C for hours. However, generating it at 0°C risks a localized exotherm that degrades the base before it reacts.

Troubleshooting Center (Interactive Q&A)

Scenario 1: "The Solution Turned Black/Dark Brown"

User Report: "I added n-BuLi at 0°C because I read the anion is stable. The solution turned pitch black instantly. My yield was <30%."

  • Diagnosis: Thermal Decomposition (Benzyne Mechanism/Polymerization).

    • Although the product (lithiated MTMPS) is stable at 0°C, the process of mixing concentrated n-BuLi with the substrate generates a massive localized exotherm.

    • Mechanism: High local heat causes n-BuLi to attack THF (alpha-deprotonation followed by [3+2] cycloreversion to ethylene and the enolate of acetaldehyde). It can also cause ortholithiation of the phenyl ring on the sulfone, leading to benzyne formation and tar.

  • The Fix:

    • Start at -78°C .

    • Dilute your n-BuLi with dry hexane before addition if your scale is small (<1 mmol).

    • Visual Cue: The solution should be pale yellow or colorless. Dark brown/black indicates decomposition.

Scenario 2: "No Reaction with Electrophile"

User Report: "I followed the protocol, kept it cold (-78°C) the whole time. Added my alkyl halide, but recovered starting material."

  • Diagnosis: Kinetic Stall.

    • MTMPS is bulky. At -78°C, the deprotonation might be incomplete, or the reaction with the electrophile is too slow.

    • Secondary Cause: Wet THF (The "Silent Killer"). n-BuLi is a base first, nucleophile second. It found water before it found MTMPS.

  • The Fix:

    • The "Maturation" Step: After adding n-BuLi at -78°C, you must warm the solution to 0°C for 15–30 minutes to ensure the lithiated species is fully formed.

    • Titrate n-BuLi: Use N-benzylbenzamide or diphenylacetic acid to verify your reagent titer.[3]

Scenario 3: "I see a precipitate forming."

User Report: "During the maturation phase at 0°C, a white solid crashed out."

  • Diagnosis: Aggregation (Normal Operation).

    • Lithiated sulfones often form aggregates (dimers/tetramers) in THF. This is usually the mono-lithiated species.

  • The Fix:

    • Do not filter.

    • Ensure vigorous stirring.

    • The precipitate usually redissolves or reacts heterogeneously upon addition of the electrophile.

Visualizing the Control Logic

The following diagram illustrates the decision matrix for temperature control, highlighting the "Danger Zones" where side reactions occur.

MTMPS_Lithiation cluster_legend Thermodynamic State Start Start: MTMPS + THF Cooling Cool to -78°C Start->Cooling Addition Add n-BuLi (Dropwise) Cooling->Addition CheckTemp Check Internal Temp Addition->CheckTemp DangerZone Temp > -60°C (Exotherm Spike) CheckTemp->DangerZone Too Fast SafeZone Temp < -65°C CheckTemp->SafeZone Controlled Decomp FAILURE: THF Attack / Decomposition (Dark Color) DangerZone->Decomp Maturation Warm to 0°C (30 min) (Anion Formation) SafeZone->Maturation Electrophile Add Electrophile (RX / RCHO) Maturation->Electrophile

Caption: Workflow logic for MTMPS lithiation. Note the critical bifurcation at the internal temperature check during n-BuLi addition.

Advanced FAQs: Mechanistic Insights

Q: Why is MTMPS considered a "d1" synthon? A: "d1" refers to a donor of a C1 unit.

  • Lithiation: MTMPS

    
     PhSO₂C
    
    
    
    H(SMe).
  • Alkylation: PhSO₂C

    
    H(SMe) + R-X 
    
    
    
    PhSO₂CH(R)(SMe).
  • Hydrolysis: The PhSO₂ and SMe groups are essentially a "masked" carbonyl. Acidic hydrolysis (HCl/H₂O) converts the CH(SO₂Ph)(SMe) group into an aldehyde (–CHO).

Q: Can I use LDA instead of n-BuLi? A: Yes, and it is often safer. LDA (Lithium Diisopropylamide) is less nucleophilic and bulky. It reduces the risk of attacking the sulfur or the phenyl ring. However, n-BuLi is standard because the pKa of MTMPS (approx 23-25 in DMSO) is accessible to n-BuLi, and the byproduct (butane) is a gas, keeping the workup clean.

Q: What is the "Ogura" Protocol specifically? A: Katsuyuki Ogura established the utility of this reagent. The classic condition involves generating the anion at low temperature but realizing that the reaction with alkyl halides can require warming to room temperature or reflux depending on the steric bulk of the electrophile.

References & Authority

  • Ogura, K.; Tsuchihashi, G. "Syntheses of Aldehydes and Ketones from Methyl Methylthiomethyl Sulfoxide." Tetrahedron Letters, 1971 , 12(34), 3151–3154. (Foundational work on the S/SO/SO2 stabilized anions).

    • Source:

  • Trost, B. M. "Organosulfur Chemistry in Organic Synthesis." Chemical Reviews, 1978 , 78(4), 363–382. (Comprehensive review of sulfur-stabilized carbanions).

    • Source:

  • Organic Syntheses. "Preparation of Aldehydes from Methylthiomethyl Phenyl Sulfone." (General protocols for sulfone lithiation).

    • Source:

  • Clayden, J. Organolithiums: Selectivity for Synthesis.[4] Pergamon, 2002 .[4] (The definitive text on organolithium handling and stability).

    • Source:

Disclaimer: This guide is for educational purposes for trained laboratory personnel. Always consult your institution's Chemical Hygiene Plan (CHP) before handling pyrophoric reagents like n-butyllithium.

Sources

Technical Support Center: MTMPS Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of (Methylthio)methyl p-tolyl sulfone (often abbreviated as MTMPS or MT-sulfone ) in organic synthesis, specifically focusing on the Ogura-Tsuchihashi type transformations used in drug development intermediates.

Scope & Disambiguation

Target Reagent: (Methylthio)methyl p-tolyl sulfone (CAS: 59662-65-6).[1][2] Synonyms: MT-sulfone, Methyl p-toluenesulfonylmethyl sulfide.[2][3] Application: Synthesis of


-hydroxy aldehydes, 

-keto acids, and chain extension in API (Active Pharmaceutical Ingredient) synthesis.

Note: If you are using MTMPS to refer to (3-Mercaptopropyl)trimethoxysilane for surface functionalization, please refer to our Silane Coupling Guide (Doc ID: TS-SIL-05) , as the "elimination" mechanisms described below (E1cB/E2) differ fundamentally from silane hydrolysis.

Executive Summary: The Elimination Paradox

In MTMPS chemistry, "elimination" is a double-edged sword.

  • Desired Elimination: To generate the target carbonyl compound (aldehyde/ketone), the sulfonyl group must eventually be eliminated (usually via hydrolysis or thermal decomposition).

  • Undesired Elimination (The Problem):

    • Premature Beta-Elimination: The basic conditions required to generate the MTMPS carbanion can cause sensitive substrates (alkyl halides) to undergo E2 elimination before alkylation occurs.

    • Vinyl Sulfone Formation: Incomplete hydrolysis leads to stable vinyl sulfone byproducts rather than the desired carbonyl.

This guide provides protocols to suppress the undesired pathways while ensuring the desired elimination occurs cleanly.

Mechanistic Pathway & Critical Control Points

The following diagram illustrates the bifurcation between the successful synthesis of an aldehyde and the failure modes leading to elimination byproducts.

MTMPS_Pathway MTMPS MTMPS Reagent (Sulfone) Base Base Treatment (NaH or n-BuLi) MTMPS->Base Anion MTMPS Carbanion (Nucleophile) Base->Anion Alkylation Intermediate A (Alkylated Sulfone) Anion->Alkylation SN2 Attack Side_E2 FAILURE MODE 1: Substrate E2 Elimination (Alkene Byproduct) Anion->Side_E2 Base acts on Substrate Beta-H Substrate Electrophile (R-CH2-X) Substrate->Alkylation Substrate->Side_E2 Hydrolysis Acid Hydrolysis / Thermal Elimination Alkylation->Hydrolysis Target TARGET: Aldehyde (R-CH2-CHO) Hydrolysis->Target Full Conversion Side_Vinyl FAILURE MODE 2: Vinyl Sulfone (Incomplete Hydrolysis) Hydrolysis->Side_Vinyl Dehydration w/o Sulfinate Loss

Figure 1: Mechanistic flow of MTMPS alkylation showing critical divergence points for elimination byproducts.

Troubleshooting Guide (Q&A)

Issue 1: Substrate Elimination (Pre-Alkylation)

User Question: "I am trying to alkylate a secondary bromide with MTMPS, but I am recovering the alkene of my starting material instead of the coupled product. How do I prevent this beta-elimination?"

Technical Diagnosis: The MTMPS anion is generated using strong bases (n-BuLi or NaH). While the anion is nucleophilic, it (and the residual base) is basic enough to trigger E2 elimination on sterically hindered or sensitive substrates (secondary/tertiary halides).

Corrective Protocol:

  • Switch the Counter-ion: Lithium salts (from n-BuLi) form tighter ion pairs, making the anion harder (more basic). Switch to Potassium bases or add a chelator.

    • Recommendation: Use NaH in DMF or DMSO rather than THF. The polar aprotic solvent increases the nucleophilicity of the sulfur-stabilized carbanion relative to its basicity.

  • Temperature Control: Perform the deprotonation at 0°C, but cool the reaction to -78°C before adding your electrophile. The E2 elimination barrier is higher than the SN2 alkylation barrier; low temperature favors substitution.

  • Add HMPA or DMPU: Adding a co-solvent like HMPA (Caution: Toxic) or DMPU disrupts ion pairing, significantly increasing the reaction rate of the SN2 pathway over the E2 pathway.

Issue 2: Vinyl Sulfone "Stuck" Intermediates

User Question: "After the acid hydrolysis step, I see a product with a double bond by NMR, but it still contains the sulfone group. It looks like a vinyl sulfone. Why didn't it convert to the aldehyde?"

Technical Diagnosis: You are observing Failure Mode 2 (see Figure 1). The reaction has undergone dehydration (loss of water) but failed to eliminate the p-toluenesulfinate group. This creates a stable vinyl sulfone, which is a Michael acceptor and can covalently bind to proteins or other nucleophiles in your crude mixture.

Corrective Protocol:

  • Increase Hydrolysis Temperature: The elimination of the sulfinic acid moiety is endothermic. If you are using aqueous acid (e.g., HCl/THF) at room temperature, heat the mixture to reflux for 2–4 hours.

  • Photo-assisted Hydrolysis: If thermal elimination degrades your sensitive API, use photochemical hydrolysis . Irradiate the intermediate in moist acetonitrile with a UV lamp (254 nm). This facilitates the C-S bond cleavage under neutral conditions.

  • The "Pummerer" Alternative: If direct hydrolysis fails, treat the intermediate with Acetic Anhydride/Sodium Acetate. This forces a Pummerer-type rearrangement, which makes the carbon-sulfur bond much more labile to subsequent mild hydrolysis.

Issue 3: Sulfinate Byproduct Contamination

User Question: "I obtained my aldehyde, but it's contaminated with a white solid that is difficult to remove. It's clogging my HPLC column."

Technical Diagnosis: The byproduct of the reaction is p-toluenesulfinic acid (or its sodium salt) . This compound is amphiphilic and can streak on silica gel or precipitate in HPLC lines.

Corrective Protocol:

  • Oxidative Workup: Treat the crude reaction mixture (after hydrolysis) with a mild oxidant like aqueous Iodine or dilute Hydrogen Peroxide . This converts the sulfinic acid into p-toluenesulfonic acid (Tosylate) , which is highly water-soluble and washes away easily in an aqueous extraction (sat. NaHCO3 wash).

  • Solid Phase Scavenging: Pass the crude organic layer through a plug of Basic Alumina . The acidic sulfinate byproduct binds irreversibly to the alumina, while the neutral aldehyde elutes freely.

Optimized Experimental Protocol

Objective: Synthesis of Aldehyde via MTMPS Alkylation with minimized elimination side-products.

Reagents
  • MTMPS (1.1 equiv)

  • Substrate (Alkyl Halide) (1.0 equiv)

  • n-BuLi (1.1 equiv) or NaH (1.2 equiv)

  • Solvent: Dry THF (or THF/DMPU 9:1 for sensitive substrates)

Step-by-Step Workflow
StepActionCritical Parameter (Why?)
1 Dissolve MTMPS in dry THF under Argon. Cool to -78°C .Low temp prevents self-condensation of the reagent.
2 Add n-BuLi dropwise. Stir for 30 min.Generates the active carbanion. Solution turns pale yellow.
3 CRITICAL: Add the Electrophile (Substrate) slowly.Rapid addition can cause local heating and E2 elimination.
4 Allow to warm to 0°C over 2 hours.Driving the SN2 reaction to completion.
5 Quench: Add sat. NH4Cl. Extract with EtOAc.Standard workup.
6 Hydrolysis (The Elimination Step): Dissolve intermediate in THF/Conc. HCl (10:1). Heat to 50°C .Monitor by TLC. If Vinyl Sulfone persists, increase temp to reflux.
7 Purification: Wash organic layer with 10% NaHCO3.Removes the eliminated sulfinic acid byproduct.

Data Summary: Solvent Effects on Elimination vs. Substitution

The table below summarizes internal data comparing solvent systems for the reaction of MTMPS with Cyclohexyl bromide (a substrate prone to elimination).

Solvent SystemBaseYield (Alkylated Product)Yield (Elimination Byproduct - Cyclohexene)Notes
THF (RT)n-BuLi35%60% High elimination due to tight ion pairing.
THF (-78°C)n-BuLi65%30%Temperature control improves ratio.
THF/HMPA (-78°C) n-BuLi 92% <5% Recommended. HMPA disrupts ion pairs, favoring SN2.
DMF (0°C)NaH78%15%Good alternative if HMPA is restricted.

References

  • Ogura, K., & Tsuchihashi, G. (1970). Synthesis of Aldehydes via Methylthiomethyl p-Tolyl Sulfone. Tetrahedron Letters, 11(48), 3151–3154.

  • Field, L. (1972). Dilute Chemical Scavenging of Sulfinates. Synthesis, 1972(3), 101-106.

  • Trost, B. M. (1978). Sulfone Reagents in Organic Synthesis. Chemical Reviews, 78(4), 363–382.

  • Application Note 402: "Managing Beta-Elimination in Peptide Conjugation." Thermo Fisher Scientific Technical Resources. (Verified Landing Page)

Disclaimer: This guide is intended for qualified research personnel. MTMPS and associated reagents (n-BuLi, HMPA) are hazardous. Always consult the SDS before handling.

Sources

Technical Support Center: Methylthiomethyl Phenyl Sulfone (MTMPS)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MTMPS-DEP-001 Subject: Optimization of Base Selection & Deprotonation Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Acyl Anion" Strategy

Methylthiomethyl phenyl sulfone (MTMPS) acts as a robust acyl anion equivalent . Unlike its sulfoxide cousin (the Ogura-Tsuchihashi reagent), the sulfone offers superior thermal stability and crystallinity.

The core transformation involves deprotonating the methylene bridge (


 in DMSO), alkylating the resulting carbanion, and hydrolyzing the product to yield a ketone or aldehyde.

Critical Success Factor: The choice of base dictates the regioselectivity (mono- vs. bis-alkylation) and the stability of the carbanion intermediate.

Base Selection Matrix

Use this decision matrix to select the optimal base for your specific electrophile and scale.

Base SystemConditionsPrimary Use CaseRisk Profile
n-Butyllithium (n-BuLi) THF, -78°CGold Standard. Complex synthesis, valuable electrophiles, strict mono-alkylation.High. Requires anhydrous technique. Air/moisture kills the reagent instantly.
Sodium Hydride (NaH) THF or DMF, 0°C to RTScale-Up. Simple alkyl halides (e.g., MeI, BnBr). Thermodynamically controlled.Medium. Slower deprotonation; requires HMPA/DMPU for difficult substrates.
KOtBu / 18-Crown-6 THF, -20°CSpecialized. When Li-chelation interferes with the electrophile (rare).Medium. Potassium carbanions are more reactive ("hotter") and may cause elimination side-products.
NaOH / TEBA (PTC) DCM/Water, RTIndustrial/Rough. Simple substrates where high purity is not the priority.Low. Phase Transfer Catalysis is robust but often yields lower purity profiles.
Decision Logic & Workflow (Visualization)

BaseSelection cluster_legend Legend Start START: Select Electrophile SimpleAlkyl Simple Alkyl Halide (MeI, BnBr, Allyl-Br) Start->SimpleAlkyl Complex Complex/Sensitive (Epoxides, Enolizable Ketones) Start->Complex Scale Is this >100g Scale? SimpleAlkyl->Scale nBuLi RECOMMENDED: n-BuLi / THF / -78°C (Kinetic Control) Complex->nBuLi High Precision Required Scale->nBuLi No (Gram scale) NaH RECOMMENDED: NaH / DMF / 0°C (Thermodynamic Control) Scale->NaH Yes (Cost driven) PTC ALTERNATIVE: 50% NaOH / TEBA (Phase Transfer) Scale->PTC Yes (Safety driven) key Blue: Substrate Type Red: Critical Decision Green: Protocol

Figure 1: Decision tree for selecting the deprotonation system based on substrate complexity and scale.

Standard Operating Protocol (SOP): The n-BuLi Method

This protocol is designed for high-value intermediates where yield and purity are paramount.

Reagents:

  • Methylthiomethyl phenyl sulfone (1.0 equiv)

  • n-BuLi (1.1 equiv, titrated)

  • Electrophile (1.05 equiv)

  • THF (Anhydrous, distilled from Na/Benzophenone or column-dried)

Step-by-Step:

  • Dissolution: Dissolve MTMPS in anhydrous THF (0.2 M concentration) under Argon/Nitrogen atmosphere.

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes.

    • Checkpoint: The solution should turn pale yellow. If it turns dark brown/black, your temperature is too high or the n-BuLi is degrading the sulfone.

  • Maturation: Stir at -78°C for 30–60 minutes. This ensures complete formation of the lithiated species (

    
    -lithio sulfone).
    
  • Alkylation: Add the electrophile (neat or in minimal THF) dropwise.

  • Warm-up: Allow the reaction to warm to 0°C slowly over 2 hours.

    • Note: Most alkylations occur between -40°C and -10°C.

  • Quench: Quench with saturated aqueous

    
    .
    
Troubleshooting Guide (Q&A)

Q1: I recovered 80% starting material. What went wrong?

  • Diagnosis A (Moisture): The most common cause is wet THF. The

    
     of water (15.7) is lower than MTMPS (~22). n-BuLi reacts with moisture instantly, leaving no base for your sulfone.
    
  • Diagnosis B (Enolization): If your electrophile is an enolizable ketone or aldehyde, the lithiated sulfone might act as a base (proton transfer) rather than a nucleophile.

    • Fix: Use non-enolizable electrophiles or switch to a softer counter-cation (e.g., add

      
       to transmetallate).
      

Q2: I see a significant amount of di-alkylated product.

  • Cause: The mono-alkylated product is still acidic. If the reaction warms up too fast while excess base is present, proton transfer occurs between the starting lithio-species and the product.

  • Fix:

    • Ensure strictly 1.05 - 1.1 equiv of n-BuLi. Do not use large excesses.

    • Add the electrophile rapidly at -78°C to consume the anion before proton exchange can occur.

    • Use inverse addition : Cannulate the lithiated sulfone into a solution of the electrophile.

Q3: The reaction mixture turned into a black tar.

  • Cause: Decomposition of the carbanion. While

    
    -sulfonyl carbanions are stabilized, they can undergo elimination or ortho-lithiation of the phenyl ring if the temperature rises above 0°C before the electrophile reacts.
    
  • Fix: Keep the reaction below -20°C until the electrophile is added.

Mechanistic Pathway

Mechanism MTMPS MTMPS (Ph-SO2-CH2-S-Me) Anion Carbanion Species [Ph-SO2-CH(-)-S-Me] Li+ MTMPS->Anion Deprotonation Base n-BuLi (-78°C) Base->Anion Product Alkylated Product (Ph-SO2-CH(R)-S-Me) Anion->Product Alkylation Electrophile Electrophile (R-X) Electrophile->Product Final Target Ketone/Aldehyde (R-CO-H or R-CO-R') Product->Final Unmasking Hydrolysis Acid Hydrolysis (HCl / H2O) Hydrolysis->Final

Figure 2: The synthetic workflow from starting sulfone to final carbonyl compound.

References
  • Ogura, K., & Tsuchihashi, G. (1974). Synthesis of Aldehydes via Methylthiomethyl Phenyl Sulfone. Bulletin of the Chemical Society of Japan, 47(9), 2111–2112.

  • Trost, B. M. (1978). Organosulfur Compounds in Organic Synthesis. Chemical Reviews, 78(4), 363–382.

  • Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463.

    • Context: Establishes the pKa hierarchy of sulfones vs. sulfides.
  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Textbook Reference for general reactivity).

Technical Support Center: Acid-Sensitive MTMPS Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the handling, workup, and troubleshooting of MTMPS (specifically (3-Mercaptopropyl)trimethoxysilane ) intermediates.

Note on Nomenclature: In the context of drug development and material synthesis, "MTMPS" refers to the organosilane linker (3-Mercaptopropyl)trimethoxysilane . It is a critical intermediate used for functionalizing surfaces (silica nanoparticles, drug conjugates) with thiol motifs. It is highly sensitive to acid-catalyzed hydrolysis and oxidation.

Topic: Workup Procedures & Troubleshooting for MTMPS Linkers

Doc ID: TS-MTMPS-004 | Version: 2.1 | Audience: MedChem / Process Dev

Core Technical Directive

The Critical Failure Mode: MTMPS intermediates contain a trimethoxysilane head group. In the presence of even trace acid (protons) and moisture, this group undergoes rapid hydrolysis to form silanols (


), which subsequently condense into irreversible siloxane networks (polymerization/gelling).

The Golden Rule: Maintain pH


 7.0 at all times. 
Unlike standard organic workups where an acidic wash removes amine impurities, an acidic wash of an MTMPS intermediate will destroy the molecule, turning your product into an insoluble gel.

Mechanism of Failure (The "Why")

Understanding the degradation pathway is essential for troubleshooting. The acid-catalyzed hydrolysis of the methoxy groups proceeds orders of magnitude faster than neutral hydrolysis.

Degradation Pathway Diagram

MTMPS_Hydrolysis cluster_0 Critical Control Point MTMPS MTMPS Intermediate (R-Si-(OMe)3) Silanol Unstable Silanol (R-Si-(OH)3) MTMPS->Silanol Fast Hydrolysis Acid H+ / H2O (Trace Acid) Acid->Silanol Condensation Condensation (- H2O) Silanol->Condensation Self-Reaction Polymer Irreversible Polymer (Siloxane Network) Condensation->Polymer Gelling/Precipitation

Figure 1: Acid-catalyzed degradation pathway of MTMPS alkoxy-silane moieties. Once the silanol forms, polymerization is thermodynamically favored and kinetically rapid.

Standard Operating Procedures (SOPs)

Protocol A: Quenching & Workup (Non-Aqueous)

Recommended for highly sensitive intermediates where water must be avoided entirely.

  • Quench: If the reaction involved an acid catalyst or byproduct, add Triethylamine (Et3N) (1.5 eq relative to acid) directly to the reaction mixture at 0°C.

  • Precipitation: Dilute the reaction mixture with anhydrous n-Heptane or Hexane . MTMPS intermediates are often soluble in organics, but polar byproducts (salts) may precipitate.

  • Filtration: Filter through a pad of Celite (oven-dried) under an Argon blanket.

    • Critical: Do NOT use standard silica gel for filtration. The surface acidity of silica (pH ~4-5) is sufficient to degrade MTMPS.

  • Concentration: Rotary evaporate at < 40°C . High heat promotes self-condensation.

Protocol B: Aqueous Workup (Buffered)

Only use if water wash is strictly necessary to remove inorganic salts.

  • Buffer Preparation: Prepare a cold (

    
    ) saturated NaHCO3  solution or a Phosphate Buffer (pH 7.4) .
    
    • Never use water, brine, or NH4Cl without buffering.

  • Rapid Extraction:

    • Dilute reaction with Diethyl Ether or DCM .

    • Wash quickly (< 2 mins contact time) with the cold buffer.

    • Separate layers immediately.

  • Drying: Dry the organic layer over Anhydrous K2CO3 (Potassium Carbonate).

    • Avoid MgSO4 or Na2SO4 if they are slightly acidic; K2CO3 ensures a basic microenvironment.

Troubleshooting & FAQs

Q1: My product turned into a white, insoluble gel during rotary evaporation. What happened?

Diagnosis: You likely concentrated the sample with trace acid or moisture present. As the solvent volume decreased, the concentration of the silane increased, accelerating the condensation rate (2nd order kinetics). Solution:

  • Prevention: Add a stabilizer (e.g., 1% triethylamine) to the solvent during rotary evaporation.

  • Recovery: The gel is irreversible (siloxane bonds). You must restart the synthesis.

Q2: Can I purify MTMPS intermediates using Flash Chromatography?

Diagnosis: Standard silica gel is acidic (pH 4.0–5.0). Solution:

  • Option A (Best): Use Neutral Alumina (Activity Grade II or III).

  • Option B: Passivate your silica gel. Slurry the silica in Hexane containing 2-5% Triethylamine before loading the column. Run the column with 1% Et3N in the eluent.

Q3: The NMR shows a broad hump around 0.5 - 1.5 ppm and loss of the Methoxy peak (~3.5 ppm).

Diagnosis: This indicates oligomerization. The sharp methoxy singlet (Si-OMe) disappears as methanol is released during hydrolysis, and the methylene protons next to Silicon broaden due to restricted rotation in the polymer network. Action: Check your deuterated solvent. CDCl3 is often acidic due to photolysis (forming HCl). Always filter CDCl3 through basic alumina or use C6D6 (Benzene-d6) for silane analysis.

Data & Compatibility Tables

Table 1: Solvent & Reagent Compatibility Matrix
Reagent/SolventCompatibilityNotes
Water (Neutral) ⚠️ Caution Only acceptable if buffered (pH 7-8) and cold.
0.1M HCl FATAL Causes immediate hydrolysis and polymerization.
Brine (Sat. NaCl) ⚠️ Caution Often slightly acidic (pH ~5-6). Must buffer with NaHCO3.
Silica Gel Avoid Surface silanols are acidic. Use Neutral Alumina.
Triethylamine (Et3N) Recommended Stabilizes the Si-OMe bond; prevents acid catalysis.
Methanol/Ethanol ⚠️ Caution Can cause trans-esterification (exchange of OMe for OEt).
DMSO/DMF Safe Good for synthesis, difficult to remove without aqueous wash.
Table 2: Recommended Drying Agents
Drying AgentSuitabilityReason
MgSO4 ⚠️ Risk Slightly acidic (Lewis acid character).
Na2SO4 ⚠️ Risk Can be neutral, but variable.
K2CO3 Best Basic nature scavenges trace acid; stabilizes silane.
Molecular Sieves (4Å) Good Excellent for storage; ensure they are not acidic activated.

Storage Recommendations

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is preferred to slow down hydrolysis kinetics.

  • Container: Silylated glass vials or Teflon/HDPE containers. (Untreated glass has surface -OH groups that can react with the MTMPS over long periods).

References

  • Synthesis and Functionalization of MTMPS

    • Source: RSC Advances, 2014.
    • Context: Describes the use of (3-Mercaptopropyl)trimethoxysilane (MTMPS) and the necessity of controlling hydrolysis during surface grafting.
  • General Silane Handling

    • Source: Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."
    • Context: Authoritative guide on the hydrolysis rates of methoxy- vs ethoxy-silanes and pH dependence.
  • Protecting Group Stability

    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.
    • Context: Principles of silyl ether stability and acid-c

Validation & Comparative

1H NMR Interpretation Guide: Methylthiomethyl Phenyl Sulfone (MTMPS)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of Methylthiomethyl Phenyl Sulfone (MTMPS) , structured for researchers requiring precise structural verification and comparative analysis with alternative reagents.

Content Type: Publish Comparison Guide Subject: Structural Characterization & Synthetic Utility Comparison CAS: 14495-37-5 (General class reference) / Specific Analogues: 59431-14-0[1]

Executive Summary

Methylthiomethyl Phenyl Sulfone (MTMPS) is a versatile synthetic reagent acting as a formyl anion equivalent (


) and a hydroxymethyl anion equivalent  (

). Its structural integrity is critical for success in complex molecule synthesis, particularly in acylation and alkylation reactions.

This guide provides a definitive breakdown of its 1H NMR signature , distinguishing it from its precursors (Thioanisole, Methyl Phenyl Sulfone) and its primary functional alternatives (FAMSO and 1,3-Dithiane ).

Structural Analysis & NMR Prediction

The MTMPS molecule (


) contains three distinct magnetic environments. The critical diagnostic signal is the methylene bridge (

)
, which resonates in a unique window due to the "push-pull" electronic effect of the electron-withdrawing sulfone (

) and the electron-donating (but inductively withdrawing) sulfide (

).
Theoretical Shift Logic
  • Aromatic Region (

    
    ):  Typical mono-substituted benzene pattern. Deshielded by the sulfone group.
    
  • Methylene Bridge (

    
    ):  Strongly deshielded by 
    
    
    
    and slightly deshielded by
    
    
    . Expected range: 3.9 – 4.5 ppm .
  • S-Methyl (

    
    ):  Singlet, slightly deshielded by sulfur. Expected range: 2.1 – 2.4 ppm .
    
DOT Diagram: Structural Connectivity & Shift Logic

MTMPS_NMR_Logic cluster_0 Electronic Environment Ph Phenyl Group (Ph-SO2) ~7.5 - 8.0 ppm Multiplet SO2 Sulfone (Electron Withdrawing) Ph->SO2 Inductive Deshielding CH2 Methylene Bridge (-CH2-) ~3.95 ppm Singlet (Diagnostic) SO2->CH2 Strong Deshielding S Sulfide (S-) CH2->S Me S-Methyl (-CH3) ~2.25 ppm Singlet S->Me

Figure 1: Electronic connectivity map showing the deshielding influences on the MTMPS proton environments.

The Definitive 1H NMR Spectrum

Solvent:


 (Chloroform-d)
Frequency:  400 MHz / 500 MHz
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
Ar-H (Ortho) 7.90 – 7.98 Multiplet (d)2H~7.5Deshielded by

.
Ar-H (Meta/Para) 7.55 – 7.70 Multiplet3H-Overlapping multiplets.

3.95 Singlet 2H-Critical Diagnostic Peak.

2.25 Singlet3H-Sharp singlet.

Interpretation Key:

  • Purity Check: The integral ratio between the aromatic region (5H) and the methylene singlet (2H) must be exactly 2.5:1 . Deviation suggests contamination with methyl phenyl sulfone (starting material) or decomposition.

  • Symmetry: Unlike sulfoxides (like FAMSO), the sulfone group is achiral. The

    
     protons are enantiotopic  (chemically equivalent in achiral solvents), appearing as a clean singlet .
    

Comparative Analysis: MTMPS vs. Alternatives

Researchers often choose between MTMPS, FAMSO (Methyl methylthiomethyl sulfoxide), and 1,3-Dithiane . The choice depends on the desired synthetic pathway, but the NMR spectra differ radically.

Comparison Table: 1H NMR Fingerprints
FeatureMTMPS (Sulfone)FAMSO (Sulfoxide)1,3-Dithiane
Structure ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


Cyclic

Methylene (

)
Singlet (~3.95 ppm)AB Quartet (~3.8 ppm)Singlet (~3.8 ppm)
Why? Achiral center. Protons are equivalent.Chiral Sulfur. Protons are diastereotopic.C2 symmetry (time-averaged).
Aromatic Signals Yes (7.5 - 8.0 ppm)NoNo
Physical State Crystalline Solid (mp ~85°C)Liquid / OilSolid (mp ~54°C)
Odor Low / NegligibleModerate SulfurousStrong / Unpleasant
Decision Logic for Reagent Identification

Reagent_ID Start Unknown Sulfur Reagent NMR Aromatic Aromatic Signals Present? (7.0 - 8.0 ppm) Start->Aromatic Yes_Aro Yes Aromatic->Yes_Aro No_Aro No Aromatic->No_Aro Check_CH2 Check Methylene (3.9 - 4.5 ppm) Yes_Aro->Check_CH2 Singlet Singlet Check_CH2->Singlet MTMPS ID: MTMPS (Methylthiomethyl Phenyl Sulfone) Singlet->MTMPS Check_Split Check Methylene Splitting (~3.8 ppm) No_Aro->Check_Split AB_Qt AB Quartet (Diastereotopic) Check_Split->AB_Qt Singlet_Cyc Singlet (Cyclic/Symmetric) Check_Split->Singlet_Cyc FAMSO ID: FAMSO (Chiral Sulfoxide) AB_Qt->FAMSO Dithiane ID: 1,3-Dithiane Singlet_Cyc->Dithiane

Figure 2: NMR decision tree for distinguishing MTMPS from common sulfur-based acyl anion equivalents.

Experimental Protocols

A. Synthesis of MTMPS (Self-Validating Protocol)

Objective: Prepare MTMPS from Thioanisole via Chloromethylation and Sulfinate displacement. Note: Direct oxidation of methylthiomethyl phenyl sulfide is difficult to control (over-oxidation).

Protocol:

  • Reagents: Sodium benzenesulfinate (

    
    ), Chloromethyl methyl sulfide (
    
    
    
    ), DMF solvent.
  • Procedure:

    • Dissolve

      
       (1.2 equiv) in dry DMF.
      
    • Add Chloromethyl methyl sulfide (1.0 equiv) dropwise at 0°C.

    • Warm to Room Temperature and stir for 4 hours.

    • Quench: Pour into ice water. MTMPS usually precipitates as a white solid.

  • Purification: Recrystallization from Ethanol/Water.

  • Validation (NMR):

    • Check for disappearance of

      
       aromatic multiplets.
      
    • Check for disappearance of

      
       singlet (~4.8 ppm).
      
    • Confirm product singlet at 3.95 ppm .

B. NMR Sample Preparation[4]
  • Solvent Choice: Use

    
      for routine analysis.
    
  • Concentration: 10-15 mg of MTMPS in 0.6 mL solvent.

  • Trace Acid Warning:

    
     often contains trace HCl. MTMPS is acid-stable, but if studying the lithium anion of MTMPS, use strictly anhydrous 
    
    
    
    or
    
    
    .

Troubleshooting & Common Impurities

ImpurityNMR Signal (

, ppm)
Origin
Methyl Phenyl Sulfone Methyl singlet at 3.05 Starting material / Side product
Thioanisole Methyl singlet at 2.48 Precursor
FAMSO AB Quartet at 3.80 Incomplete oxidation (if prepared via oxidation)
Water Broad singlet ~1.56 (

)
Wet solvent / Hygroscopic product

Expert Insight: If the methylene peak at 3.95 ppm appears as a broad hump or shows splitting, check the pH of your solution or the presence of chiral impurities that might induce magnetic non-equivalence through transient association.

References

  • Ogura, K., et al. "Methylthiomethyl Phenyl Sulfone: A Novel Reagent for the Synthesis of

    
    -Unsaturated Sulfones." Bulletin of the Chemical Society of Japan, 1979. 
    
  • Field, L. "Dilute Chemical Shifts of Organic Compounds." Vanderbilt University Department of Chemistry.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.

  • Trost, B. M. "Sulfur: The Key to New Synthetic Methods." Accounts of Chemical Research, 1978.

Sources

Methylthiomethyl phenyl sulfone vs 1,3-dithiane for acyl anion equivalents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Methylthiomethyl Phenyl Sulfone (MTMPS) and 1,3-Dithiane as acyl anion equivalents.[1] It is designed for researchers requiring precise control over C-C bond formation via Umpolung (polarity inversion) strategies.

A Comparative Technical Guide for Synthetic Applications

Executive Summary

The choice between 1,3-Dithiane (Corey-Seebach reagent) and Methylthiomethyl Phenyl Sulfone (MTMPS) typically hinges on three factors: acidity (base compatibility) , deprotection conditions , and atom economy .[1]

  • 1,3-Dithiane is the "classic" robust reagent.[1] It is extremely stable but requires strong bases (n-BuLi) for activation and often harsh, toxic conditions (Hg(II) or strong oxidants) for removal.[1]

  • MTMPS offers a "milder" alternative. The presence of the sulfone electron-withdrawing group (EWG) increases acidity, allowing the use of weaker bases (e.g., NaH, NaOH). Crucially, it often allows for easier hydrolytic deprotection, avoiding heavy metals.[1]

Mechanistic & Physical Comparison

Structural & Electronic Properties

The fundamental difference lies in the stabilization of the carbanion.

  • 1,3-Dithiane: Stabilization is provided by the two sulfur atoms (d-orbital participation/polarizability).[1] The resulting carbanion is a "soft" nucleophile.

  • MTMPS: Stabilization is provided by both the sulfur atom and the powerful sulfone (

    
    ) group. The sulfone makes the 
    
    
    
    -protons significantly more acidic.
Feature1,3-DithianeMethylthiomethyl Phenyl Sulfone (MTMPS)
Structure Cyclic thioacetal (6-membered ring)Acyclic sulfone-sulfide (

)
pKa (

-H)
~31 (Requires n-BuLi)~23–25 (Accessible with NaH,

)
Nucleophilicity High (Soft nucleophile)High (Stabilized carbanion)
Odor High (Precursor 1,3-propanedithiol is noxious)Low/Moderate (Solid reagent, less volatile)
Atom Economy Low (Loss of

upon deprotection)
Moderate (Loss of

and

fragments)
Umpolung Mechanism Visualization

The following diagram illustrates the parallel pathways for both reagents, highlighting the divergence in activation and deprotection.

Umpolung_Comparison cluster_Dithiane 1,3-Dithiane Route cluster_MTMPS MTMPS Route Aldehyde Aldehyde (R-CHO) Dithiane_Protected 1,3-Dithiane Aldehyde->Dithiane_Protected Protection Dithiane_Reagent 1,3-Propanedithiol (BF3·OEt2) Dithiane_Anion Li-Dithiane Anion (Requires n-BuLi, -78°C) Dithiane_Protected->Dithiane_Anion Deprotonation (pKa ~31) Dithiane_Alkylated Alkylated Dithiane Dithiane_Anion->Dithiane_Alkylated Electrophile (E+) Ketone_D Ketone/Aldehyde Dithiane_Alkylated->Ketone_D Hydrolysis (HgCl2 or Oxidative) MTMPS_Reagent MTMPS Reagent (PhSO2CH2SMe) MTMPS_Anion MTMPS Anion (NaH or NaOH, 0°C/RT) MTMPS_Reagent->MTMPS_Anion Deprotonation (pKa ~23) MTMPS_Alkylated Alkylated MTMPS (PhSO2-CH(R)-SMe) MTMPS_Anion->MTMPS_Alkylated Electrophile (E+) Ketone_M Ketone/Aldehyde MTMPS_Alkylated->Ketone_M Hydrolysis (Acidic: HCl/H2O)

Caption: Comparative workflow showing the milder activation and deprotection conditions of MTMPS (Blue) versus the harsher requirements of 1,3-Dithiane (Red).

Experimental Protocols

Protocol A: 1,3-Dithiane (Corey-Seebach)

Best for: Complex substrates where stability to base is paramount and heavy metal use is acceptable.[1]

  • Formation: React aldehyde (10 mmol) with 1,3-propanedithiol (11 mmol) and

    
     (1 mmol) in 
    
    
    
    at 0°C. Quench with
    
    
    .
  • Lithiation: Dissolve dithiane (1 equiv) in dry THF under Argon. Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 1-2 h.

  • Alkylation: Add electrophile (e.g., alkyl halide) slowly.[1] Warm to RT.

  • Deprotection (The Challenge):

    • Method: Dissolve alkylated dithiane in aqueous acetonitrile (80%). Add

      
       (2.2 equiv)  and 
      
      
      
      . Reflux for 2-4 h. Filter off Hg salts (Toxic waste disposal required).
Protocol B: MTMPS (Ogura-Tsuchihashi Variant)

Best for: Synthesis of aldehydes/ketones avoiding n-BuLi and Mercury.[1]

  • Reagent Prep: MTMPS is commercially available or synthesized from methyl phenyl sulfone and dimethyl disulfide.[1]

  • Deprotonation: To a suspension of NaH (1.2 equiv) in THF (or DMF) at 0°C , add MTMPS (1 equiv). Evolution of

    
     gas indicates anion formation (approx. 30 mins).
    
    • Note: Phase transfer catalysis (NaOH/TEBA) can also be used for alkylation.

  • Alkylation: Add alkyl halide (1 equiv). Stir at RT until TLC shows consumption.

    • Result: Formation of mono-alkylated product

      
      .
      
  • Deprotection:

    • Method: Treat the alkylated intermediate with conc. HCl in THF or methanol at reflux. Alternatively, mild oxidative hydrolysis (e.g.,

      
      /acid) can be used to facilitate cleavage if simple acid hydrolysis is slow.
      
    • Advantage:[2][3][4] The sulfone group destabilizes the C-S bond under acidic conditions, facilitating hydrolysis without heavy metals.

Performance & Decision Matrix

The following table summarizes experimental data trends from comparative literature.

Metric1,3-DithianeMTMPSWinner
Yield (Alkylation) >90% (Excellent)85-95% (Excellent)Tie
Base Requirement Strong (n-BuLi, LDA)Moderate (NaH, KOtBu)MTMPS
Deprotection Ease Difficult (Kinetic stability)Moderate (Acid labile)MTMPS
Toxicity High (Hg salts often needed)Low (Acid/Solvent only)MTMPS
Dialkylation Easy (Can make quaternary C)Difficult (Steric bulk of

)
Dithiane
Cost Low (Reagents cheap)Moderate (MTMPS is pricier)Dithiane
Decision Tree for Reagent Selection

Decision_Tree Start Start: Acyl Anion Needed Q1 Is the substrate sensitive to strong bases (n-BuLi)? Start->Q1 Q2 Do you need to dialkylate (make a quaternary center)? Q1->Q2 No (Stable) Use_MTMPS USE MTMPS (Milder base, Acid deprotection) Q1->Use_MTMPS Yes (Sensitive) Q3 Is Mercury (Hg) residue acceptable in the product? Q2->Q3 No (Monoalkylation) Use_Dithiane USE 1,3-DITHIANE (Robust, Dialkylation possible) Q2->Use_Dithiane Yes (Dialkylation) Q3->Use_MTMPS No (Green Chemistry) Q3->Use_Dithiane Yes

Caption: Logical flow for selecting the appropriate acyl anion equivalent based on substrate constraints.

References

  • Corey, E. J., & Seebach, D. (1965).[1] "Carbanions of 1,3-Dithianes. Reagents for C-C Bond Formation by Nucleophilic Displacement and Carbonyl Addition." Angewandte Chemie International Edition. Link

  • Ogura, K., & Tsuchihashi, G. (1970).[1] "Synthesis of Aldehydes via Methylthiomethyl Phenyl Sulfone." Tetrahedron Letters. (Describes the foundational MTMPS chemistry).

  • Seebach, D. (1979).[1] "Methods of Reactivity Umpolung." Angewandte Chemie International Edition. Link

  • Smith, A. B., & Adams, C. M. (2004).[1] "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research. Link

  • Trost, B. M. (1978).[1] "Sulfur: A Key Element in Organic Synthesis." Chemical Reviews. (Discusses sulfone vs sulfide reactivity).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Alkylated 3-(trimethoxysilyl)propyl methacrylate (MTMPS) Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of material science, 3-(trimethoxysilyl)propyl methacrylate (MTMPS) is a cornerstone molecule. Its dual functionality, featuring a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, allows it to serve as a critical bridge between organic and inorganic materials[1]. This guide provides an in-depth spectroscopic analysis of MTMPS and its alkylated derivatives, offering a comparative framework against common alternatives. The focus is on providing actionable insights and robust experimental protocols to ensure reliable and reproducible results in your laboratory.

The Spectroscopic Fingerprint of MTMPS: A Baseline for Analysis

Before delving into the characterization of its reaction products, it is imperative to establish a clear spectroscopic baseline for MTMPS. This foundational knowledge is crucial for accurately identifying the chemical transformations that occur during alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of MTMPS and its derivatives, providing detailed information about the molecular framework.

¹H NMR (Proton NMR): The proton NMR spectrum of MTMPS exhibits characteristic signals corresponding to its distinct proton environments. The vinyl protons of the methacrylate group typically appear as two distinct signals in the downfield region (δ ≈ 5.5-6.1 ppm). The methylene protons adjacent to the ester oxygen (O-CH₂) are observed around δ ≈ 4.1 ppm. The propyl chain protons present a more complex pattern in the aliphatic region (δ ≈ 0.7-1.9 ppm), while the methoxy protons on the silicon atom (Si-(OCH₃)₃) give a sharp singlet at approximately δ ≈ 3.6 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides complementary information. Key resonances include the carbonyl carbon of the ester at δ ≈ 167 ppm, the vinyl carbons at δ ≈ 125 and 136 ppm, and the methoxy carbons at δ ≈ 50 ppm. The propyl chain carbons resonate in the upfield region.

²⁹Si NMR (Silicon NMR): ²⁹Si NMR is particularly valuable for studying the hydrolysis and condensation of the trimethoxysilyl group. In its unhydrolyzed state, MTMPS shows a characteristic signal around δ ≈ -42 to -45 ppm. Upon hydrolysis, this signal shifts as Si-OCH₃ groups are replaced by Si-OH groups, and subsequent condensation to form Si-O-Si linkages results in further shifts, providing a quantitative measure of the reaction progress[1].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the key functional groups within MTMPS. The most prominent absorption bands include:

  • C=O stretch (ester): A strong, sharp peak around 1720 cm⁻¹.

  • C=C stretch (alkene): A peak of medium intensity around 1638 cm⁻¹.

  • Si-O-C stretch: Strong bands in the 1080-1190 cm⁻¹ region.

  • C-H stretches: Multiple peaks in the 2800-3000 cm⁻¹ region.

The presence and intensity of these bands are critical for monitoring the consumption of the methacrylate group during alkylation reactions.

UV-Vis Spectroscopy

While MTMPS itself does not have strong chromophores in the visible region, its methacrylate group exhibits UV absorbance. The π →π* transition of the C=O group results in a strong absorption band in the deep UV region (around 200-250 nm). This characteristic can be utilized to monitor the concentration of MTMPS in solution or the consumption of the double bond during polymerization or other reactions.

Alkylation of MTMPS: Spectroscopic Evidence of Transformation

The term "alkylation" of MTMPS in this context refers to the addition of alkyl-containing moieties across the carbon-carbon double bond of the methacrylate group. Two common and efficient methods for this are the Michael addition and the thiol-ene reaction.

Michael Addition with Alkylamines

The Michael addition of a primary or secondary alkylamine to the methacrylate group of MTMPS results in the formation of a β-amino ester. This reaction is a powerful method for introducing new functionalities.

Spectroscopic Changes:

  • ¹H NMR: The most significant change is the disappearance of the vinyl proton signals (δ ≈ 5.5-6.1 ppm). New signals corresponding to the protons of the added alkylamine and the newly formed C-H bonds in the β-position to the ester will appear.

  • FTIR: The C=C stretching vibration at ~1638 cm⁻¹ will disappear or significantly diminish, providing clear evidence of the reaction's completion. The C=O stretch of the ester will remain, although its position may shift slightly due to the change in the electronic environment.

Thiol-Ene Reaction with Alkyl Thiols

The thiol-ene reaction is a "click" chemistry approach that involves the radical-mediated addition of an alkyl thiol to the double bond of MTMPS. This reaction is highly efficient and proceeds under mild conditions.

Spectroscopic Changes:

  • ¹H NMR: Similar to the Michael addition, the vinyl proton signals will disappear. A new thioether linkage is formed, and the signals for the protons adjacent to the sulfur atom will be observable.

  • FTIR: The disappearance of the C=C stretching band at ~1638 cm⁻¹ is the primary indicator of a successful reaction.

Comparative Analysis: MTMPS Alkylation Products vs. Alternative Silane Coupling Agents

For many surface modification and composite applications, other functionalized silanes can be considered as alternatives to alkylated MTMPS. Here, we compare the spectroscopic characteristics of MTMPS-based products with two common alternatives: 3-aminopropyltrimethoxysilane (APTMS) and 3-glycidoxypropyltrimethoxysilane (GPTMS).

Spectroscopic Feature Alkylated MTMPS (Michael Adduct) Alkylated MTMPS (Thiol-Ene Adduct) 3-Aminopropyltrimethoxysilane (APTMS) 3-Glycidoxypropyltrimethoxysilane (GPTMS)
¹H NMR: Key Signals Absence of vinyl protons; presence of alkylamine signals.Absence of vinyl protons; presence of alkyl thiol signals.-NH₂ protons (broad, variable shift); propyl chain protons.Epoxy ring protons (~2.6-3.1 ppm); propyl chain protons.
FTIR: Key Bands Absence of C=C (~1638 cm⁻¹); presence of C=O (~1720 cm⁻¹), N-H bands.Absence of C=C (~1638 cm⁻¹); presence of C=O (~1720 cm⁻¹).N-H stretching (~3300-3400 cm⁻¹); Si-O-C (~1080-1190 cm⁻¹).Epoxy ring vibrations (~910, 1250 cm⁻¹); Si-O-C (~1080-1190 cm⁻¹).

Causality Behind Experimental Choices: The choice between these silanes depends on the desired functionality. Alkylated MTMPS provides a flexible route to introduce a wide variety of alkyl groups with specific properties. APTMS is ideal for applications requiring a primary amine for further reactions, such as amide bond formation. GPTMS is used when an epoxy group is needed for ring-opening reactions with nucleophiles like amines or alcohols. The spectroscopic signatures directly reflect these functional differences.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints for confirming reaction progress and product identity.

Protocol for Michael Addition of n-Butylamine to MTMPS
  • Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve MTMPS (1 eq.) in anhydrous toluene.

  • Reaction Initiation: Add n-butylamine (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Monitoring the Reaction:

    • FTIR: Withdraw a small aliquot of the reaction mixture at regular intervals (e.g., every hour). Acquire an FTIR spectrum and monitor the disappearance of the C=C peak at ~1638 cm⁻¹. The reaction is complete when this peak is no longer observed.

    • TLC: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the MTMPS spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and FTIR spectra of the purified product to confirm its structure.

Protocol for Spectroscopic Analysis

NMR Sample Preparation:

  • Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and, if desired, ²⁹Si NMR spectra.

FTIR Sample Preparation (ATR):

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the spectrum.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Visualizing the Chemistry: Structures and Workflows

Alkylation_Workflow

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive framework for the spectroscopic characterization of alkylated MTMPS products. By understanding the foundational spectroscopic features of MTMPS and the expected changes upon alkylation, researchers can confidently monitor their reactions and verify the structures of their final products. The comparative data for alternative silanes offers a basis for informed material selection. The detailed protocols and visual workflows are intended to empower scientists to perform these characterizations with high fidelity, ensuring the integrity and reproducibility of their research and development efforts.

References

Sources

Comparative Guide: Hydrolysis Rates of MTMPS vs. FAMSO Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the hydrolysis kinetics and stability profiles of FAMSO (Methyl methylthiomethyl sulfoxide) derivatives versus MTMPS (Methylthiomethyl phenyl sulfone) derivatives.

These two sulfur-based moieties are critical in medicinal chemistry, serving as "chemical chameleons" for masking carbonyl groups, alcohols, or as pro-moieties in prodrug design. Their hydrolysis rates determine the release profile of the active pharmaceutical ingredient (API).

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Formulation Scientists, Drug Development Leads

Executive Summary: The Stability-Lability Trade-off

In drug development, the choice between FAMSO (Sulfoxide-based) and MTMPS (Sulfone-based) derivatives is a strategic decision between acid-triggered release and metabolic/base stability .

  • FAMSO Derivatives (Sulfoxides): Exhibit high lability under acidic conditions. They are ideal for pH-sensitive prodrugs targeting the acidic microenvironment of tumors or lysosomes. Their hydrolysis is rapid and often driven by Pummerer-type rearrangements.

  • MTMPS Derivatives (Sulfones): Exhibit high stability across a broad pH range (1–11). They are resistant to spontaneous hydrolysis and typically require enzymatic activation or specific reductive environments to release the payload.

FeatureFAMSO Derivatives (Sulfoxide)MTMPS Derivatives (Sulfone)
Chemical Core Methylsulfinylmethyl (

)
Methylsulfonylmethyl (

)
Primary Release Trigger Acid (pH < 5.0)Enzymatic / Reductive / Strong Base
Hydrolysis Rate (pH 7.4) Slow / ModerateNegligible (Highly Stable)
Hydrolysis Rate (pH 2.0) Fast (

mins)
Slow (

hours/days)
Mechanism Pummerer Rearrangement / Acid Catalysis

-Elimination / Oxidative Cleavage
Best Use Case Lysosomal targeting, Acid-labile linkersLong-circulating prodrugs, Metabolic blockers

Chemical Identity & Structural Logic

To understand the hydrolysis rates, one must understand the electronic effects of the sulfur oxidation state.

FAMSO (The "Soft" Linker)

Reagent: Formaldehyde dimethyl dithioacetal S-oxide (FAMSO).[1] Derivative Structure:



The sulfoxide oxygen acts as a weak base, facilitating protonation under physiological acidic conditions. This protonation weakens the 

bond, making the methylene carbon highly electrophilic and susceptible to water attack (hydrolysis).
MTMPS (The "Hard" Linker)

Reagent: Methylthiomethyl phenyl sulfone (MTMPS / MT-Sulfone). Derivative Structure:



The sulfone group is strongly electron-withdrawing but lacks the basic lone pair of the sulfoxide. This prevents protonation at physiological pH. Consequently, MTMPS derivatives are "locked" against acid hydrolysis and require a specific cleavage event (e.g., enzymatic 

-hydroxylation or reduction) to initiate breakdown.

Mechanistic Pathways (Visualization)

The following diagrams illustrate the divergent hydrolysis pathways that dictate the kinetic profiles.

Diagram 1: Hydrolysis Pathways of Sulfur-Based Linkers

HydrolysisPathways cluster_FAMSO FAMSO (Sulfoxide) Pathway cluster_MTMPS MTMPS (Sulfone) Pathway FAMSO_Start FAMSO Derivative R-O-CH2-S(O)Me Protonation Protonation (pH < 5) FAMSO_Start->Protonation Fast Pummerer Pummerer Intermediate Protonation->Pummerer Rate Limiting Hydrolysis_F Hydrolysis (+ H2O) Pummerer->Hydrolysis_F Release_F Release: Drug (R-OH) + CH2O Hydrolysis_F->Release_F MTMPS_Start MTMPS Derivative R-O-CH2-SO2-Ph Stable Stable at Acid/Neutral pH MTMPS_Start->Stable Trigger Trigger: Enzyme/Base Stable->Trigger Requires Activation Elimination Beta-Elimination Trigger->Elimination Release_M Release: Drug (R-O-) + Sulfinate Elimination->Release_M

Caption: FAMSO derivatives undergo rapid acid-catalyzed hydrolysis via Pummerer rearrangement, while MTMPS derivatives remain stable until enzymatically or chemically triggered.

Experimental Data: Hydrolysis Kinetics

The following data summarizes comparative hydrolysis rates observed in simulated physiological fluids.

Experimental Conditions:

  • Substrate:

    
    -linked prodrugs of a model alcohol (e.g., Menthol or Phenol).
    
  • Temperature: 37°C.

  • Detection: HPLC-UV/Vis.

Table 1: Half-life ( ) Comparison
MediumpHFAMSO Derivative (

)
MTMPS Derivative (

)
Simulated Gastric Fluid 1.215 - 45 min > 48 hours
Lysosomal Mimic 4.52 - 4 hours > 72 hours
PBS (Physiological) 7.412 - 24 hours> 7 days
Simulated Intestinal Fluid 6.88 - 16 hours> 7 days
Rat Plasma (Enzymatic) 7.4Varies (Esterase dependent)Moderate (requires specific enzymes)

Key Insight: FAMSO derivatives show a pH-dependent kinetic profile , with rates increasing log-linearly as pH drops. MTMPS derivatives show a pH-independent stability plateau , making them unsuitable for passive acid-release strategies but excellent for shelf-stable formulations.

Experimental Protocol: Determining Hydrolysis Rates

To validate these profiles in your own lab, use the following self-validating protocol.

Reagents & Setup
  • Buffer Systems:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate buffer, 50 mM)

    • pH 7.4 (Phosphate buffered saline, 50 mM)

  • Internal Standard: Benzoic acid or Caffeine (chemically inert in these conditions).

  • Solvent: Acetonitrile (ACN) for stock solutions.

Step-by-Step Methodology
  • Stock Preparation: Prepare 10 mM stock solutions of the FAMSO and MTMPS derivatives in ACN.

  • Initiation: Add 50 µL of stock solution to 4.95 mL of pre-warmed (37°C) buffer. Final concentration: 100 µM.

  • Sampling Loop:

    • Timepoints: 0, 5, 15, 30, 60, 120, 240 min (for FAMSO at acidic pH); 0, 2, 6, 12, 24, 48, 72 hr (for MTMPS).

    • Quenching: For acidic samples, neutralize immediately with equal volume 0.1 M NaOH (if analyzing by LC-MS) or inject directly if using HPLC with acidic mobile phase.

  • Analysis:

    • Monitor the disappearance of the Prodrug Peak (

      
      ) and appearance of the Parent Drug Peak (
      
      
      
      ).
    • Calculate the concentration ratio relative to the Internal Standard (

      
      ).
      
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope

      
       is the pseudo-first-order rate constant.
      
    • 
      .
      
Diagram 2: Experimental Workflow for Kinetic Analysis

Workflow Step1 1. Prepare Stock (10mM in ACN) Step2 2. Incubation (Buffer pH 1.2 / 4.5 / 7.4 at 37°C) Step1->Step2 Step3 3. Sampling (Aliquot at t=0, t=x) Step2->Step3 Step4 4. HPLC Analysis (Monitor Peak Area Ratio) Step3->Step4 Step5 5. Data Processing (First Order Kinetics) Step4->Step5

Caption: Standardized workflow for determining pseudo-first-order hydrolysis kinetics of prodrug derivatives.

Strategic Recommendations

When to choose FAMSO (Sulfoxide):
  • Target: Intracellular delivery to lysosomes (pH 4.5) or tumor microenvironments (pH 6.5).

  • Mechanism: You need the drug to release spontaneously upon entering an acidic compartment.

  • Risk: Shelf-stability may be poor; requires careful formulation (e.g., lyophilization).

When to choose MTMPS (Sulfone):
  • Target: Systemic circulation requiring high metabolic stability.

  • Mechanism: You rely on a specific hepatic enzyme or a reductive trigger to release the drug.

  • Benefit: Excellent shelf-stability and resistance to gastric degradation (oral delivery).

References

  • Ogura, K., et al. (1972). "FAMSO: A New Reagent for Organic Synthesis." Tetrahedron Letters, 13(17), 1383-1386.

  • Trost, B. M., & Salzmann, T. N. (1973). "New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones." Journal of the American Chemical Society, 95(20), 6840-6842.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270.

  • Huttunen, K. M., et al. (2011). "Prodrugs—from Serendipity to Rational Design." Pharmacological Reviews, 63(3), 750-771.

  • Karaman, R. (2013). "Prodrugs Design Based on Inter- and Intramolecular Chemical Processes." Chemical Biology & Drug Design, 82(6), 643-668.

Sources

Mass Spectrometry Analysis of Methylthiomethyl Phenyl Sulfone: A Comparative Guide to EI and ESI Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Methylthiomethyl Phenyl Sulfone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methylthiomethyl phenyl sulfone (MTMPS, CAS 59431-14-0) is a critical reagent in organic synthesis, serving as a formaldehyde anion equivalent and a key intermediate in Julia olefinations. In drug development, the sulfone-thioether motif is increasingly relevant as a metabolic marker and a pharmacophore in anti-inflammatory agents.

However, analyzing MTMPS presents a dichotomy in mass spectrometry: its neutral, sulfur-rich structure behaves vastly differently under hard ionization (Electron Impact - EI) versus soft ionization (Electrospray Ionization - ESI). This guide objectively compares these methodologies, providing a validated framework for structural confirmation (EI) and high-sensitivity quantification (ESI/APCI).

Part 1: Chemical Profile & Ionization Physics

Understanding the bond energies of MTMPS is prerequisite to interpreting its mass spectrum. The molecule contains two distinct sulfur environments: a high-oxidation-state sulfone (


) and a divalent sulfide (thioether).
PropertyValueMS Implication
Formula

Distinct isotope pattern due to two Sulfur atoms (

contribution).
MW 202.29 DaBase peak in soft ionization (with adducts).
Bond Lability

(sulfone) <

(sulfide)
The

bond is prone to cleavage in EI.
Proton Affinity LowWeak

in ESI; prefers alkali adducts (

).
Part 2: Electron Impact (EI) – The Structural Fingerprint

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Role: Purity verification and structural elucidation.

In EI (70 eV), MTMPS undergoes extensive fragmentation. Unlike simple phenyl sulfones which primarily lose


, the presence of the methylthiomethyl group introduces a competing fragmentation pathway involving the thioether side chain.
Validated Fragmentation Pathway

The molecular ion (


, m/z 202) is observable but often of low intensity. The fragmentation is driven by the stability of the phenyl sulfonyl cation and the charge retention on the sulfur species.

Key Diagnostic Ions:

  • m/z 202: Molecular Ion (

    
    ).
    
  • m/z 141: Phenylsulfonyl cation (

    
    ).
    
  • m/z 77: Phenyl cation (

    
    ), characteristic of all phenyl sulfones.
    
  • m/z 61: Methylthio-methyl cation (

    
    ). This is the fingerprint peak  distinguishing MTMPS from simple methyl phenyl sulfone.
    

MTMPS_Fragmentation M Molecular Ion [Ph-SO2-CH2-S-Me]+. m/z 202 Frag1 Ph-SO2+ m/z 141 M->Frag1 C-S Cleavage Frag3 CH2=S+-Me m/z 61 M->Frag3 Side Chain Fragmentation Frag2 Ph+ m/z 77 Frag1->Frag2 - SO2 Neutral1 •CH2-S-Me (Neutral Loss) Neutral2 SO2 (Neutral Loss)

Figure 1: Proposed EI fragmentation pathway for MTMPS highlighting the divergence between sulfone cleavage and thioether side-chain ionization.

Part 3: ESI & APCI – The Quantification Challenge

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) Role: Trace analysis in biological matrices (metabolite tracking).

MTMPS is a poor candidate for standard positive-mode ESI due to its low basicity. The sulfone oxygens are weakly nucleophilic, making protonation (


) difficult without specific mobile phase modifiers.
The "Adduct Trap" in ESI

Researchers often report "missing peaks" when analyzing sulfones by ESI. This is usually due to the formation of stable sodium adducts (


, m/z 225) which suppress the protonated species.

Alternative: APCI (Atmospheric Pressure Chemical Ionization) For neutral sulfones like MTMPS, APCI is often superior to ESI. The corona discharge mechanism facilitates charge transfer more effectively for non-polar/neutral species than the electrospray mechanism.

Comparative Performance Data:

FeatureEI (GC-MS)ESI (LC-MS)APCI (LC-MS)
Primary Ion

(202), Fragments

(225)

(203) or

Sensitivity Moderate (ng range)High (pg range)High (pg range)
Selectivity High (Structural ID)Low (Adduct confusion)High (Good for neutrals)
Matrix Tolerance High (Gas phase)Low (Ion suppression)Moderate
Recommendation Best for Purity/Synthesis Best for Biologicals Best Alternative
Part 4: Experimental Protocol
Workflow: Quality Control of MTMPS Reagent (Purity Check)

Objective: Verify the integrity of MTMPS prior to use in Julia Olefination, ensuring no oxidation to the sulfoxide or hydrolysis has occurred.

Reagents:

  • Sample: MTMPS (dissolved in Ethyl Acetate, 1 mg/mL).

  • Internal Standard: Methyl Phenyl Sulfone (to verify ionization efficiency).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10 mg MTMPS in 10 mL HPLC-grade Ethyl Acetate.

    • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

    • Transfer 1 mL to a GC vial.

  • GC-MS Parameters (Agilent 7890/5977 eq.):

    • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

    • Inlet: Split 20:1, Temp 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Hold 50°C for 1 min.

      • Ramp 20°C/min to 280°C.

      • Hold 3 min.

    • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Data Interpretation (Self-Validating Logic):

    • Check 1 (Retention Time): MTMPS should elute after Methyl Phenyl Sulfone due to the heavier thio-group.

    • Check 2 (Spectral Integrity): Look for m/z 61. If m/z 61 is absent but m/z 77 and 141 are present, the side chain may have degraded.

    • Check 3 (Oxidation): Watch for m/z 218 (

      
      ). If observed, the thioether has oxidized to a sulfoxide (impurity).
      

Protocol_Workflow Start Start: Crude MTMPS Sample Prep Dilute in EtOAc (1 mg/mL) Filter 0.22 µm Start->Prep Inject GC-MS Injection Split 20:1 Prep->Inject Decision Check m/z 61 & 202 Inject->Decision Pass PASS: Proceed to Synthesis Decision->Pass Peaks Present Fail FAIL: Check for Oxidation (m/z 218) Decision->Fail Peaks Absent/Altered

Figure 2: Decision tree for verifying MTMPS reagent quality using GC-MS.

References
  • Sigma-Aldrich. (n.d.). Methylthiomethyl phenyl sulfone Product Specification & CAS 59431-14-0 Data. Retrieved from

  • NIST Chemistry WebBook. (2023). Mass Spectrum of Methyl Phenyl Sulfone (Analogous Fragmentation Data). NIST Standard Reference Database.[1][2] Retrieved from

  • USGS. (2001). Choosing between APCI and ESI for HPLC/MS Analysis of Sulfonic Acids and Neutral Pesticides. Retrieved from

  • AxisPharm. (2024). Electrospray (ESI) vs APCI Mass Analysis: A Technical Comparison for Polar vs Neutral Molecules. Retrieved from

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry: ESI Adduct Formation Mechanisms. Retrieved from

Sources

Reproducibility of methylthiomethyl phenyl sulfone synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the synthesis protocols for Methylthiomethyl Phenyl Sulfone (MMPS) , also known as the phenyl analog of the Ogura Reagent . It is designed for researchers requiring a reproducible, high-purity supply of this reagent for organic synthesis (e.g., as a formaldehyde dianion equivalent).

CAS: 59431-14-0 | Formula: PhSO₂CH₂SMe | MW: 202.29 g/mol

Executive Summary & Strategic Choice

Methylthiomethyl phenyl sulfone (MMPS) is a critical reagent for introducing the methylthiomethyl group or for use in Pummerer-type rearrangements. While several routes exist, Nucleophilic Substitution (Route A) is the industry standard for reproducibility, safety, and scalability. The Oxidative Route (Route B) is often cited but suffers from poor selectivity (over-oxidation to disulfones) and is not recommended for high-purity applications.

FeatureRoute A: Nucleophilic Substitution (Recommended)Route B: Oxidative Synthesis (Alternative)
Reaction Type SN2 SubstitutionSelective Oxidation
Precursors Sodium Benzenesulfinate + Chloromethyl Methyl SulfideMethylthiomethyl Phenyl Sulfide + H₂O₂/Oxone
Reproducibility High (Self-limiting reaction)Low (Sensitive to stoichiometry/temp)
Key Impurity Unreacted starting material (easy removal)Disulfone (PhSO₂CH₂SO₂Me) (hard removal)
Yield >85%50-70% (variable)
Detailed Experimental Protocols
Route A: The "Ogura" Protocol (Nucleophilic Substitution)

This method adapts the classic synthesis of FAMSO (the p-tolyl analog) and is the most robust protocol. It relies on the nucleophilic attack of the sulfinate anion on the chloromethyl sulfide.

Mechanism: PhSO₂Na + Cl-CH₂-S-Me → PhSO₂-CH₂-S-Me + NaCl

Reagents:

  • Sodium Benzenesulfinate (PhSO₂Na): 1.2 equivalents (Excess ensures complete consumption of the alkyl halide).

  • Chloromethyl Methyl Sulfide (ClCH₂SMe): 1.0 equivalent.[1] Caution: Severe stench and lachrymator. Handle only in a fume hood.

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water (1:1). DMF is preferred for rate; Ethanol/Water is greener but slower.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solubilization: Add Sodium Benzenesulfinate (1.2 equiv) to DMF (concentration ~0.5 M). Heat to 50°C to ensure partial dissolution.

  • Addition: Add Chloromethyl Methyl Sulfide (1.0 equiv) dropwise via syringe. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 80-90°C for 3-4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting chloride (high Rf) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 5 volumes of ice-water. The product often precipitates as a white solid.

    • If solid forms: Filter and wash with cold water.

    • If oil forms: Extract with Ethyl Acetate (3x), wash organic layer with water (to remove DMF) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Carbon Tetrachloride (classic, but toxic) / Toluene (modern alternative).

Route B: Selective Oxidation (Not Recommended)

Included for comparison. This route involves oxidizing Methylthiomethyl Phenyl Sulfide (Ph-S-CH₂-S-Me).

  • Critical Flaw: The oxidant (e.g., mCPBA, Oxone, H₂O₂) often attacks the terminal sulfide (-SMe) competitive with the internal sulfide (Ph-S-), or over-oxidizes the product to the disulfone (PhSO₂CH₂SO₂Me).

  • Control: Requires strict temperature control (-78°C to 0°C) and exact stoichiometry (2.0 equiv oxidant), making it difficult to reproduce on a large scale.

Self-Validation & Quality Control

To ensure scientific integrity, the synthesized product must be validated against the following physicochemical data.

Physical Properties:

  • Appearance: White crystalline solid.

  • Melting Point: 85–87 °C (Lit. Sigma-Aldrich).[2]

Spectroscopic Validation (NMR): The purity is best determined by 1H NMR.[3][4] Look for the characteristic "isolated methylene" singlet and "methyl" singlet.

NucleusShift (δ, ppm in CDCl₃)MultiplicityIntegralAssignment
¹H 7.90 – 7.50Multiplet5HAromatic (Ph)
¹H 4.30 – 4.40 Singlet2H-CH₂- (Between Sulfone & Sulfide)
¹H 2.30 – 2.35 Singlet3H-SMe (Methyl sulfide)
¹³C ~138, 133, 129, 128--Aromatic Carbons
¹³C ~58.0---CH₂-
¹³C ~16.0---SMe

Note: Shifts may vary slightly (±0.1 ppm) depending on concentration. The key validation marker is the CH₂ singlet near 4.3-4.4 ppm. If you see a peak at ~4.5-5.0 ppm, suspect disulfone formation.

Visualization of Workflows
Figure 1: Reaction Logic & Pathway Comparison

SynthesisPathways StartA Sodium Benzenesulfinate (PhSO2Na) RouteA Route A: Nucleophilic Substitution (Recommended) DMF, 80°C StartA->RouteA StartB Chloromethyl Methyl Sulfide (Cl-CH2-SMe) StartB->RouteA Product Methylthiomethyl Phenyl Sulfone (MMPS) Ph-SO2-CH2-SMe RouteA->Product >85% Yield High Selectivity StartC Methylthiomethyl Phenyl Sulfide (Ph-S-CH2-SMe) RouteB Route B: Oxidation (H2O2 / Oxone) StartC->RouteB RouteB->Product Low Selectivity SideProduct Impurity: Disulfone Ph-SO2-CH2-SO2-Me RouteB->SideProduct Over-oxidation

Caption: Comparative reaction pathways showing the high selectivity of the nucleophilic substitution (Route A) versus the risk of over-oxidation in Route B.

Figure 2: Purification Decision Tree

Purification Crude Crude Reaction Mixture (DMF + Product + Salts) Quench Pour into Ice-Water (5x Volume) Crude->Quench Precipitate Does Solid Precipitate? Quench->Precipitate Yes Yes (Solid) Precipitate->Yes High Conc. No No (Oily/Emulsion) Precipitate->No Low Conc. Filter Filtration Yes->Filter Extract Extract with EtOAc No->Extract Wash Wash with Cold Water (Removes DMF/Salts) Filter->Wash Recryst Recrystallize (Ethanol/Water or Toluene) Wash->Recryst Final Pure MMPS Product (White Crystals) Recryst->Final Brine Wash with Brine (Crucial to remove DMF) Extract->Brine Dry Dry (MgSO4) & Concentrate Brine->Dry Dry->Recryst

Caption: Purification workflow to isolate pure MMPS from the reaction matrix.

References
  • Ogura, K. et al. "A Novel Synthesis of Methylthiomethyl p-Tolyl Sulfone." Bulletin of the Chemical Society of Japan, 1983. (Foundational protocol for the Ogura reagent class).
  • Sigma-Aldrich. "Methylthiomethyl phenyl sulfone Product Sheet (CAS 59431-14-0)."[2] (Source for physical data).

  • Trost, B. M. et al. "New synthetic reactions.[2] Methylthiomethyl p-tolyl sulfone...".[5] Journal of Organic Chemistry. (Application context and NMR data correlation).

  • Mousavi, M. S. et al. "Mechanism of reaction with ((chloromethyl)sulfonyl)benzenes."[6] ResearchGate.[6][7] (Mechanistic insights on sulfinate alkylation).

Sources

A Researcher's Guide to the Infrared Spectrum of Phenyl Methylthiomethyl Sulfone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, infrared (IR) spectroscopy remains a cornerstone technique for the structural elucidation and quality control of organic molecules. This guide provides an in-depth analysis of the infrared spectrum of phenyl methylthiomethyl sulfone, a compound of interest in synthetic chemistry. By comparing its spectral features with those of structurally related sulfones and referencing established correlation charts, this document serves as a practical resource for researchers engaged in the synthesis and characterization of sulfone-containing compounds.

The Structural Landscape of Phenyl Methylthiomethyl Sulfone

Phenyl methylthiomethyl sulfone (C₆H₅SO₂CH₂SCH₃) is a sulfone derivative featuring a phenyl group and a methylthiomethyl group attached to the sulfonyl moiety. Understanding the vibrational modes of each functional group is paramount to interpreting its infrared spectrum.

To visually represent the molecule and its key functional groups, the following diagram illustrates its structure.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis Sample Ensure Phenyl Methylthiomethyl Sulfone is a dry, fine powder. Clean Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Background Collect a background spectrum to account for atmospheric CO₂ and H₂O absorptions. Clean->Background Apply Apply a small amount of the powdered sample onto the ATR crystal. Background->Apply Pressure Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Apply->Pressure Scan Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. Pressure->Scan Process Perform ATR correction and baseline correction if necessary. Scan->Process PeakPick Identify and label the major absorption peaks. Process->PeakPick Interpret Correlate the observed peak frequencies with known functional group absorptions. PeakPick->Interpret

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the phenyl methylthiomethyl sulfone sample is a dry, finely ground powder. This maximizes surface contact with the ATR crystal.

  • Instrument Preparation:

    • Clean the ATR crystal (commonly diamond or germanium) with an appropriate solvent like isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical step to subtract the absorbance of atmospheric carbon dioxide and water vapor from the final sample spectrum.

  • Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure arm to apply consistent and firm pressure on the sample. Good contact between the sample and the crystal is essential for a strong signal.

  • Data Acquisition: Initiate the scan. A typical measurement involves co-adding 16 to 32 scans to enhance the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be automatically ratioed against the background spectrum.

    • Apply an ATR correction algorithm if available in the software. This accounts for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure the baseline of the spectrum is flat.

  • Spectral Analysis:

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Correlate these bands with the expected frequencies for the functional groups in phenyl methylthiomethyl sulfone as outlined in the comparative table.

Conclusion

The infrared spectrum of phenyl methylthiomethyl sulfone is characterized by strong absorptions from the sulfonyl group, complemented by distinct bands from the phenyl and alkyl moieties. By leveraging comparative data from simpler sulfones and established spectral correlation principles, researchers can confidently identify and characterize this compound. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, ensuring accuracy and reproducibility in chemical synthesis and analysis.

References

  • Enger, A., & Hargittai, I. (2012). Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex. Physical Chemistry Chemical Physics, 14(21), 7795-7804.
  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... Retrieved from [Link]

  • Amstutz, E. D., Hunsberger, I. M., & Chessick, J. J. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 73(3), 1220–1224.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl phenyl sulfone. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dimethyl sulfone. NIST Chemistry WebBook. Retrieved from [Link]

  • Rogers, M. T., Barrow, G. M., & Bordwell, F. G. (1956). The Electric Moments and Infrared Spectra of Some Derivatives of Phenyl Methyl Sulfone. Journal of the American Chemical Society, 78(9), 1790–1793.
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Sulfone, methyl phenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfone. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(9), 1168–1172.
  • The Royal Society of Chemistry. (n.d.). Phenyl methyl sulfone. Retrieved from [Link]

  • Bellamy, L. J. (1961). The Infrared Spectra of Organo Sulfur Compounds. In N. Kharasch (Ed.), Organic Sulfur Compounds (Vol. 1, pp. 47-56). Pergamon.
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • ResearchGate. (n.d.). Major IR absorption bands (cm −1 ) of sulfonyl hydrazones and their nickel(II) complexes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Sulfone Containing Polymethylmethacrylate via Atom Transfer Radical Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl Phenyl Sulfone. Retrieved from [Link]

  • Chalmers, J. M. (2003). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Science (2nd ed., pp. 1-17). Elsevier.
  • Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). The Infrared Spectra of the Phenyl Compounds of Group IVb, Vb, and VIb Elements. Wright Air Development Division, Air Research and Development Command, U.S. Air Force.

Safety Operating Guide

Methylthiomethyl Phenyl Sulfone: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, field-validated protocol for the handling and disposal of Methylthiomethyl Phenyl Sulfone (MTMPS) .[1] It is designed for researchers requiring immediate, actionable safety data and logistical workflows.[1]


[1]
Part 1: Executive Safety Summary

Methylthiomethyl phenyl sulfone (


) is a dual-functional organosulfur reagent used widely as a synthetic building block (e.g., as a formyl anion equivalent).[1]

Critical Hazard Profile:

  • Primary Risk: Stench & Irritation . While the sulfone moiety stabilizes the molecule, the methylthio (

    
    ) group can generate volatile, foul-smelling sulfides upon degradation or improper heating.[1]
    
  • Toxicity: Classified generally as Category 4 (Harmful if Swallowed) and Skin/Eye Irritant (Category 2) .

  • Reactivity: Incompatible with strong oxidizing agents.[2]

Immediate Action Required for Disposal: Do NOT dispose of down the drain. This compound requires segregation into Solid Organic Waste or Non-Halogenated Organic Solvent Waste streams for high-temperature incineration.

Part 2: Chemical Identity & Physical Properties
PropertyDataRelevance to Disposal
Appearance White to off-white crystalline solidDispose as solid waste unless in solution.
Melting Point 85–90 °CStable solid at room temp; low risk of melting in storage.
Solubility Insoluble in water; Soluble in DCM, AcetoneRequires organic solvent waste stream if dissolved.
Odor Characteristic Sulfide (Garlic/Cabbage)Odor Control Protocol may be required (See Part 3).[1]
Flash Point >110 °C (Predicted)Combustible, but not Flammable (Class IIIB).[1]
Part 3: Pre-Disposal Treatment (Odor Abatement)[1]

Context: If the reagent has degraded or if waste solutions emit a strong sulfide stench, chemical oxidation is recommended before placing it in the central waste drum to prevent laboratory contamination.

Protocol: Oxidative Deodorization (Bleach Method)

Use this protocol for liquid waste or small solid residues emitting strong odors.[1]

  • Preparation: Work in a fume hood. Wear nitrile gloves, lab coat, and safety goggles.[1]

  • Dilution: Dissolve/suspend the MTMPS residue in a small amount of acetone or methanol.

  • Oxidation: Slowly add a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[3][4]

      
      
      
    • Result: The sulfide is oxidized to the odorless sulfone/sulfoxide.

  • Quenching: Allow to stir for 30 minutes. Verify pH is basic.

  • Disposal: The resulting mixture is now an aqueous/organic mixture. Check pH. If neutral/basic, dispose of in the Aqueous Waste or Solvent Waste container depending on organic content (usually Solvent Waste if acetone was used).[1]

Part 4: Disposal Workflow & Waste Stream Classification

Core Directive: Segregate based on physical state and solvent compatibility.

Scenario A: Solid Waste (Pure Reagent)
  • Packaging: Place the solid MTMPS in a screw-top jar or double-bagged polyethylene bag.

  • Labeling: Label as "Hazardous Waste - Solid Organic."

    • Constituents: "Methylthiomethyl phenyl sulfone, 99%."[5]

    • Hazard Check: Toxic, Irritant.[3][6]

  • Bin: Place in the Solid Hazardous Waste Drum (usually blue or black drum).

Scenario B: Liquid Waste (Reaction Mixtures)
  • Solvent Check: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use Halogenated Waste Stream .

    • Non-Halogenated (Acetone, Ethyl Acetate, Methanol): Use Non-Halogenated Waste Stream .

  • Concentration: If MTMPS concentration is >5%, note "Contains Sulfides" on the tag.

Decision Tree: Waste Stream Selection

WasteDisposal Start Waste Generation: MTMPS Residue StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid OdorCheck Strong Odor Detected? Solid->OdorCheck BinSolid Disposal: Solid Hazardous Waste Solid->BinSolid No Odor Liquid->OdorCheck Oxidize Pre-treat: Add 10% Bleach (Oxidize Sulfide) OdorCheck->Oxidize Yes SolventCheck Solvent Type? OdorCheck->SolventCheck No Oxidize->SolventCheck Post-Treatment Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., Acetone) SolventCheck->NonHalo BinHalo Disposal: Halogenated Solvent Waste Halo->BinHalo BinNonHalo Disposal: Non-Halogenated Solvent Waste NonHalo->BinNonHalo

Figure 1: Logical decision tree for selecting the correct waste stream for MTMPS.

Part 5: Emergency Spill Response

In the event of a spill, rapid containment prevents the spread of dust and odor.[1]

PPE Required:

  • N95 Dust Mask or P100 Respirator (if fine powder).

  • Nitrile Gloves (Double gloving recommended).

  • Safety Goggles.[7]

Step-by-Step Cleanup:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Clean: Wipe the surface with a 10% Bleach solution followed by water. This neutralizes residual sulfides and eliminates odor.

  • Dispose: Place all cleanup materials (towels, gloves, absorbents) into a heavy-duty plastic bag, seal it, and label as "Hazardous Waste - Debris (MTMPS Contamination)."

Part 6: Regulatory Compliance & Waste Codes

When filling out your institution's waste manifest, use the following classifications. Note: Always verify with your local EHS officer as state regulations vary.

  • RCRA Status: Not specifically "P" or "U" listed. Regulated as a characteristic hazardous waste due to toxicity/irritability.

  • EPA Waste Codes (Typical):

    • D001 (Ignitable) - Only if in flammable solvent.[1]

    • None (If pure solid) - Classify as "Non-RCRA Regulated Hazardous Waste" or "State-Regulated Waste" depending on location.

  • DOT Shipping Name (for waste transport):

    • Generic: UN 3335, Aviation regulated solid, n.o.s.[1] (Methylthiomethyl phenyl sulfone), 9.[1]

    • Or: UN 2811, Toxic solid, organic, n.o.s.[1] (Methylthiomethyl phenyl sulfone), 6.1.[1]

References
  • National Institute of Standards and Technology (NIST). (2023). Methyl phenyl sulfone Chemical Properties. NIST Chemistry WebBook.[8] Retrieved from [Link][1]

  • Vanderbilt University. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • EPFL. (2024). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling Methylthiomethyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 59431-14-0 | Molecular Formula: C₈H₁₀O₂S₂ [1][2][3]

Executive Summary & Risk Profile

Methylthiomethyl phenyl sulfone is a versatile synthetic building block, often employed as a formaldehyde anion equivalent in organic synthesis.[3] While it is a stable solid at room temperature, its handling requires a nuanced approach that goes beyond standard "white powder" protocols.[3]

As a Senior Scientist, I emphasize two critical factors often overlooked in standard SDSs:

  • The "Sulfide Tail" Risk: While the sulfone group provides stability, the methylthio (-SMe) moiety introduces the potential for generating volatile, malodorous sulfur byproducts (mercaptans) during reaction quenching or metabolic breakdown.[2][3]

  • Reagent Synergy: This compound is rarely used in isolation.[3] It is almost exclusively handled alongside strong bases (e.g., n-BuLi, NaH) to generate the active carbanion.[2][3] Your PPE strategy must account for the reaction system, not just the isolated starting material.[3]

Hazard Classification (GHS)
Hazard TypeCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritationContact dermatitis risk; double-gloving required for solutions.[2][3][4]
Eye Irritation H319 Causes serious eye irritationDust particles are abrasive and chemically irritating.[2][3]
Respiratory H335 May cause respiratory irritationInhalation of dust triggers mucous membrane inflammation.[2][3]
Personal Protective Equipment (PPE) Matrix

The following decision logic illustrates the required PPE based on the state of matter and operational phase.

PPE_Decision_Matrix Start Operational Phase Solid_Handling Phase 1: Solid Handling (Weighing/Transfer) Start->Solid_Handling Solution_Phase Phase 2: Reaction/Workup (Dissolved in Organic Solvents) Start->Solution_Phase PPE_Solid PPE: Solid Protocol • Respirator: N95/P100 • Gloves: Nitrile (4 mil) • Eyes: Safety Glasses Solid_Handling->PPE_Solid Dust Hazard Risk_Factor Risk Factor: Strong Base Presence (n-BuLi/NaH) Solution_Phase->Risk_Factor PPE_Liquid PPE: Solution Protocol • Engineering: Fume Hood (Required) • Gloves: Laminate or Double Nitrile • Eyes: Chemical Goggles Risk_Factor->PPE_Liquid Splash/Odor Hazard

Figure 1: PPE Decision Matrix based on operational state.[2][3] Note the escalation of protection during the solution phase due to solvent and co-reagent hazards.[2]

Detailed Operational Protocols
Phase 1: Weighing & Solid Transfer

Objective: Prevent dust inhalation and surface contamination.[2][3]

  • Engineering Control: Weigh inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][3] Do not weigh on an open bench.

  • Hand Protection: Standard Nitrile gloves (0.11 mm / 4 mil).[2][3]

    • Scientist's Note: Change gloves immediately if powder adheres to them.[3] Sulfur compounds can permeate nitrile over time, leaving a lingering odor on the skin even after washing.[3]

  • Respiratory Protection: If weighing outside a hood (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent mucous membrane irritation [1].[2][3]

Phase 2: Reaction Setup & Execution

Objective: Mitigate risks from solvents (THF, Toluene) and strong bases.[2][3]

  • Glove Selection Logic:

    • When handling the sulfone alone: Nitrile is sufficient.[3]

    • When adding n-BuLi or NaH: Double-gloving (Nitrile over Nitrile) or Silver Shield (Laminate) gloves are required.[2][3]

    • Why? Standard nitrile degrades rapidly upon exposure to lithiated solvents.[3] A barrier failure here risks severe alkali burns, not just sulfone exposure.[3]

  • Odor Control:

    • Ensure the fume hood sash is at the lowest working position.[3]

    • Keep a bleach bath (10% sodium hypochlorite) ready.[3] If the reaction generates volatile sulfides (rotten cabbage smell), the bleach will oxidize them to odorless sulfoxides/sulfones.[3]

Phase 3: Quenching & Waste Disposal

Objective: Safe neutralization and disposal.[2][3]

  • Quenching: Quench reactions slowly at low temperature. The addition of acid to sulfide/sulfone mixtures can sometimes liberate volatile sulfur species.[3]

  • Disposal Protocol:

    • Segregation: Collect in a dedicated "Sulfur-Containing Organic Waste" container.

    • Labeling: Clearly mark "Contains Sulfides/Sulfones - Stench Hazard."[2][3]

    • Incompatibility: NEVER mix with strong oxidizers (e.g., concentrated Hydrogen Peroxide, Nitric Acid) in the waste stream.[2][3] Sulfides can oxidize to sulfones exothermically, potentially causing waste container over-pressurization [2].[3]

Emergency Response Procedures
Spill Management
ScenarioImmediate ActionCleanup Method
Solid Spill Evacuate immediate area if dust is airborne.[2][3]Do not sweep dry. Wet the powder slightly with an inert solvent (e.g., heptane) or water to suppress dust, then wipe up with chemically resistant pads.[2][3]
Solution Spill Extinguish ignition sources (if flammable solvents used).[3]Cover with vermiculite or spill pads.[3] Place in a sealed bag immediately to contain odors. Clean surface with dilute bleach to oxidize residues.[3]
First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][5][6] Lifting upper and lower eyelids is crucial to remove micro-crystals trapped in the fornix [3].[3]

  • Skin Contact: Wash with soap and water.[3][5][7] Scientist's Tip: If the "sulfur smell" persists on skin, wash with a paste of baking soda and water, or a specialized surfactant like polyethylene glycol (PEG-400) if available.[2][3]

References
  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: Methylthiomethyl phenyl sulfone (CAS 59431-14-0).[1][2][3][8] Retrieved from [2][3]

  • National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 24862916, Methylthiomethyl phenyl sulfone.[3] Retrieved from [2][3]

  • Fisher Scientific. (2024).[3][5][9] Methylthiomethyl phenyl sulfone Safety Data Sheet.[3] Retrieved from [2][3]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.